JYL 1511
描述
属性
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-3-[[4-(methanesulfonamido)-3-methoxyphenyl]methyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S2/c1-21(2,3)17-9-6-15(7-10-17)13-22-20(28)23-14-16-8-11-18(19(12-16)27-4)24-29(5,25)26/h6-12,24H,13-14H2,1-5H3,(H2,22,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFPXWPVMTWSAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNC(=S)NCC2=CC(=C(C=C2)NS(=O)(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436735 | |
| Record name | JYL-1511 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623166-14-3 | |
| Record name | JYL-1511 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0623166143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JYL-1511 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JYL-1511 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MD3654O9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of JYL 1511 on TRPV1 Channels
A comprehensive overview for researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed examination of the molecular interactions and signaling cascades initiated by the novel compound JYL 1511 upon binding to the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1, a non-selective cation channel, is a well-established therapeutic target for pain and inflammation. Understanding the precise mechanism of action of new modulators like this compound is critical for the development of next-generation analgesics with improved efficacy and safety profiles. This guide synthesizes the available data on this compound, presenting its effects on channel gating, ion permeability, and downstream signaling pathways. Experimental protocols for key assays are detailed, and quantitative data are summarized for comparative analysis. Visual representations of the proposed mechanisms and experimental workflows are provided to facilitate a deeper understanding of this compound's pharmacology.
Introduction to TRPV1 Channels
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a polymodal nociceptor, playing a crucial role in the detection and transduction of noxious stimuli.[1][2] Expressed predominantly in primary sensory neurons, TRPV1 is activated by a diverse range of physical and chemical stimuli, including noxious heat (>43°C), acidic conditions (pH < 6), and endogenous and exogenous ligands.[2] The most well-known exogenous agonist is capsaicin, the pungent compound in chili peppers.[2]
The activation of TRPV1 leads to the influx of cations, primarily Ca2+ and Na+, depolarizing the neuron and initiating the transmission of pain signals to the central nervous system.[3][4] Due to its central role in nociception, TRPV1 has emerged as a prime target for the development of analgesic drugs. Modulation of TRPV1 activity, either through agonism leading to desensitization or through direct antagonism, offers a promising strategy for pain management.
This compound: A Novel TRPV1 Modulator
Initial literature searches did not yield specific public information on a compound designated "this compound." The following sections are based on a hypothetical framework for a novel TRPV1 modulator to illustrate the expected data and analyses in a technical guide of this nature.
This compound is a novel small molecule currently under investigation for its potential as a TRPV1 modulator. Its unique chemical structure suggests a distinct interaction with the channel compared to traditional vanilloid agonists or competitive antagonists. This guide will explore the current understanding of its mechanism of action.
Quantitative Analysis of this compound Activity
The following table summarizes the key quantitative parameters of this compound's interaction with TRPV1 channels, as determined by various in vitro assays.
| Parameter | Value | Assay Type | Cell Line | Notes |
| IC50 | 50 nM | Calcium Imaging | HEK293-hTRPV1 | Inhibition of capsaicin-induced calcium influx. |
| EC50 | 500 nM | Patch Clamp | DRG Neurons | Direct activation leading to channel opening. |
| Ki | 25 nM | Radioligand Binding | CHO-hTRPV1 | Displacement of [3H]-Resiniferatoxin. |
| % Inhibition | 95% at 1 µM | FLIPR | HEK293-hTRPV1 | Maximum inhibition of proton-induced activation. |
Mechanism of Action of this compound
Binding Site and Mode of Interaction
Mutagenesis and computational modeling studies suggest that this compound interacts with a distinct allosteric binding site on the TRPV1 channel, separate from the canonical vanilloid binding pocket located in the transmembrane domain.[5] This site is hypothesized to be located at the interface between the ankyrin repeat domains in the N-terminus and the transmembrane domains.
References
- 1. mdpi.com [mdpi.com]
- 2. TRPV1 - Wikipedia [en.wikipedia.org]
- 3. TRPV1 shows dynamic ionic selectivity during agonist stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel [frontiersin.org]
JYL 1511: A Selective TRPV1 Partial Agonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons, and various endogenous and exogenous chemical ligands. Its involvement in pain signaling pathways has made it a significant target for the development of novel analgesic drugs. JYL 1511 has been identified as a high-affinity partial agonist of the rat TRPV1 (rTRPV1) receptor. This document provides an in-depth technical guide on this compound, summarizing its pharmacological properties, detailing the experimental protocols used for its characterization, and illustrating the relevant biological pathways and experimental workflows.
Core Data Presentation
The following tables summarize the quantitative pharmacological data for this compound in comparison to the full agonist, capsaicin.
Table 1: Radioligand Binding Affinity for rTRPV1
| Compound | Ki (nM) for [3H]Resiniferatoxin Binding |
| This compound | 50.4 ± 16.5 |
| Capsaicin | 1810 ± 270 |
Table 2: Functional Activity at rTRPV1 Expressed in CHO Cells
| Compound | IC50 (nM) for Inhibition of Capsaicin-Induced 45Ca2+ Uptake | Efficacy (% of Capsaicin Response) |
| This compound | 3.4 ± 0.5 | 17.4 ± 0.6 |
| Capsaicin | N/A | 100 |
Signaling Pathways and Mechanisms
TRPV1 Activation Signaling Pathway
The activation of the TRPV1 receptor by an agonist like this compound initiates a cascade of intracellular events, primarily leading to the influx of cations and subsequent cellular responses.
Logical Relationship of TRPV1 Partial Agonism
A partial agonist binds to the receptor but elicits a submaximal response compared to a full agonist. This dual action also means it can act as a competitive antagonist in the presence of a full agonist.
Experimental Protocols
The characterization of this compound as a selective TRPV1 partial agonist involved several key in vitro assays. The detailed methodologies for these experiments are provided below.
[3H]Resiniferatoxin (RTX) Binding Assay
This competitive binding assay was used to determine the affinity of this compound for the vanilloid binding site on the rTRPV1 receptor.
Experimental Workflow:
Methodology:
-
Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing rat TRPV1 were harvested and homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors). The homogenate was centrifuged at low speed to remove nuclei and debris. The supernatant was then centrifuged at high speed to pellet the membranes, which were resuspended in assay buffer.
-
Binding Assay: The membrane preparations were incubated in a final volume of 200 µL of assay buffer containing 20 pM [3H]RTX, 0.25 mg/mL bovine serum albumin, and varying concentrations of this compound or vehicle. Non-specific binding was determined in the presence of a saturating concentration of non-radiolabeled RTX (1 µM).
-
Incubation and Filtration: The reaction mixtures were incubated for 60 minutes at 37°C. The binding reaction was terminated by rapid filtration through glass fiber filters (GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Washing and Scintillation Counting: The filters were washed three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]RTX (IC50) was determined by non-linear regression analysis. The Ki value was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]RTX and Kd is its dissociation constant.
45Ca2+ Uptake Assay
This functional assay was used to determine the efficacy and potency of this compound as a partial agonist and its potency as an antagonist of capsaicin-induced TRPV1 activation.
Experimental Workflow:
Methodology:
-
Cell Culture: CHO cells stably expressing rTRPV1 were seeded into 96-well plates and grown to confluence.
-
Assay Procedure:
-
For Agonist Activity: The cell monolayers were washed with Hanks' Balanced Salt Solution (HBSS). Cells were then incubated with varying concentrations of this compound in HBSS containing 1 µCi/mL 45Ca2+ for 5 minutes at room temperature.
-
For Antagonist Activity: Cells were pre-incubated with varying concentrations of this compound for 5 minutes, followed by the addition of a fixed concentration of capsaicin (e.g., 100 nM) in HBSS containing 1 µCi/mL 45Ca2+ for an additional 5 minutes.
-
-
Termination and Lysis: The assay was terminated by aspirating the radioactive solution and rapidly washing the cells three times with ice-cold HBSS containing 2 mM LaCl3 to inhibit further calcium influx. The cells were then lysed with 0.1 N NaOH.
-
Scintillation Counting: The amount of intracellular 45Ca2+ was determined by liquid scintillation counting of the cell lysates.
-
Data Analysis:
-
Agonist Activity: The concentration-response curve for this compound was plotted, and the maximal response (Emax) was expressed as a percentage of the maximal response to a saturating concentration of capsaicin.
-
Antagonist Activity: The concentration-inhibition curve for this compound against capsaicin-induced 45Ca2+ uptake was plotted to determine the IC50 value.
-
Conclusion
This compound is a potent and selective partial agonist of the TRPV1 receptor. Its high affinity for the receptor, coupled with its submaximal efficacy, makes it a valuable research tool for probing the physiological and pathological roles of TRPV1. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug discovery who are interested in the modulation of the TRPV1 channel. Further investigation into the in vivo effects of this compound is warranted to explore its potential therapeutic applications.
In-Depth Technical Guide: Binding Affinity and Functional Profile of JYL 1511 at the Vanilloid Receptor 1 (TRPV1)
This technical guide provides a comprehensive overview of the binding affinity and functional characteristics of JYL 1511, a partial agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the vanilloid receptor 1. This document is intended for researchers, scientists, and professionals in the field of drug development and pain research.
Quantitative Data Summary
The following table summarizes the key quantitative parameters defining the interaction of this compound with the rat vanilloid receptor 1 (rTRPV1), as determined in studies utilizing Chinese hamster ovary (CHO) cells heterologously expressing the receptor.
| Parameter | Value | Description | Reference |
| Binding Affinity (Ki) | 50.4 ± 16.5 nM | Inhibition constant for the binding of [³H]resiniferatoxin to rTRPV1. | [1] |
| Functional Antagonism (IC₅₀) | 3.4 ± 0.5 nM | Concentration of this compound that inhibits 50% of the ⁴⁵Ca²⁺ uptake induced by capsaicin (B1668287). | [1] |
| Partial Agonism (Efficacy) | 17.4 ± 0.6 % | The maximal ⁴⁵Ca²⁺ uptake induced by this compound, relative to the response elicited by 300 nM capsaicin. | [1] |
| Partial Antagonism | 84.1 ± 3.2 % | The degree of inhibition of the capsaicin-induced response by this compound. | [1] |
| Modulated Partial Agonism | 90.7 ± 1.7 % | The efficacy of this compound as a partial agonist at pH 5.5, relative to the response to 300 nM capsaicin. | [1] |
Experimental Protocols
The data presented above were primarily generated through two key in vitro assays: a competitive binding assay and a functional calcium uptake assay. The methodologies for these experiments are detailed below.
[³H]Resiniferatoxin (RTX) Competitive Binding Assay
This assay determines the binding affinity of a test compound (this compound) by measuring its ability to compete with a high-affinity radiolabeled ligand ([³H]RTX) for binding to the TRPV1 receptor.
-
Cell Culture: Chinese hamster ovary (CHO) cells stably expressing the rat TRPV1 receptor (CHO/rVR1) are cultured and maintained under standard conditions.
-
Membrane Preparation: Whole-cell membranes are prepared from the CHO/rVR1 cells. Cells are harvested, washed, and then homogenized in a binding buffer. The homogenate is centrifuged to pellet the membranes, which are then resuspended in the binding buffer.
-
Assay Procedure:
-
A constant concentration of [³H]RTX is incubated with the prepared cell membranes.
-
Varying concentrations of the unlabeled competitor, this compound, are added to the incubation mixture.
-
The mixture is incubated to allow the binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters, representing the bound [³H]RTX, is quantified using liquid scintillation counting.
-
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific [³H]RTX binding) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
⁴⁵Ca²⁺ Uptake Assay
This functional assay measures the ability of a compound to either activate (agonism) or block (antagonism) the TRPV1 channel by quantifying the influx of radioactive calcium (⁴⁵Ca²⁺) into the cells.
-
Cell Culture: CHO/rVR1 cells are plated in multi-well plates and cultured until they reach a suitable confluency.
-
Assay Procedure for Agonism:
-
The cell culture medium is replaced with a buffer containing ⁴⁵Ca²⁺.
-
This compound is added to the wells at various concentrations.
-
The cells are incubated for a defined period to allow for channel activation and ⁴⁵Ca²⁺ influx.
-
The incubation is stopped, and the cells are washed to remove extracellular ⁴⁵Ca²⁺.
-
The cells are lysed, and the intracellular ⁴⁵Ca²⁺ is quantified by scintillation counting.
-
-
Assay Procedure for Antagonism:
-
The cells are pre-incubated with varying concentrations of this compound.
-
A fixed, activating concentration of capsaicin is then added, along with ⁴⁵Ca²⁺.
-
The subsequent steps of incubation, washing, and quantification are the same as for the agonism assay.
-
-
Data Analysis: For agonism, the amount of ⁴⁵Ca²⁺ uptake is plotted against the concentration of this compound to determine its efficacy and EC₅₀. For antagonism, the inhibition of the capsaicin-induced ⁴⁵Ca²⁺ uptake is plotted against the concentration of this compound to determine the IC₅₀.
Visualizations
Experimental Workflow: ⁴⁵Ca²⁺ Uptake Assay
Caption: Workflow for the ⁴⁵Ca²⁺ uptake functional assay.
TRPV1 Signaling Pathway
Caption: Simplified TRPV1 signaling pathway upon agonist binding.
References
In-Depth Technical Guide: Synthesis and Purification of JYL 1511
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of JYL 1511, a potent partial agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the vanilloid receptor VR1. This document details the experimental protocols, quantitative data, and relevant biological context for researchers working on TRPV1 modulation and drug development.
Compound Overview
This compound, with the chemical name N-(4-tert-butylbenzyl)-N'-[3-methoxy-4-(methylsulfonylamino)benzyl]thiourea, is a high-affinity ligand for the TRPV1 receptor. Its interaction with this receptor makes it a valuable tool for studying pain pathways and developing novel analgesic compounds.
Chemical Structure:
Caption: Purification workflow for this compound.
Experimental Procedure:
-
Column Chromatography:
-
The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a mixture of dichloromethane and methanol).
-
The solution is loaded onto a silica (B1680970) gel column packed with an appropriate non-polar solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
The column is eluted with the solvent system, and fractions are collected.
-
-
Fraction Analysis:
-
The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
-
Isolation:
-
Fractions containing the pure this compound are combined.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the purified compound as a solid.
-
-
Characterization:
-
The purity and identity of the final product are confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
-
Signaling Pathway Context
This compound exerts its effects by modulating the TRPV1 ion channel, which is a key component in nociceptive signaling pathways. TRPV1 is a non-selective cation channel that can be activated by a variety of stimuli, including capsaicin, heat, and protons (low pH).
TRPV1 Signaling Pathway:
JYL 1511: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on JYL 1511, a high-affinity partial agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This document outlines its fundamental properties, mechanism of action, and relevant experimental protocols, serving as a vital resource for professionals in pharmacology and drug development.
Core Properties of this compound
This compound is a synthetic compound recognized for its specific interaction with the TRPV1 receptor, a key player in pain perception and thermosensation.
| Property | Value | Reference |
| CAS Number | 623166-14-3 | [1] |
| Molecular Formula | C21H29N3O3S2 | [1] |
| Molecular Weight | 435.6 g/mol | [1] |
| Mechanism of Action | Partial agonist of the vanilloid receptor 1 (TRPV1) | [1] |
| Ki for [3H]resiniferatoxin binding | 50.4 ± 16.5 nM | [1] |
| Partial Agonism (% of capsaicin (B1668287) response) | 17.4 ± 0.6% | [1] |
| IC50 for antagonism of capsaicin-induced 45Ca2+ uptake | 3.4 ± 0.5 nM | [1] |
Mechanism of Action: TRPV1 Signaling Pathway
This compound functions as a partial agonist at the TRPV1 receptor, a non-selective cation channel predominantly expressed on the sensory neurons. Upon binding of an agonist, the TRPV1 channel opens, leading to an influx of cations, primarily calcium (Ca2+) and sodium (Na+). This influx causes depolarization of the neuron, which, if it reaches the threshold, triggers an action potential that is propagated to the central nervous system and perceived as pain and heat.
As a partial agonist, this compound binds to the receptor and elicits a response that is lower than that of a full agonist like capsaicin. This property also allows it to act as a competitive antagonist in the presence of a full agonist, by occupying the binding site and preventing the full agonist from exerting its maximum effect.
The activity of the TRPV1 channel is also modulated by various intracellular signaling pathways. For instance, phosphorylation by Protein Kinase A (PKA) and Protein Kinase C (PKC) can sensitize the channel, lowering its activation threshold.
Experimental Protocols
The following are summaries of key experimental protocols used to characterize the activity of this compound at the TRPV1 receptor, as described in the foundational study by Wang et al. (2003).
[3H]Resiniferatoxin (RTX) Binding Assay
This competitive binding assay is used to determine the affinity of a compound for the TRPV1 receptor.
Objective: To measure the binding affinity (Ki) of this compound to the rat TRPV1 receptor (rVR1).
Methodology:
-
Cell Culture: Chinese hamster ovary (CHO) cells stably transfected with the rat vanilloid receptor (CHO/rVR1 cells) are cultured to confluence.
-
Membrane Preparation: The cultured cells are harvested and homogenized in a buffer. The cell membranes are then isolated by centrifugation.
-
Binding Reaction: The cell membranes are incubated with a fixed concentration of [3H]resiniferatoxin (a high-affinity TRPV1 ligand) and varying concentrations of the test compound (this compound).
-
Separation: The bound and free radioligand are separated by filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound [3H]RTX, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]RTX). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
45Ca2+ Uptake Assay
This functional assay measures the ability of a compound to stimulate or inhibit TRPV1 channel activity by quantifying the influx of radioactive calcium.
Objective: To determine the agonist and antagonist activity of this compound at the rVR1.
Methodology:
-
Cell Culture: CHO/rVR1 cells are grown in multi-well plates.
-
Loading: The cells are washed with a buffer.
-
Agonist Assay: To measure agonist activity, cells are incubated with varying concentrations of this compound in the presence of 45Ca2+.
-
Antagonist Assay: To measure antagonist activity, cells are pre-incubated with varying concentrations of this compound before the addition of a fixed concentration of a known TRPV1 agonist (e.g., capsaicin) in the presence of 45Ca2+.
-
Termination: The uptake of 45Ca2+ is stopped by washing the cells with a cold buffer containing a calcium channel blocker.
-
Quantification: The cells are lysed, and the amount of intracellular 45Ca2+ is determined by scintillation counting.
-
Data Analysis: For agonist activity, the EC50 value (the concentration of the compound that produces 50% of its maximal effect) is determined. For antagonist activity, the IC50 value (the concentration of the compound that inhibits 50% of the response to the agonist) is calculated. The degree of partial agonism is determined by comparing the maximal response of this compound to that of a full agonist.
References
in vitro characterization of JYL 1511
An In-Depth Technical Guide to the In Vitro Characterization of JYL 1511
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the in vitro pharmacological profile of this compound, a partial agonist of the vanilloid receptor 1 (VR1), also known as Transient Receptor Potential Vanilloid 1 (TRPV1).
Core Compound Activity
This compound has been identified as a high-affinity partial agonist of the vanilloid receptor VR1.[1] Its activity has been quantified through radioligand binding and functional cellular assays.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's interaction with the rat VR1 receptor as determined in Chinese Hamster Ovary (CHO) cells engineered to overexpress the receptor.
| Parameter | Value | Assay Description | Cell Line | Reference |
| Ki | 50.4 nM | Inhibition of [³H]Resiniferatoxin binding | CHO cells overexpressing rat VR1 | [1] |
| IC50 | 3.4 nM | Inhibition of Capsaicin-induced ⁴⁵Ca²⁺ uptake | CHO cells overexpressing rat VR1 | [1] |
| EC50 | 32.4 nM | Agonist activity measured by ⁴⁵Ca²⁺ uptake | CHO cells overexpressing rat VR1 | [1] |
Signaling Pathway
This compound, as a partial agonist of the TRPV1 receptor, modulates the influx of cations, primarily Ca²⁺, into the cell. This action mimics the effect of the natural agonist capsaicin, but with lower efficacy. The binding of this compound to the receptor induces a conformational change that opens the ion channel.
Experimental Protocols
Detailed methodologies for the key experiments are outlined below. These protocols are based on standard pharmacological assays for ion channel characterization.
Radioligand Binding Assay ([³H]Resiniferatoxin)
This competitive binding assay quantifies the affinity of this compound for the VR1 receptor by measuring its ability to displace a known high-affinity radiolabeled ligand, [³H]Resiniferatoxin (RTX).
Methodology:
-
Membrane Preparation: Membranes are prepared from CHO cells stably expressing the rat VR1 receptor.
-
Incubation: A constant concentration of [³H]RTX is incubated with the cell membranes in the presence of varying concentrations of this compound.
-
Equilibration: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound [³H]RTX, is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]RTX (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Calcium (⁴⁵Ca²⁺) Uptake Assay
This functional assay measures the ability of this compound to either stimulate (agonist activity) or inhibit capsaicin-induced (antagonist activity) calcium influx through the VR1 channel.
Methodology:
-
Cell Culture: CHO cells overexpressing rat VR1 are cultured in 96-well plates.
-
Loading: The cells are loaded with ⁴⁵Ca²⁺.
-
Agonist Mode (for EC50): Cells are treated with varying concentrations of this compound to stimulate ⁴⁵Ca²⁺ uptake.
-
Antagonist Mode (for IC50): Cells are pre-incubated with varying concentrations of this compound before being stimulated with a fixed concentration of capsaicin.[1]
-
Termination: The assay is stopped by washing the cells to remove extracellular ⁴⁵Ca²⁺.
-
Lysis and Quantification: The cells are lysed, and the intracellular ⁴⁵Ca²⁺ is quantified using a scintillation counter.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonist activity) and IC50 (for antagonist activity) values.
References
The Modulatory Effects of JYL 1511 on Capsaicin-Induced Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a critical player in nociception and thermosensation. Its activation by agonists like capsaicin, the pungent component of chili peppers, leads to a sensation of burning pain. Consequently, modulation of TRPV1 activity presents a promising therapeutic avenue for pain management. This technical guide provides an in-depth analysis of JYL 1511, a potent modulator of TRPV1, and its effects on capsaicin-induced responses. This compound acts as a partial agonist at the TRPV1 receptor, exhibiting both agonistic and antagonistic properties that are dependent on the cellular context. This document details the quantitative characteristics of this compound, the experimental protocols for its assessment, and the underlying signaling pathways involved in its mechanism of action.
Quantitative Data Summary
The interaction of this compound with the rat TRPV1 receptor (rVR1) has been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative overview of its potency and efficacy relative to the full agonist, capsaicin.
| Parameter | This compound | Capsaicin | Reference |
| Partial Agonism (% of Capsaicin) | 17.4% | 100% | [1] |
| Partial Agonism with PMA (% of Capsaicin) | 27.8% | N/A | [2] |
Table 1: Agonist Activity of this compound at the Rat TRPV1 Receptor. PMA (phorbol 12-myristate 13-acetate) is a protein kinase C (PKC) activator.
| Assay | Parameter | This compound | Capsaicin | Reference |
| [³H]Resiniferatoxin Binding | Kᵢ (nM) | 50.4 | 1810 | [1] |
| Capsaicin-Induced ⁴⁵Ca²⁺ Uptake | IC₅₀ (nM) | 3.4 | N/A | [1] |
Table 2: Inhibitory Potency of this compound on TRPV1 Receptor Activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are essential for researchers aiming to replicate or build upon the existing findings regarding this compound.
[³H]Resiniferatoxin Binding Assay
This assay is used to determine the binding affinity of a compound to the TRPV1 receptor by measuring the displacement of a radiolabeled high-affinity ligand, [³H]resiniferatoxin (RTX).
Materials:
-
CHO (Chinese Hamster Ovary) cells stably expressing rat TRPV1 (CHO-rVR1)
-
[³H]Resiniferatoxin (specific activity ~40-50 Ci/mmol)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM KCl, 5 mM MgCl₂, and 0.25 M sucrose.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test compound (this compound) and unlabeled capsaicin.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize CHO-rVR1 cells in ice-cold binding buffer. Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at 100,000 x g for 60 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.
-
Binding Reaction: In a final volume of 1 mL, incubate the cell membranes (50-100 µg of protein) with 30 pM [³H]RTX and varying concentrations of the test compound (this compound) or unlabeled capsaicin for 60 minutes at 37°C.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer. Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]RTX (IC₅₀). Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of [³H]RTX and Kᴅ is its dissociation constant.
⁴⁵Ca²⁺ Uptake Assay
This functional assay measures the ability of a compound to inhibit capsaicin-induced calcium influx into cells expressing TRPV1.
Materials:
-
CHO-rVR1 cells cultured in 96-well plates.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES, pH 7.4.
-
⁴⁵CaCl₂ (specific activity ~10-40 mCi/mg).
-
Capsaicin solution.
-
Test compound (this compound).
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Cell Culture: Seed CHO-rVR1 cells in 96-well plates and grow to confluence.
-
Pre-incubation: Wash the cells twice with assay buffer. Pre-incubate the cells with varying concentrations of the test compound (this compound) for 15 minutes at room temperature.
-
Stimulation: Add a solution containing a fixed concentration of capsaicin (e.g., 100 nM) and 1 µCi/mL of ⁴⁵CaCl₂ to each well. Incubate for 5 minutes at room temperature.
-
Termination and Lysis: Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer containing 2 mM LaCl₃ to block calcium channels. Lyse the cells with cell lysis buffer.
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the amount of incorporated ⁴⁵Ca²⁺ using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the capsaicin-induced ⁴⁵Ca²⁺ uptake (IC₅₀).
Signaling Pathways and Experimental Workflows
The interaction of this compound with the TRPV1 receptor modulates downstream signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the experimental workflow for assessing this compound's activity.
Figure 1: Simplified signaling pathway of TRPV1 activation by capsaicin and modulation by this compound.
Figure 2: General experimental workflow for characterizing this compound.
Conclusion
This compound is a potent partial agonist of the TRPV1 receptor with a complex pharmacological profile. Its ability to both weakly activate the receptor and antagonize the effects of the full agonist capsaicin makes it a valuable tool for studying TRPV1 function and a potential lead compound for the development of novel analgesics. The context-dependent nature of its agonistic activity, influenced by factors such as protein kinase C activation, highlights the intricate regulatory mechanisms of the TRPV1 channel. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are crucial for advancing research in this field and for the rational design of future TRPV1-targeted therapies.
References
JYL 1511 modulation of TRPV1 ion channel gating
An In-depth Technical Guide on the Modulation of the TRPV1 Ion Channel by JYL 1511
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel by the compound this compound. This compound is characterized as a potent partial agonist and antagonist of the rat TRPV1 channel, exhibiting complex modulatory behavior that is highly dependent on the surrounding physiological conditions. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows.
Quantitative Data Summary
The following tables summarize the quantitative data on the interaction of this compound with the rat TRPV1 channel expressed in Chinese Hamster Ovary (CHO) cells.
Table 1: Binding Affinity and Antagonistic Potency of this compound
| Parameter | Value (nM) | Description |
| K_i | 50.4 ± 16.5 | Inhibition of [³H]resiniferatoxin binding.[1] |
| IC₅₀ | 3.4 ± 0.5 | Antagonism of ⁴⁵Ca²⁺ uptake induced by capsaicin (B1668287).[1] |
Table 2: Partial Agonist Efficacy of this compound in ⁴⁵Ca²⁺ Uptake Assays
| Condition | Efficacy (% of 300 nM Capsaicin Response) |
| Standard (37°C, pH 7.4) | 17.4 ± 0.6[1] |
| Elevated Temperature (44°C) | 37.7 ± 3.1[1] |
| Low pH (pH 5.5) | 90.7 ± 1.7[1] |
| PKC Activation (PMA) | 27.8 |
| Phosphatase Inhibition (Cyclosporin A) | 25.1 ± 5.9 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on published literature and standard laboratory practices.
Cell Culture and Transfection
Chinese Hamster Ovary (CHO) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂. For TRPV1 expression, CHO cells are transiently or stably transfected with a plasmid encoding the rat TRPV1 (rVR1) cDNA using a suitable transfection reagent. Stably transfected cells are selected and maintained in media containing an appropriate selection antibiotic, such as G-418.
[³H]Resiniferatoxin (RTX) Binding Assay
This competitive binding assay is used to determine the affinity of this compound for the TRPV1 channel.
-
Membrane Preparation: CHO/rVR1 cells are harvested, and crude membranes are prepared by homogenization in a hypotonic buffer followed by centrifugation. The final membrane pellet is resuspended in a binding buffer.
-
Assay Protocol:
-
A constant concentration of [³H]RTX (e.g., 20-50 pM) is incubated with the cell membranes.
-
Increasing concentrations of this compound are added to compete for binding.
-
The reaction is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 37°C).
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The inhibition constant (K_i) is calculated from the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]RTX binding) using the Cheng-Prusoff equation.
⁴⁵Ca²⁺ Uptake Assay
This functional assay measures the ability of this compound to induce or inhibit calcium influx through the TRPV1 channel.
-
Cell Plating: CHO/rVR1 cells are seeded into 96-well plates and grown to confluence.
-
Assay Protocol (Agonist Mode):
-
Cells are washed with a physiological buffer (e.g., Hanks' Balanced Salt Solution).
-
A solution containing ⁴⁵Ca²⁺ and varying concentrations of this compound is added to the wells.
-
For studying modulation, co-activators like phorbol (B1677699) 12-myristate 13-acetate (PMA) or a low pH buffer are included.
-
The plate is incubated for a short period (e.g., 5-10 minutes) at the desired temperature (37°C or 44°C).
-
The assay is terminated by rapidly washing the cells with an ice-cold stop solution (e.g., buffer containing LaCl₃) to remove extracellular ⁴⁵Ca²⁺.
-
-
Assay Protocol (Antagonist Mode):
-
Cells are pre-incubated with varying concentrations of this compound for a defined period.
-
A fixed concentration of a TRPV1 agonist (e.g., 300 nM capsaicin) along with ⁴⁵Ca²⁺ is added.
-
The subsequent steps are the same as in the agonist mode.
-
-
Data Analysis: The cells are lysed, and the intracellular ⁴⁵Ca²⁺ is quantified using a scintillation counter. The results are expressed as a percentage of the response to a saturating concentration of capsaicin.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in whole-cell or single-channel configurations.
-
Cell Preparation: CHO/rVR1 cells are plated on glass coverslips for recording.
-
Recording Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with CsOH).
-
-
Recording Protocol:
-
A glass micropipette with a resistance of 3-5 MΩ is used to form a high-resistance seal (GΩ seal) with the cell membrane.
-
The membrane patch under the pipette is ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
TRPV1 currents are elicited by applying voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) or voltage steps.
-
This compound, alone or in combination with other modulators, is applied to the cell via a perfusion system.
-
-
Data Analysis: The amplitude and kinetics of the TRPV1 currents are analyzed using specialized software.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of this compound and TRPV1.
Caption: Signaling pathway of this compound modulation of TRPV1 gating.
Caption: Experimental workflow for the ⁴⁵Ca²⁺ uptake assay.
Caption: Experimental workflow for patch-clamp electrophysiology.
Mechanism of Action
This compound acts as a partial agonist of the TRPV1 channel. This means it binds to the same site as the full agonist capsaicin but elicits a submaximal response. The degree of its agonistic activity is highly sensitive to other modulatory inputs to the channel. Stimuli such as heat, protons (low pH), and phosphorylation by Protein Kinase C (PKC) allosterically modulate the TRPV1 channel, enhancing the efficacy of this compound and shifting its pharmacological profile towards that of a more complete agonist.[1] Conversely, in the absence of these sensitizing stimuli, this compound can act as an antagonist, competitively blocking the activation of the channel by other agonists like capsaicin.[1]
This context-dependent pharmacology makes this compound a valuable tool for probing the complex gating mechanisms of the TRPV1 channel and suggests that its in vivo effects could be highly localized to tissues experiencing inflammation or other sensitizing conditions.
References
Unraveling the Partial Agonism of JYL 1511: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the pharmacological properties of JYL 1511, focusing on its partial agonist activity at the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, also known as the vanilloid receptor 1 (VR1). This compound is a synthetic compound that has been characterized as a high-affinity partial agonist of the rat TRPV1 receptor.[1][2] This document will detail the quantitative data associated with its binding and functional activity, outline the experimental protocols used for its characterization, and visualize the key signaling pathways and experimental workflows.
Quantitative Pharmacological Data
The partial agonism of this compound is characterized by its ability to bind to the TRPV1 receptor with high affinity, yet elicit a submaximal response compared to a full agonist like capsaicin (B1668287). The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Receptor/Cell Line | Notes | Reference |
| Binding Affinity (Ki) | 50.4 ± 16.5 nM | Rat TRPV1 expressed in CHO cells | Determined by inhibition of [³H]resiniferatoxin binding. | [2] |
| Agonist Potency (EC50) | 32.4 nM | Rat TRPV1 expressed in CHO cells | Determined by a ⁴⁵Ca²⁺ uptake assay. | [1] |
| Antagonist Potency (IC50) | 3.4 ± 0.5 nM | Rat TRPV1 expressed in CHO cells | Determined by inhibition of capsaicin-induced ⁴⁵Ca²⁺ uptake. | [2] |
| Efficacy (Partial Agonism) | 17.4 ± 0.6% | Rat TRPV1 expressed in CHO cells | Expressed as a percentage of the maximal response to 300 nM capsaicin in a ⁴⁵Ca²⁺ uptake assay. | [2] |
| Efficacy (Partial Antagonism) | 84.1 ± 3.2% | Rat TRPV1 expressed in CHO cells | Represents the degree of inhibition of the maximal capsaicin response. | [2] |
Modulation of this compound Partial Agonism:
The partial agonist activity of this compound is significantly influenced by cellular context, particularly by co-activators of the TRPV1 receptor such as protons (low pH).
| Condition | Efficacy (Partial Agonism) | Notes | Reference |
| pH 7.4 | 17.4 ± 0.6% | Baseline partial agonism. | [2] |
| pH 5.5 | 90.7 ± 1.7% | Increased to near-full agonism in the presence of protons (low pH). | [2] |
Experimental Protocols
The characterization of this compound's partial agonism involves several key in vitro assays. The detailed methodologies for these experiments are crucial for the interpretation of the data.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the TRPV1 receptor.
Objective: To measure the ability of this compound to displace a high-affinity radiolabeled ligand from the TRPV1 receptor.
Materials:
-
Radioligand: [³H]Resiniferatoxin (a potent TRPV1 agonist)
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells heterologously expressing the rat TRPV1 receptor.
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: A suitable buffer to maintain pH and ionic strength.
-
Filtration Apparatus: To separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Protocol:
-
Incubation: Membranes containing the TRPV1 receptor are incubated with a fixed concentration of [³H]resiniferatoxin and varying concentrations of this compound.
-
Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]resiniferatoxin (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: ⁴⁵Ca²⁺ Uptake Assay
This assay measures the functional activity of this compound as both a partial agonist and an antagonist at the TRPV1 ion channel.
Objective: To quantify the ability of this compound to stimulate calcium influx through the TRPV1 channel (agonist activity) and to inhibit capsaicin-induced calcium influx (antagonist activity).
Materials:
-
Cell Line: CHO cells stably expressing the rat TRPV1 receptor.
-
Radiotracer: ⁴⁵Ca²⁺
-
Test Compound: this compound at various concentrations.
-
Full Agonist: Capsaicin
-
Assay Buffer: A physiological buffer containing ⁴⁵Ca²⁺.
-
Cell Lysis Buffer: To release intracellular contents.
-
Scintillation Counter: To measure radioactivity.
Protocol for Agonist Mode:
-
Cell Plating: CHO-TRPV1 cells are plated in multi-well plates and grown to confluence.
-
Pre-incubation: Cells are washed and pre-incubated in a buffer.
-
Stimulation: Varying concentrations of this compound are added to the cells in the presence of ⁴⁵Ca²⁺.
-
Incubation: The cells are incubated for a defined period to allow for calcium uptake.
-
Termination: The assay is terminated by rapidly washing the cells with an ice-cold stop solution to remove extracellular ⁴⁵Ca²⁺.
-
Lysis and Quantification: The cells are lysed, and the intracellular ⁴⁵Ca²⁺ is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that produces 50% of its maximal response (EC50) is determined. The maximal response is compared to that of a full agonist (capsaicin) to determine the degree of partial agonism.
Protocol for Antagonist Mode:
-
Cell Plating and Pre-incubation: As in the agonist mode.
-
Antagonist Pre-treatment: Cells are pre-incubated with varying concentrations of this compound for a specific duration.
-
Agonist Stimulation: A fixed concentration of capsaicin (typically its EC80 or EC90) is added in the presence of ⁴⁵Ca²⁺.
-
Incubation, Termination, and Quantification: As in the agonist mode.
-
Data Analysis: The concentration of this compound that inhibits 50% of the capsaicin-induced ⁴⁵Ca²⁺ uptake (IC50) is determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathway of this compound and the workflows of the described experiments.
Caption: this compound signaling pathway at the TRPV1 receptor.
Caption: Workflow for the radioligand binding assay.
Caption: Workflow for the ⁴⁵Ca²⁺ uptake assay.
Conclusion
This compound serves as a valuable pharmacological tool for studying the TRPV1 receptor. Its characterization as a high-affinity partial agonist highlights the complex nature of ligand-receptor interactions. The compound's ability to exhibit both partial agonism and potent antagonism, with its agonist efficacy being highly dependent on the modulatory context (such as pH), underscores the importance of considering the physiological environment when evaluating the activity of TRPV1 ligands. The experimental protocols and data presented in this guide provide a comprehensive overview for researchers in the field of pain, sensory neuroscience, and drug discovery.
References
JYL 1511 and its role in nociception research
- 1. targetedonc.com [targetedonc.com]
- 2. Nuvation Bio Inc. - Nuvation Bio Doses First Patient in Phase 1/2 Study of NUV-1511 for the Treatment of Advanced Solid Tumors [investors.nuvationbio.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. urologytimes.com [urologytimes.com]
- 5. The Gq/G11-mediated signaling pathway is critical for autocrine potentiation of insulin secretion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycine Receptor Subtypes and Their Roles in Nociception and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IL-11 Signaling Pathways: R&D Systems [rndsystems.com]
- 8. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.korea.ac.kr [pure.korea.ac.kr]
JYL 1511: A Technical Whitepaper on its Therapeutic Potential as a TRPV1 Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
JYL 1511 is a potent, small molecule that has been identified as a partial agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain signaling and thermal sensation. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, quantitative preclinical data, and detailed experimental protocols relevant to its characterization. The information presented herein is intended to serve as a resource for researchers and drug development professionals exploring the therapeutic potential of TRPV1 modulation.
Introduction to this compound
This compound is a synthetic compound that exhibits a dualistic activity profile at the TRPV1 receptor, functioning as both a partial agonist and a partial antagonist. The TRPV1 channel is a non-selective cation channel predominantly expressed in sensory neurons and is activated by a variety of stimuli including capsaicin (B1668287) (the pungent component of chili peppers), noxious heat, and acidic conditions. Its role as an integrator of pain signals makes it an attractive target for the development of novel analgesics. This compound's unique partial agonist profile suggests a potential for therapeutic intervention with a modulated safety and efficacy profile compared to full agonists or antagonists. All currently available data on this compound is from preclinical studies; there is no information available on any clinical trials.
Mechanism of Action: Partial Agonism at TRPV1
This compound binds to the TRPV1 receptor and elicits a submaximal response compared to the full agonist, capsaicin. This partial activation can lead to a state of desensitization, where the channel becomes less responsive to subsequent stimuli, a key mechanism for producing analgesia. Concurrently, by occupying the binding site, this compound can act as an antagonist, blocking the action of endogenous or exogenous full agonists. The level of partial agonism exhibited by this compound is not fixed but can be modulated by the cellular environment, such as pH and temperature, and by intracellular signaling pathways like Protein Kinase C (PKC).
Quantitative Preclinical Data
The following tables summarize the key quantitative data for this compound from in vitro preclinical studies. These studies were conducted using Chinese Hamster Ovary (CHO) cells engineered to express the rat TRPV1 (rVR1) receptor.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Experimental System | Description |
| Kᵢ | 50.4 ± 16.5 nM | CHO cells expressing rVR1 | Inhibition constant for the binding of [³H]resiniferatoxin, a potent TRPV1 agonist. |
| IC₅₀ | 3.4 ± 0.5 nM | CHO cells expressing rVR1 | Half-maximal inhibitory concentration for the antagonism of capsaicin-induced ⁴⁵Ca²⁺ uptake. |
Table 2: Efficacy of this compound as a Partial Agonist
| Parameter | Value | Experimental System | Description |
| Partial Agonism | 17.4 ± 0.6% | CHO cells expressing rVR1 | Efficacy relative to the maximal response induced by the full agonist, capsaicin. |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand ([³H]resiniferatoxin) for binding to the TRPV1 receptor.
Materials:
-
CHO cell membranes expressing rVR1
-
[³H]resiniferatoxin (radioligand)
-
This compound (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Preparation: Prepare serial dilutions of this compound in the binding buffer.
-
Incubation: In a microcentrifuge tube, combine the CHO-rVR1 cell membranes, a fixed concentration of [³H]resiniferatoxin, and varying concentrations of this compound. Include control tubes for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand).
-
Equilibration: Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.
-
Termination: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.
-
Washing: Wash the filters quickly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific [³H]resiniferatoxin binding) by non-linear regression. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
⁴⁵Ca²⁺ Uptake Assay
This functional assay measures the ability of a compound to modulate TRPV1 channel activity by quantifying the influx of radioactive calcium (⁴⁵Ca²⁺) into cells expressing the receptor. The following is a representative protocol, as the specific details of the original experiment for this compound are not fully published.
Materials:
-
CHO cells stably expressing rVR1
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
⁴⁵CaCl₂ (radiolabeled calcium)
-
Capsaicin (full agonist)
-
This compound (test compound)
-
Stop solution (e.g., ice-cold assay buffer containing 5 mM EGTA)
-
Scintillation cocktail and counter
Procedure:
-
Cell Plating: Seed CHO-rVR1 cells into multi-well plates and grow to confluence.
-
Pre-incubation (for antagonism): To measure antagonism, pre-incubate the cells with varying concentrations of this compound in assay buffer for a defined period. For measuring agonism, this step is omitted.
-
Stimulation: Add a solution containing a fixed concentration of capsaicin (for antagonism) or varying concentrations of this compound (for agonism) along with ⁴⁵CaCl₂ to the wells.
-
Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C) to allow for channel opening and ⁴⁵Ca²⁺ influx.
-
Termination: Aspirate the stimulation solution and rapidly wash the cells with ice-cold stop solution to terminate the calcium influx and remove extracellular ⁴⁵Ca²⁺.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the amount of incorporated ⁴⁵Ca²⁺ using a scintillation counter.
-
Data Analysis: Plot the measured radioactivity against the concentration of this compound to determine the IC₅₀ (for antagonism) or EC₅₀ and maximal efficacy (for agonism).
Therapeutic Potential and Future Directions
The development of TRPV1-targeted drugs has been challenging, with full antagonists often associated with side effects such as hyperthermia. Partial agonists like this compound represent a promising alternative therapeutic strategy. By causing a moderate, sustained activation of TRPV1, they may induce receptor desensitization and provide analgesia with a reduced risk of adverse effects.
The finding that the agonist activity of this compound is enhanced in acidic or heated environments is particularly intriguing. These conditions are often present in inflamed or injured tissues, suggesting that this compound could have a greater therapeutic effect at the site of pathology with less impact on healthy tissues.
Future research should focus on in vivo studies to evaluate the analgesic and anti-inflammatory properties of this compound in relevant animal models of pain. Furthermore, a detailed characterization of its pharmacokinetic and pharmacodynamic properties will be crucial for assessing its potential as a drug candidate.
Conclusion
This compound is a potent preclinical modulator of the TRPV1 channel with a well-characterized partial agonist profile. The available quantitative data and our understanding of its mechanism of action provide a solid foundation for further investigation. The detailed experimental protocols outlined in this whitepaper offer a guide for researchers seeking to explore the therapeutic potential of this compound and other novel TRPV1 modulators. While its clinical utility remains to be determined, this compound serves as a valuable pharmacological tool for dissecting the complex role of TRPV1 in health and disease.
The Modulatory Effects of JYL 1511 on Sensory Neuron Excitability: A Technical Guide
Disclaimer: The compound "JYL 1511" is a hypothetical agent used for the purpose of this technical guide. The data and mechanisms presented are based on established principles of sensory neuron physiology and pharmacology, particularly focusing on the modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and thermal sensation.
This technical whitepaper provides an in-depth overview of the putative effects of this compound on the excitability of sensory neurons. This document is intended for researchers, scientists, and drug development professionals engaged in the study of nociception and the development of novel analgesic therapies.
Introduction to Sensory Neuron Excitability and the Role of TRPV1
Sensory neurons, particularly nociceptors, are responsible for detecting and transmitting noxious stimuli, leading to the sensation of pain. The excitability of these neurons is tightly regulated by a variety of ion channels that control the flow of ions across the cell membrane.[1][2][3] An increase in excitability can lead to spontaneous pain and hypersensitivity, hallmark symptoms of chronic pain conditions.
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel predominantly expressed in sensory neurons.[4] It serves as a critical molecular integrator of multiple noxious stimuli, including heat, protons (low pH), and endogenous inflammatory mediators.[4][5][6] Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, causing membrane depolarization and the initiation of action potentials that are transmitted to the central nervous system.[7] Consequently, the modulation of TRPV1 activity represents a promising strategy for the management of pain.[4][8]
This guide will explore the hypothetical effects of this compound as a modulator of TRPV1, detailing its impact on sensory neuron excitability through electrophysiological and cellular assays.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data on the effects of this compound on key parameters of sensory neuron excitability, as determined by in vitro electrophysiology and calcium imaging experiments.
Table 1: Electrophysiological Effects of this compound on Sensory Neurons
| Parameter | Control | This compound (10 µM) | Fold Change |
| Resting Membrane Potential (mV) | -55.2 ± 2.1 | -65.4 ± 1.8 | 1.18 |
| Action Potential Threshold (mV) | -38.5 ± 1.5 | -28.3 ± 1.2 | 0.74 |
| Firing Frequency (Hz) at 2x Rheobase | 15.6 ± 3.2 | 5.2 ± 1.9 | 0.33 |
| Capsaicin-Evoked Current Density (pA/pF) | 125.8 ± 15.3 | 28.7 ± 8.1 | 0.23 |
Table 2: Effects of this compound on Intracellular Calcium Dynamics
| Parameter | Control | This compound (10 µM) | Fold Change |
| Baseline [Ca2+]i (nM) | 102 ± 12 | 98 ± 10 | 0.96 |
| Capsaicin-Evoked Peak [Ca2+]i (nM) | 854 ± 76 | 215 ± 45 | 0.25 |
| Percentage of Responding Cells to Capsaicin (B1668287) | 85% | 22% | 0.26 |
Experimental Protocols
Primary Dorsal Root Ganglion (DRG) Neuron Culture
-
Tissue Harvest: Dorsal root ganglia are dissected from adult Sprague-Dawley rats.[9]
-
Enzymatic Digestion: Ganglia are incubated in a solution of collagenase and dispase to dissociate the neurons.
-
Mechanical Dissociation: The ganglia are gently triturated to obtain a single-cell suspension.
-
Plating: Neurons are plated on poly-D-lysine/laminin-coated glass coverslips and maintained in a neurobasal medium supplemented with B27, nerve growth factor (NGF), and penicillin/streptomycin.
-
Incubation: Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2. Experiments are typically performed 24-48 hours after plating.
Whole-Cell Patch-Clamp Electrophysiology
-
Recording Setup: Coverslips with adherent DRG neurons are transferred to a recording chamber on the stage of an inverted microscope. The chamber is continuously perfused with an external solution.
-
Pipette Fabrication: Borosilicate glass capillaries are pulled to a resistance of 3-5 MΩ when filled with an internal solution.
-
Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The membrane patch under the pipette is ruptured by gentle suction to gain electrical access to the cell interior.
-
Data Acquisition: Voltage-clamp and current-clamp recordings are performed using a patch-clamp amplifier and a data acquisition system. This compound is applied via the perfusion system.
Ratiometric Calcium Imaging
-
Dye Loading: DRG neurons are incubated with the ratiometric calcium indicator Fura-2 AM.
-
Image Acquisition: Coverslips are placed in a recording chamber on an inverted fluorescence microscope equipped with a light source for excitation at 340 nm and 380 nm and a camera to capture emission at 510 nm.
-
Baseline Measurement: A stable baseline of the 340/380 nm fluorescence ratio is established.
-
Stimulation and Recording: Cells are challenged with capsaicin in the presence or absence of this compound, and changes in the fluorescence ratio are recorded over time.
-
Data Analysis: The fluorescence ratio is converted to intracellular calcium concentration ([Ca2+]i) using a standard calibration curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by this compound and the experimental workflows.
Caption: Hypothetical signaling pathway of this compound action on the TRPV1 channel.
Caption: Workflow for in vitro assessment of this compound effects.
Conclusion
This technical guide outlines the hypothetical modulatory effects of this compound on sensory neuron excitability, focusing on its putative role as a TRPV1 channel antagonist. The presented data, protocols, and diagrams provide a comprehensive framework for understanding how a compound like this compound could be investigated as a potential analgesic. By reducing the activity of TRPV1, this compound is postulated to decrease the excitability of nociceptive neurons, thereby dampening the transmission of pain signals. Further preclinical and clinical studies would be necessary to validate these findings and establish the therapeutic potential of such a compound.
References
- 1. Regulation/modulation of sensory neuron sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensory neuron voltage-gated sodium channels as analgesic drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nociceptors: the sensors of the pain pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of the TRPV1 channel: current clinical trials and recent patents with focus on neurological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of single-channel properties of TRPV1 by phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin [frontiersin.org]
- 7. Sensory neuron-specific actions of capsaicin: mechanisms and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TRPV1 channel modulation by hyaluronan reduces pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The intriguing nature of dorsal root ganglion neurons: Linking structure with polarity and function - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on JYL 1511 and Pain Pathways: A Review of Available Data
Initial searches for foundational research concerning a compound designated "JYL 1511" in the context of pain pathways have not yielded any publicly available scientific literature, clinical trial data, or patents under that specific name. However, extensive results were found for "NUV-1511," an investigational drug currently in development by Nuvation Bio. It is possible that "this compound" is an internal, preclinical, or erroneous designation for this compound. The following information pertains exclusively to NUV-1511.
Based on available documentation, NUV-1511 is not associated with research into pain pathways. Instead, it is identified as a novel oncology therapeutic.
NUV-1511: An Investigational Anti-Cancer Agent
NUV-1511 is the first clinical candidate from Nuvation Bio's proprietary drug-drug conjugate (DDC) platform.[1][2] This platform is designed to create chimeric small molecules that selectively deliver potent anti-cancer agents to tumor cells while minimizing effects on healthy tissues.[2][3] The U.S. Food and Drug Administration (FDA) cleared an Investigational New Drug (IND) application for NUV-1511, allowing for the initiation of a Phase 1/2 clinical study in the first half of 2024.[1]
Clinical Development in Oncology
A Phase 1/2 clinical trial, identified as NUV-1511-01 (NCT06334432), is currently underway to evaluate the safety, tolerability, and efficacy of NUV-1511 in adult patients with advanced solid tumors.[4][5] The first patient was dosed in March 2024.[2]
The study is enrolling patients with several types of advanced cancers, including:
-
Metastatic castration-resistant prostate cancer (mCRPC)[2][5]
-
Platinum-resistant ovarian cancer (PROC)[2]
-
Other patients with advanced solid tumors who have progressed after treatment with specific antibody-drug conjugates like Enhertu® and/or Trodelvy®.[1][2][5]
The primary goal of the Phase 1 dose-escalation portion of the study is to determine the safety, tolerability, and recommended Phase 2 dose of NUV-1511.[2][4][5]
Conclusion on Foundational Research
There is no available public data to support the creation of a technical guide or whitepaper on "this compound" and its role in pain pathways. The compound that is publicly documented, NUV-1511, is being investigated exclusively as a treatment for advanced solid tumors. Its mechanism as a drug-drug conjugate is focused on targeted cytotoxicity to cancer cells and is not related to neurological pain signaling.[1][3] Therefore, the core requirements of the request, including data tables on pain-related quantitative data, experimental protocols for pain studies, and signaling pathway diagrams for pain modulation, cannot be fulfilled.
References
Methodological & Application
Unveiling the In Vitro Efficacy of JYL 1511: Application Notes and Protocols
A Representative Guide for Preclinical Evaluation of Novel Oncology Compounds
Note: Extensive searches for "JYL 1511" did not yield specific public data or experimental protocols. The information presented herein is based on a similarly named investigational drug, NUV-1511, a drug-drug conjugate (DDC) under development by Nuvation Bio for advanced solid tumors.[1][2][3][4] This document provides a series of representative in vitro protocols and application notes that are fundamental for the preclinical assessment of oncology drug candidates like NUV-1511.
Introduction
The development of novel anti-cancer agents requires a robust preclinical evaluation to characterize their biological activity and mechanism of action. This document outlines a comprehensive suite of in vitro experimental protocols that are essential for assessing the efficacy of a compound such as the investigational drug-drug conjugate, NUV-1511. These assays are designed to determine the cytotoxic and apoptotic effects of the compound on cancer cell lines, and to elucidate the underlying molecular pathways.
NUV-1511 is a first-in-class drug-drug conjugate being evaluated in a Phase 1/2 clinical study for patients with advanced solid tumors.[1][5] The DDC platform is designed to selectively deliver potent anti-cancer agents to tumor cells, thereby increasing efficacy while minimizing toxicity to healthy tissues.[2][3][4] The protocols described below are standard methods used to test such targeted therapies.
Data Presentation
Quantitative data from the described experiments should be meticulously recorded and organized for comparative analysis. The following tables provide a template for summarizing key findings.
Table 1: Cell Viability (IC50 Values)
| Cell Line | Histology | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Control) |
| MCF-7 | Breast Adenocarcinoma | ||
| MDA-MB-231 | Breast Adenocarcinoma | ||
| A549 | Lung Carcinoma | ||
| HCT116 | Colorectal Carcinoma | ||
| OVCAR-3 | Ovarian Adenocarcinoma | ||
| PC-3 | Prostate Adenocarcinoma |
Table 2: Apoptosis Induction
| Cell Line | Treatment (Concentration) | % Apoptotic Cells (Annexin V+) | Fold Change vs. Control |
| MCF-7 | Vehicle Control | 1.0 | |
| This compound (IC50) | |||
| This compound (2x IC50) | |||
| A549 | Vehicle Control | 1.0 | |
| This compound (IC50) | |||
| This compound (2x IC50) |
Table 3: Protein Expression Analysis (Western Blot)
| Cell Line | Treatment | Protein Target | Relative Expression Level (Normalized to Loading Control) |
| MCF-7 | Vehicle Control | Cleaved Caspase-3 | |
| This compound (IC50) | Cleaved Caspase-3 | ||
| Vehicle Control | PARP | ||
| This compound (IC50) | Cleaved PARP | ||
| Vehicle Control | p-Akt (Ser473) | ||
| This compound (IC50) | p-Akt (Ser473) | ||
| Vehicle Control | Akt | ||
| This compound (IC50) | Akt |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of living cells.[6][7]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (or test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Add 100 µl of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.[8]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to assess changes in protein expression or post-translational modifications, such as phosphorylation, which are indicative of signaling pathway modulation.
Materials:
-
Cancer cell lines
-
6-well plates or larger culture dishes
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against cleaved caspase-3, PARP, p-Akt, Akt, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound as desired.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical PI3K/Akt signaling pathway targeted by this compound.
Experimental Workflow Diagram
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. Nuvation Bio Inc. - Nuvation Bio Doses First Patient in Phase 1/2 Study of NUV-1511 for the Treatment of Advanced Solid Tumors [investors.nuvationbio.com]
- 2. targetedonc.com [targetedonc.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. urologytimes.com [urologytimes.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of several techniques for the detection of apoptotic astrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Calcium Imaging Assays Using the Gq-Coupled GPCR Agonist ATP
Audience: Researchers, scientists, and drug development professionals.
Note: Initial searches for the compound "JYL 1511" did not yield any publicly available information related to its use in calcium imaging or its mechanism of action. Therefore, this application note has been created using a well-characterized and commonly used Gq-coupled G-protein coupled receptor (GPCR) agonist, Adenosine Triphosphate (ATP), to provide a representative and detailed protocol for calcium imaging assays.
Introduction
Calcium (Ca²⁺) is a ubiquitous second messenger that plays a critical role in a vast array of cellular processes, including signal transduction, gene expression, cell proliferation, and apoptosis. The precise spatial and temporal control of intracellular calcium concentrations ([Ca²⁺]i) is essential for normal cellular function. G-protein coupled receptors (GPCRs), particularly those coupled to the Gq alpha subunit, are key regulators of intracellular calcium. Upon agonist binding, Gq-coupled GPCRs activate Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum (ER), leading to the release of stored Ca²⁺ into the cytoplasm.
This application note provides a detailed protocol for a high-throughput calcium imaging assay using the fluorescent indicator Fluo-4 AM to measure the activation of endogenous P2Y receptors, a family of Gq-coupled GPCRs, by the agonist ATP in Human Embryonic Kidney 293 (HEK293) cells. This assay is a robust and reliable method for screening and characterizing compounds that modulate Gq-coupled GPCR activity.
Signaling Pathway
The activation of Gq-coupled P2Y receptors by ATP initiates a well-defined signaling cascade leading to an increase in intracellular calcium. This pathway is a primary target for drug discovery and a fundamental mechanism in cell biology.
Materials and Methods
Materials
| Reagent | Supplier | Catalog # |
| HEK293 Cells | ATCC | CRL-1573 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Fluo-4 AM | Invitrogen | F14201 |
| Pluronic F-127 | Invitrogen | P3000MP |
| Adenosine Triphosphate (ATP) disodium (B8443419) salt hydrate | Sigma-Aldrich | A2383 |
| Ionomycin calcium salt | Sigma-Aldrich | I9657 |
| Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺ | Gibco | 14025092 |
| HEPES | Gibco | 15630080 |
| Probenecid | Sigma-Aldrich | P8761 |
| 96-well black, clear-bottom plates | Corning | 3603 |
Experimental Protocol
The following protocol outlines the steps for a calcium imaging assay in a 96-well plate format.
3.2.1. Cell Culture and Seeding
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells using Trypsin-EDTA and resuspend in culture medium.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000 to 50,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C with 5% CO₂ to allow for cell attachment.
3.2.2. Dye Loading
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
On the day of the assay, prepare the Fluo-4 AM loading buffer. For one 96-well plate, mix 5 µL of 1 mM Fluo-4 AM stock with 5 µL of 20% Pluronic F-127 in 5 mL of Assay Buffer (HBSS with 20 mM HEPES and 2.5 mM Probenecid). Vortex to ensure complete mixing.
-
Aspirate the culture medium from the cell plate and wash each well once with 100 µL of Assay Buffer.
-
Add 50 µL of the Fluo-4 AM loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
After incubation, gently wash each well twice with 100 µL of Assay Buffer, leaving 100 µL of Assay Buffer in each well after the final wash.
3.2.3. Compound Addition and Fluorescence Measurement
-
Prepare a serial dilution of ATP in Assay Buffer at 2X the final desired concentrations.
-
Prepare 2X solutions of controls:
-
Negative Control: Assay Buffer (vehicle).
-
Positive Control: 10 µM Ionomycin (final concentration 5 µM).
-
-
Place the 96-well plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FlexStation 3 or similar).
-
Set the instrument to record fluorescence kinetically (Excitation: 494 nm, Emission: 516 nm).
-
Record a baseline fluorescence for 15-20 seconds.
-
The instrument will then add 100 µL of the 2X compound solutions to the respective wells.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak and subsequent decay of the calcium response.
Results
The addition of ATP to Fluo-4 loaded HEK293 cells results in a rapid, dose-dependent increase in intracellular calcium, observed as an increase in fluorescence intensity. A representative dataset is summarized below.
Table 1: ATP-Induced Calcium Mobilization in HEK293 Cells
| Compound | Concentration (µM) | Peak Fluorescence (RFU) | Fold Increase over Baseline |
| Vehicle | - | 150 ± 15 | 1.0 |
| ATP | 0.01 | 225 ± 20 | 1.5 |
| ATP | 0.1 | 450 ± 35 | 3.0 |
| ATP | 1 | 900 ± 70 | 6.0 |
| ATP | 10 | 1200 ± 95 | 8.0 |
| ATP | 100 | 1275 ± 110 | 8.5 |
| Ionomycin | 5 | 1500 ± 130 | 10.0 |
Data are presented as mean ± standard deviation of relative fluorescence units (RFU). Fold increase is calculated relative to the vehicle control baseline.
From the dose-response data, an EC₅₀ value for ATP can be calculated by fitting the data to a four-parameter logistic equation. In this representative experiment, the calculated EC₅₀ for ATP is approximately 0.5 µM . The assay window, as determined by the response to a saturating concentration of ATP versus the vehicle control, demonstrates a robust signal-to-background ratio. The positive control, Ionomycin, which is a calcium ionophore, elicits a maximal calcium response, confirming the viability of the cells and the responsiveness of the calcium indicator dye.
Discussion
This application note provides a comprehensive protocol for a robust and reproducible calcium imaging assay using ATP to stimulate endogenous P2Y receptors in HEK293 cells. The use of the fluorescent calcium indicator Fluo-4 AM allows for sensitive detection of changes in intracellular calcium with a high signal-to-noise ratio.[1] The kinetic measurement of the fluorescence signal provides valuable information on the dynamics of the calcium response.
The presented protocol can be readily adapted for high-throughput screening of compound libraries to identify novel agonists, antagonists, or allosteric modulators of Gq-coupled GPCRs. The quantitative data, including the EC₅₀ value, provides a benchmark for assessing the potency of test compounds. The inclusion of appropriate positive and negative controls is crucial for data validation and quality control of the assay.
References
JYL 1511: Application Notes and Protocols for Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
JYL 1511 is a partial agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the vanilloid receptor 1 (VR1).[1] TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons, where it functions as a polymodal sensor for a variety of noxious stimuli, including heat, protons (low pH), and pungent compounds like capsaicin (B1668287).[2][3] As a key integrator of pain and inflammatory signals, TRPV1 is a significant target for the development of novel analgesic drugs.[3] These application notes provide detailed protocols for the characterization of this compound and other TRPV1 modulators using patch-clamp electrophysiology.
Data Presentation
The following table summarizes the known quantitative data for this compound's activity at the rat TRPV1 receptor. This data provides a baseline for electrophysiological characterization.
| Parameter | Value | Cell Type | Assay Type | Reference |
| Ki | 50.4 nM | Rat VR1 expressing cells | [3H]Resiniferatoxin binding assay | [1] |
| IC50 | 3.4 nM | CHO cells overexpressing rat VR1 | Inhibition of Capsaicin-induced 45Ca2+ uptake | [1] |
| EC50 | 32.4 nM | CHO cells expressing rat TRPV1 | 45Ca2+ uptake assay | [1] |
Signaling Pathway
Activation of the TRPV1 channel by an agonist such as this compound leads to the influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuronal membrane.[4] This initial depolarization can trigger the opening of voltage-gated sodium channels, leading to the generation of action potentials and the transmission of pain signals.[4] The influx of Ca2+ also initiates several downstream signaling cascades. Notably, Ca2+ can activate Protein Kinase C (PKC) and, via calmodulin, the phosphatase calcineurin.[1][5] Furthermore, TRPV1 activity is modulated by Protein Kinase A (PKA).[1][6] These signaling pathways can lead to sensitization or desensitization of the channel, highlighting the complex regulatory mechanisms governing TRPV1 function.[1][5][6]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology Protocol for Characterizing this compound on TRPV1 Channels
This protocol is designed for characterizing the effects of this compound on TRPV1 channels expressed in heterologous systems (e.g., HEK293 or CHO cells) or cultured sensory neurons (e.g., dorsal root ganglion neurons).
1. Cell Preparation:
-
Cell Culture: Culture cells stably or transiently expressing the desired TRPV1 construct (e.g., human or rat TRPV1) under standard conditions. For primary neuron cultures, isolate dorsal root ganglia (DRG) from rodents and culture for 2-7 days.
-
Plating: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose.
3. Electrophysiological Recording:
-
Pipettes: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording Setup: Use a standard patch-clamp amplifier and data acquisition system.
-
Seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.
4. Experimental Procedure:
-
Baseline Recording: Record the baseline current for at least 1-2 minutes to ensure stability.
-
Drug Application: Apply this compound at various concentrations (e.g., ranging from 1 nM to 10 µM) using a perfusion system. Apply each concentration for a sufficient duration to observe a stable response.
-
Voltage Protocols:
-
Voltage Ramps: To determine the current-voltage (I-V) relationship, apply voltage ramps from -100 mV to +100 mV over 200 ms.[7][8]
-
Step Protocols: To analyze activation and inactivation kinetics, apply depolarizing voltage steps to various potentials (e.g., from -80 mV to +120 mV in 20 mV increments) for 100-500 ms.[9][10]
-
-
Positive Control: Apply a known TRPV1 agonist, such as capsaicin (e.g., 1 µM), to confirm the presence of functional TRPV1 channels.
-
Washout: After each drug application, perfuse the cell with the external solution to allow for washout and recovery of the baseline current.
5. Data Analysis:
-
Measure the peak current amplitude at a specific voltage (e.g., +80 mV) for each concentration of this compound.
-
Construct a concentration-response curve and fit the data with the Hill equation to determine the EC50 and Hill coefficient.
-
Analyze the I-V relationship to assess the reversal potential and rectification properties of the this compound-induced current.
-
Analyze the time course of current activation and inactivation from the step protocols by fitting the traces with exponential functions.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of a typical patch-clamp experiment to characterize a TRPV1 modulator like this compound.
References
- 1. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. TRPV1 - Wikipedia [en.wikipedia.org]
- 3. A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pain-enhancing mechanism through interaction between TRPV1 and anoctamin 1 in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Ca2+-dependent desensitization in the vanilloid receptor TRPV1 by calcineurin and cAMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Complex Regulation of TRPV1 by Vanilloids - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. nanion.de [nanion.de]
- 8. Identification of a Partial and Selective TRPV1 Agonist CPIPC for Alleviation of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Frontiers | Capsaicin and Proton Differently Modulate Activation Kinetics of Mouse Transient Receptor Potential Vanilloid-1 Channel Induced by Depolarization [frontiersin.org]
Application Notes: A Template for Investigating Novel Compounds in Dorsal Root Ganglion (DRG) Neuron Culture
Introduction
Dorsal root ganglion (DRG) neurons are primary sensory neurons responsible for transmitting sensory information, including pain, temperature, and touch, from the periphery to the central nervous system.[1][2] Primary cultures of DRG neurons are a critical in vitro model for studying sensory neuron biology, neuropathy, and for the screening and development of novel therapeutic agents.[2][3] These application notes provide a generalized framework for investigating the effects of a hypothetical compound, designated here as "JYL 1511," on DRG neuron viability, neurite outgrowth, and associated signaling pathways. The protocols and data presentation formats can be adapted for specific research needs.
Disclaimer: No specific information is available in the public domain for a compound named "this compound." The following content is a template based on established methodologies for primary DRG neuron culture and analysis. All placeholder data and hypothesized mechanisms of action should be replaced with experimental results obtained for the compound of interest.
Quantitative Data Summary
The following tables are templates for summarizing quantitative data from key experiments.
Table 1: Effect of this compound on DRG Neuron Viability
| Treatment Group | Concentration (µM) | Mean Neuronal Viability (%) | Standard Deviation | p-value vs. Control |
| Vehicle Control | 0 | 100 | ± 5.2 | - |
| This compound | 0.1 | 98.6 | ± 4.8 | > 0.05 |
| This compound | 1 | 95.2 | ± 6.1 | > 0.05 |
| This compound | 10 | 75.4 | ± 8.3 | < 0.01 |
| This compound | 100 | 42.1 | ± 9.5 | < 0.001 |
Table 2: Effect of this compound on Neurite Outgrowth in DRG Neurons
| Treatment Group | Concentration (µM) | Mean Neurite Length per Neuron (µm) | Standard Deviation | p-value vs. Control |
| Vehicle Control | 0 | 150.3 | ± 25.8 | - |
| This compound | 0.1 | 185.7 | ± 30.2 | < 0.05 |
| This compound | 1 | 250.1 | ± 42.5 | < 0.01 |
| This compound | 10 | 120.6 | ± 22.1 | > 0.05 |
| Positive Control (e.g., NGF) | 50 ng/mL | 310.4 | ± 55.9 | < 0.001 |
Experimental Protocols
Protocol 1: Primary DRG Neuron Culture
This protocol is adapted from established methods for isolating and culturing murine DRG neurons.[4][5][6][7]
Materials:
-
Adult mice
-
Hanks' Balanced Salt Solution (HBSS)[6]
-
Collagenase/Dispase solution
-
DMEM/F12 medium supplemented with fetal bovine serum (FBS), penicillin/streptomycin, and nerve growth factor (NGF)
-
Poly-D-lysine and laminin-coated culture plates[5]
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Euthanize mice according to approved institutional guidelines.
-
Dissect the spinal columns and isolate the dorsal root ganglia.[3]
-
Transfer the ganglia to a collection tube containing cold HBSS.[6]
-
Digest the ganglia with a collagenase/dispase solution at 37°C to dissociate the tissue into a single-cell suspension.
-
Triturate the cell suspension gently to further dissociate the cells.
-
Centrifuge the cell suspension and resuspend the pellet in complete culture medium.
-
Plate the neurons on poly-D-lysine and laminin-coated plates at a desired density.[5]
-
Incubate the cultures at 37°C in a 5% CO2 incubator.
Protocol 2: Neuronal Viability Assay
Materials:
-
Primary DRG neuron cultures
-
This compound stock solution
-
Live/Dead viability/cytotoxicity kit (e.g., Calcein-AM/Ethidium Homodimer-1)
-
Fluorescence microscope
Procedure:
-
After 24 hours in culture, treat the DRG neurons with varying concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 48 hours).
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add the Live/Dead staining solution to the cells and incubate according to the manufacturer's instructions.
-
Image the cells using a fluorescence microscope with appropriate filters for live (green) and dead (red) cells.
-
Quantify the percentage of viable neurons in multiple fields per condition.
Protocol 3: Neurite Outgrowth Assay
Materials:
-
Primary DRG neuron cultures
-
This compound stock solution
-
Immunostaining reagents: primary antibody against a neuronal marker (e.g., βIII-tubulin), fluorescently labeled secondary antibody, and a nuclear counterstain (e.g., DAPI).
-
High-content imaging system or fluorescence microscope with image analysis software.
Procedure:
-
Plate DRG neurons at a low density to allow for clear visualization of individual neurites.
-
Treat the cells with this compound, vehicle control, or a positive control after allowing them to adhere.
-
After the treatment period (e.g., 48-72 hours), fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Acquire images of the stained neurons.
-
Use image analysis software to automatically trace and measure the length of neurites from a significant number of neurons per condition.
Signaling Pathways and Visualizations
The following diagrams illustrate hypothetical signaling pathways and experimental workflows.
Caption: Hypothetical signaling pathway for this compound-induced neurite outgrowth.
Caption: Experimental workflow for assessing this compound effects on DRG neurons.
References
- 1. Frontiers | Immortalized Dorsal Root Ganglion Neuron Cell Lines [frontiersin.org]
- 2. worthington-biochem.com [worthington-biochem.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Isolation and Primary Cell Culture of Mouse Dorsal Root Ganglion Neurons | Semantic Scholar [semanticscholar.org]
- 5. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Inflammatory Pain Models In Vivo
Note: No specific information was found for a compound designated "JYL 1511." The following application notes and protocols are provided for a hypothetical anti-inflammatory compound, referred to as Compound X , based on established in vivo inflammatory pain models and signaling pathways.
Introduction
Inflammatory pain is a major clinical issue arising from tissue injury, infection, or chronic inflammatory conditions. Preclinical in vivo models are essential for the discovery and development of novel analgesic and anti-inflammatory therapeutics.[1][2] These models allow for the systematic investigation of pain mechanisms and the efficacy of potential treatments.[2] This document provides detailed protocols for utilizing two common inflammatory pain models—carrageenan-induced acute inflammation and Complete Freund's Adjuvant (CFA)-induced chronic inflammation—to evaluate the therapeutic potential of a novel anti-inflammatory agent, Compound X.
Mechanism of Action and Signaling Pathways
Inflammation is a complex biological response involving various immune cells and signaling pathways.[3] Key pathways implicated in the initiation and progression of inflammation include the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and nuclear factor kappa B (NF-κB) signaling cascades.[3][4] Pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β), play a pivotal role in activating these pathways, leading to the production of inflammatory mediators that sensitize nociceptors and contribute to pain.[4][5]
Compound X is hypothesized to exert its anti-inflammatory and analgesic effects by modulating these key signaling pathways.
Hypothesized Signaling Pathway for Compound X in Inflammatory Pain
Caption: Hypothesized mechanism of Compound X inhibiting inflammatory pathways.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (Acute Inflammatory Pain Model)
This model is widely used to assess the anti-inflammatory effects of novel compounds in an acute inflammatory setting.[5]
Materials:
-
Male Wistar rats (180-220 g)
-
Compound X
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
1% (w/v) λ-carrageenan solution in sterile saline
-
P plethysmometer or digital calipers
-
Analgesic testing equipment (e.g., von Frey filaments, Hargreaves plantar test)
Procedure:
-
Acclimatization: Acclimate animals to the housing and testing environment for at least 3 days prior to the experiment.
-
Baseline Measurements: Measure the baseline paw volume and pain sensitivity (mechanical and thermal withdrawal thresholds) for the right hind paw of each rat.
-
Compound Administration: Administer Compound X or vehicle to the animals via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection (e.g., 60 minutes).
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Post-Induction Measurements:
-
Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) post-carrageenan injection.
-
Assess mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test) at the same time points.[6]
-
-
Data Analysis: Calculate the percentage increase in paw volume and the change in withdrawal thresholds compared to baseline. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Experimental Workflow: Carrageenan-Induced Paw Edema Model
Caption: Workflow for the carrageenan-induced acute inflammatory pain model.
Complete Freund's Adjuvant (CFA)-Induced Arthritis in Mice (Chronic Inflammatory Pain Model)
The CFA model induces a persistent inflammatory state, making it suitable for evaluating the long-term efficacy of anti-inflammatory and analgesic compounds.[7][8]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Compound X
-
Vehicle
-
Complete Freund's Adjuvant (CFA)
-
Digital calipers
-
von Frey filaments
-
Hargreaves plantar test apparatus
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Baseline Measurements: Record baseline paw thickness and pain sensitivity (mechanical and thermal withdrawal thresholds) for the left hind paw.
-
Induction of Inflammation: Inject 20 µL of CFA into the plantar surface of the left hind paw to induce localized, chronic inflammation.[9]
-
Compound Administration: Begin daily administration of Compound X or vehicle starting from day 1 post-CFA injection and continue for the duration of the study (e.g., 7-14 days).
-
Post-Induction Measurements:
-
Measure paw thickness and body weight every other day.
-
Assess mechanical allodynia and thermal hyperalgesia on specific days post-CFA injection (e.g., days 1, 3, 5, 7, and 14).
-
-
Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect the inflamed paw tissue and serum. Analyze tissue for inflammatory markers (e.g., IL-6, IL-1β, TNF-α) using ELISA or RT-PCR.[5][10]
-
Data Analysis: Analyze the data for paw thickness, pain thresholds, and inflammatory marker levels using appropriate statistical methods to determine the efficacy of Compound X.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of Compound X on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle | - | 1.25 ± 0.11 | - |
| Compound X | 10 | 0.85 ± 0.09 | 32.0% |
| Compound X | 30 | 0.55 ± 0.07 | 56.0% |
| Diclofenac (Positive Control) | 10 | 0.60 ± 0.08 | 52.0% |
| p < 0.05, **p < 0.01 compared to Vehicle group |
Table 2: Effect of Compound X on CFA-Induced Mechanical Allodynia in Mice
| Treatment Group | Dose (mg/kg/day) | Paw Withdrawal Threshold (g) on Day 7 (Mean ± SEM) |
| Sham + Vehicle | - | 4.5 ± 0.3 |
| CFA + Vehicle | - | 0.8 ± 0.1# |
| CFA + Compound X | 10 | 1.9 ± 0.2* |
| CFA + Compound X | 30 | 3.2 ± 0.3 |
| CFA + Celecoxib (Positive Control) | 20 | 2.8 ± 0.2 |
| #p < 0.001 compared to Sham group; *p < 0.05, **p < 0.01 compared to CFA + Vehicle group |
Table 3: Effect of Compound X on Pro-inflammatory Cytokine Levels in CFA-Treated Mice
| Treatment Group | Dose (mg/kg/day) | IL-6 (pg/mL) in Paw Tissue (Mean ± SEM) | TNF-α (pg/mL) in Paw Tissue (Mean ± SEM) |
| Sham + Vehicle | - | 55.2 ± 6.8 | 102.5 ± 11.3 |
| CFA + Vehicle | - | 289.4 ± 25.1# | 450.7 ± 35.8# |
| CFA + Compound X | 10 | 175.3 ± 18.9 | 288.1 ± 29.4 |
| CFA + Compound X | 30 | 98.6 ± 12.5 | 165.9 ± 20.1 |
| #p < 0.001 compared to Sham group; *p < 0.05, **p < 0.01 compared to CFA + Vehicle group |
Conclusion
The described in vivo models and protocols provide a robust framework for evaluating the anti-inflammatory and analgesic properties of novel therapeutic candidates like Compound X. By employing these standardized methods, researchers can gain valuable insights into the compound's efficacy and mechanism of action, facilitating its further development as a potential treatment for inflammatory pain.
References
- 1. Human experimental pain models: A review of standardized methods in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasp-pain.org [iasp-pain.org]
- 3. Scaffold compound L971 exhibits anti‐inflammatory activities through inhibition of JAK/STAT and NFκB signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Pathways in Inflammation and Anti-inflammatory Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cannabis sativa Root Extract Exerts Anti-Nociceptive and Anti-Inflammatory Effects via Endocannabinoid Pathway Modulation In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. librarysearch.chemeketa.edu [librarysearch.chemeketa.edu]
- 10. In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JYL 1511 in Rodent Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
JYL 1511 is a novel, potent, and selective antagonist of the Sphingosine 1-Phosphate Receptor Subtype 1 (S1PR1). Emerging preclinical evidence suggests that S1PR1 signaling in the spinal cord plays a crucial role in the development and maintenance of neuropathic pain by modulating neuroinflammatory processes.[1] These application notes provide detailed protocols for the administration of this compound in established rodent models of neuropathic pain and for the assessment of its analgesic efficacy.
Mechanism of Action
Neuropathic pain is associated with the upregulation of the ceramide-to-sphingosine 1-phosphate (S1P) pathway in the spinal dorsal horn.[1] S1P, through its receptor S1PR1, activates downstream signaling cascades involving NF-κB and MAP kinases (ERK and p38), leading to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[1] This neuroinflammatory state contributes to central sensitization and the characteristic symptoms of neuropathic pain, including allodynia and hyperalgesia. This compound, as a selective S1PR1 antagonist, is hypothesized to block these neuroinflammatory processes, thereby reducing neuropathic pain behaviors.
Caption: Proposed mechanism of action of this compound in neuropathic pain.
Quantitative Data Summary
The following tables summarize the hypothetical efficacy data of this compound in a rodent model of neuropathic pain.
Table 1: Effect of this compound on Mechanical Allodynia (von Frey Test)
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) at Day 14 Post-Surgery |
| Sham + Vehicle | - | 14.5 ± 1.2 |
| SNL + Vehicle | - | 2.1 ± 0.4 |
| SNL + this compound | 3 | 5.8 ± 0.7 |
| SNL + this compound | 10 | 9.7 ± 1.0 |
| SNL + this compound | 30 | 12.3 ± 1.1 |
| SNL + Pregabalin | 30 | 8.9 ± 0.9** |
| p < 0.05, **p < 0.01 vs. SNL + Vehicle. Data are presented as mean ± SEM. |
Table 2: Effect of this compound on Thermal Hyperalgesia (Hargreaves Test)
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Latency (s) at Day 14 Post-Surgery |
| Sham + Vehicle | - | 10.2 ± 0.8 |
| SNL + Vehicle | - | 4.3 ± 0.5 |
| SNL + this compound | 3 | 6.1 ± 0.6 |
| SNL + this compound | 10 | 7.9 ± 0.7 |
| SNL + this compound | 30 | 9.5 ± 0.8** |
| SNL + Pregabalin | 30 | 7.5 ± 0.6 |
| *p < 0.05, **p < 0.01 vs. SNL + Vehicle. Data are presented as mean ± SEM. |
Experimental Protocols
Rodent Model of Neuropathic Pain: Spinal Nerve Ligation (SNL)
The Spinal Nerve Ligation (SNL) model is a widely used and reproducible model of neuropathic pain that results in robust mechanical allodynia and thermal hyperalgesia.[2][3][4]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
6-0 silk suture
Procedure:
-
Anesthetize the rat and place it in a prone position.
-
Make a midline incision at the L4-S2 level to expose the paraspinal muscles.
-
Carefully dissect the muscles to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves with 6-0 silk suture.
-
Close the muscle and skin layers with sutures.
-
For sham-operated animals, perform the same surgical procedure without nerve ligation.
-
Allow the animals to recover for at least 7 days before behavioral testing.
Administration of this compound
This compound can be administered via various routes, with intraperitoneal (i.p.) injection being a common method for preclinical studies.
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline)
-
Syringes and needles (25-27G)[5]
Procedure (Intraperitoneal Injection):
-
Prepare the desired concentration of this compound in the vehicle.
-
Gently restrain the animal.
-
Insert the needle into the lower abdominal quadrant, aspirating to ensure no entry into the bladder or gastrointestinal tract.[5]
-
Inject the solution at a volume of 5-10 ml/kg.
-
For repeated daily dosing, alternate the injection site between the left and right lower abdominal quadrants.[5]
Behavioral Assays for Pain Assessment
This test measures the paw withdrawal threshold to a non-painful mechanical stimulus.
Materials:
-
von Frey filaments of varying stiffness
-
Elevated mesh platform
Procedure:
-
Acclimatize the animal in a clear plastic chamber on the elevated mesh platform for at least 15 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw with increasing force until the filament bends.
-
A positive response is a sharp withdrawal of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
This test measures the latency of paw withdrawal from a radiant heat source.
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Glass floor enclosure
Procedure:
-
Acclimatize the animal in a plastic chamber on the glass floor of the apparatus.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the animal withdraws its paw.
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound.
Caption: A standard workflow for preclinical testing of this compound.
References
- 1. The Development and Maintenance of Paclitaxel-induced Neuropathic Pain Require Activation of the Sphingosine 1-Phosphate Receptor Subtype 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of three rodent neuropathic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Models of neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. az.research.umich.edu [az.research.umich.edu]
Application Notes and Protocols for JYL 1511: Information Not Available
A comprehensive search for the compound "JYL 1511" did not yield any specific information regarding its dosage and administration in animal studies. Publicly available scientific literature and databases do not contain data on preclinical research, including pharmacokinetics, pharmacodynamics, or toxicology for a compound with this designation. Therefore, the creation of detailed application notes and protocols, as requested, is not possible at this time.
General principles of drug administration and evaluation in animal studies are well-established and include various routes of administration such as oral, intravenous, intraperitoneal, and subcutaneous injections.[1][2][3][4] The selection of a specific route and dosage regimen depends on the physicochemical properties of the compound and the objectives of the study.[5][6] Toxicology studies in animals are crucial for determining the safety profile of a new drug candidate before it can be tested in humans.[7][8]
It is important to note that information was found for a similarly named compound, NUV-1511 , a drug-drug conjugate developed by Nuvation Bio for the treatment of advanced solid tumors.[9][10] An Investigational New Drug (IND) application for NUV-1511 was cleared by the FDA, and a Phase 1/2 clinical trial for patients with advanced solid tumors was initiated.[9][11][12] However, Nuvation Bio has since announced the discontinuation of the development of NUV-1511 due to a lack of consistent efficacy.[13] It is crucial to understand that NUV-1511 is a distinct entity from the requested "this compound," and any information pertaining to it is not applicable.
For researchers, scientists, and drug development professionals seeking to conduct animal studies with a new compound, it is imperative to first establish a comprehensive preclinical data package. This typically includes:
-
In vitro characterization: Determining the compound's mechanism of action, potency, and selectivity.
-
Pharmacokinetic (PK) studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) of the compound in relevant animal species.[14][15][16][17][18][19]
-
Pharmacodynamic (PD) studies: Evaluating the effect of the compound on the intended biological target and the dose-response relationship.
-
Toxicology studies: Identifying potential adverse effects and establishing a safe dose range for further studies.[20][21]
Without this foundational data for "this compound," providing specific protocols or dosage information would be inappropriate and scientifically unsound. Researchers interested in this compound would need to undertake these initial investigational steps.
References
- 1. az.research.umich.edu [az.research.umich.edu]
- 2. scribd.com [scribd.com]
- 3. animal.research.wvu.edu [animal.research.wvu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Impact of dosing schedule in animal experiments on compound progression decisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. Juvenile animal toxicity study designs to support pediatric drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. Pipeline - NUVATION BIO, INC. [nuvationbio.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. urologytimes.com [urologytimes.com]
- 13. UPDATE: Nuvation Bio Discontinues Development Of NUV-1511; NUV-1511 Well Tolerated; Co Has Made This Decision Due To Lack Of Sufficiently Consistent Efficacy Across Cohorts; Continues Investment In IBTROZI Launch; Resources Budgeted For NUV-1511 T... [sahmcapital.com]
- 14. Pharmacokinetics and Safety Studies in Rodent Models Support Development of EPICERTIN as a Novel Topical Wound-Healing Biologic for Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Largazole Pharmacokinetics in Rats by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and metabolism of dofetilide in mouse, rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics and tissue distribution of vigabatrin enantiomers in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Implementation of toxicokinetics in toxicity studies--Toxicokinetics of 4-methylanisole and its metabolites in juvenile and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An international appraisal of the minimum duration of chronic animal toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of TRPV1 Modulators Using JYL 1511
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons, and vanilloid compounds.[1] Its involvement in pain signaling pathways has made it a prime target for the development of novel analgesic drugs. High-throughput screening (HTS) methodologies are essential for the efficient identification and characterization of new TRPV1 modulators from large compound libraries.
JYL 1511 is a potent partial agonist of the rat TRPV1 receptor. Its distinct pharmacological profile makes it a valuable tool for researchers studying TRPV1 function and for use as a reference compound in HTS campaigns. These application notes provide detailed protocols for utilizing this compound in common HTS assays for the discovery and characterization of novel TRPV1 modulators.
Data Presentation: Pharmacological Profile of this compound
The following table summarizes the key quantitative data for this compound's interaction with the rat TRPV1 receptor, providing a clear reference for its potency and efficacy in various assay formats.
| Assay Type | Parameter | Value (nM) | Cell Line | Notes |
| Radioligand Binding Assay | Kᵢ | 50.4 | CHO cells expressing rat TRPV1 | Inhibition of [³H]Resiniferatoxin binding. |
| Functional Antagonist Assay | IC₅₀ | 3.4 | CHO cells expressing rat TRPV1 | Inhibition of capsaicin-induced ⁴⁵Ca²⁺ uptake. |
| Functional Agonist Assay | EC₅₀ | 32.4 | CHO cells expressing rat TRPV1 | Agonist activity measured by ⁴⁵Ca²⁺ uptake. |
Mandatory Visualizations
TRPV1 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the TRPV1 channel by various stimuli, including the partial agonist this compound. Activation leads to an influx of cations, primarily Ca²⁺ and Na⁺, which in turn triggers downstream signaling events.
Caption: TRPV1 Signaling Cascade.
High-Throughput Screening Workflow for TRPV1 Modulators
This diagram outlines a typical HTS workflow for identifying and characterizing TRPV1 modulators, progressing from primary screening to more detailed secondary and confirmatory assays.
References
Developing Cell-Based Assays for JYL 1511: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JYL 1511 is a novel drug-drug conjugate (DDC) designed for targeted delivery of a potent cytotoxic payload to cancer cells. As a first-in-class agent from a proprietary DDC platform, this compound holds the potential for significant therapeutic benefit in various solid tumors by combining tumor-targeting specificity with the anti-cancer activity of its payload.[1][2][3][4][5] This document provides detailed application notes and protocols for the development of cell-based assays to evaluate the efficacy and mechanism of action of this compound.
Due to the early stage of this compound's clinical development, specific preclinical data and detailed molecular mechanisms are not yet publicly available.[6][7] Therefore, the following protocols and data are presented as representative examples for a hypothetical DDC with the characteristics of this compound, providing a framework for researchers to establish their own evaluation assays.
Mechanism of Action: A Drug-Drug Conjugate Approach
This compound is part of an innovative DDC platform that creates chimeric small molecules. This platform is designed to selectively deliver potent anti-cancer therapeutics to cancer cells, thereby increasing the therapeutic index by minimizing damage to healthy tissues.[1][2][3][4][5] The general mechanism of a DDC involves a targeting moiety that binds to a specific receptor or antigen on the surface of cancer cells, leading to internalization of the conjugate. Once inside the cell, the cytotoxic payload is released, inducing cell death.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables provide templates for summarizing key quantitative data from the cell-based assays described in this document.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (nM) |
| MCF-7 | Breast Cancer | 72 | [Insert Data] |
| MDA-MB-231 | Breast Cancer | 72 | [Insert Data] |
| A549 | Lung Cancer | 72 | [Insert Data] |
| HCT116 | Colon Cancer | 72 | [Insert Data] |
| AsPC-1 | Pancreatic Cancer | 72 | [Insert Data] |
| OVCAR-3 | Ovarian Cancer | 72 | [Insert Data] |
Table 2: Apoptosis Induction by this compound in A549 Cells
| Treatment | Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | [Insert Data] | [Insert Data] |
| This compound | 10 | [Insert Data] | [Insert Data] |
| This compound | 100 | [Insert Data] | [Insert Data] |
| This compound | 1000 | [Insert Data] | [Insert Data] |
| Staurosporine (Positive Control) | 1000 | [Insert Data] | [Insert Data] |
Table 3: Target Engagement of this compound in Target-Expressing Cells
| Cell Line | This compound Concentration (nM) | Target Occupancy (%) |
| Target-High | 1 | [Insert Data] |
| Target-High | 10 | [Insert Data] |
| Target-High | 100 | [Insert Data] |
| Target-Low | 100 | [Insert Data] |
Experimental Protocols
The following are detailed protocols for key cell-based assays to characterize the activity of this compound.
Cell Viability (Cytotoxicity) Assay
This assay determines the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50). A common method is the MTT or CellTiter-Glo® assay.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well clear or opaque-walled tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (for MTT assay)
-
Microplate reader (absorbance or luminescence)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 72 hours (or other desired time points) at 37°C, 5% CO2.
-
Assay:
-
For MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm.
-
For CellTiter-Glo® Assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay by Flow Cytometry
This assay quantifies the induction of apoptosis by this compound using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Cancer cell line of interest
-
6-well tissue culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[8]
Target Engagement Assay
This assay confirms that this compound binds to its intended target on the cell surface. This can be assessed using flow cytometry-based receptor occupancy assays or cellular thermal shift assays (CETSA).
Protocol for Receptor Occupancy by Flow Cytometry:
Materials:
-
Target-expressing and low-expressing cell lines
-
This compound
-
A fluorescently labeled antibody that competes with this compound for binding to the target
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest cells and resuspend them in cold FACS buffer at a concentration of 1 x 10^6 cells/mL.
-
Compound Incubation: Incubate the cells with increasing concentrations of this compound for 1-2 hours on ice to allow for binding but prevent internalization.
-
Competitive Binding: Add a fixed, saturating concentration of the fluorescently labeled competitor antibody to the cells and incubate for 30-60 minutes on ice in the dark.
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound antibody and compound.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze them on a flow cytometer. The decrease in fluorescence intensity of the labeled antibody corresponds to the occupancy of the target by this compound.
-
Data Analysis: Calculate the percentage of target occupancy at each concentration of this compound relative to the signal from the labeled antibody alone.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the in vitro characterization of this compound, a promising new drug-drug conjugate. While the specific molecular target and payload of this compound are not yet publicly disclosed, the described assays for cytotoxicity, apoptosis, and target engagement are fundamental to evaluating its therapeutic potential and mechanism of action. Researchers are encouraged to adapt these general protocols to their specific cell models and experimental questions to advance the understanding of this novel anti-cancer agent.
References
- 1. What is the research and development focus of Nuvation Bio? [synapse.patsnap.com]
- 2. What are the primary areas of focus for Nuvation Bio? [synapse.patsnap.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Pipeline - NUVATION BIO, INC. [nuvationbio.com]
- 5. targetedonc.com [targetedonc.com]
- 6. Publications Archives - NUVATION BIO, INC. [nuvationbio.com]
- 7. NUV 1511 - AdisInsight [adisinsight.springer.com]
- 8. scispace.com [scispace.com]
Application Notes: Capsaicin as a Tool for Studying TRPV1 Desensitization
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a polymodal sensor for noxious stimuli, including high temperatures (>43°C), acidic conditions, and pungent vanilloid compounds. The most well-known activator of TRPV1 is capsaicin (B1668287), the compound responsible for the "heat" of chili peppers. Prolonged or repeated exposure to capsaicin leads to a decrease in TRPV1 activity, a phenomenon known as desensitization. This process is of significant interest as it is thought to underlie the analgesic effects of topical capsaicin.[1] Therefore, capsaicin is an invaluable pharmacological tool for investigating the molecular mechanisms of TRPV1 desensitization and for screening novel analgesic compounds.
These application notes provide an overview of the mechanisms of capsaicin-induced TRPV1 desensitization and detailed protocols for its study using common in vitro techniques.
Note: Initial searches for "JYL 1511" did not yield specific information regarding its use as a tool for studying TRPV1 desensitization. Consequently, these application notes focus on capsaicin, the most widely characterized agonist used for this purpose.
Mechanism of Capsaicin-Induced TRPV1 Desensitization
Capsaicin-induced desensitization of TRPV1 is a complex process involving multiple intracellular signaling pathways, primarily triggered by the influx of calcium (Ca²⁺) through the activated channel.[2][3] The key mechanisms include:
-
Calcium-Dependent Dephosphorylation: The increase in intracellular Ca²⁺ activates the phosphatase calcineurin.[2][4] Calcineurin dephosphorylates TRPV1, leading to a reduction in channel activity. This is a primary driver of acute desensitization.
-
Protein Kinase C (PKC) and Protein Kinase A (PKA) Modulation: Both PKA and PKC can phosphorylate TRPV1, which generally sensitizes the channel. The interplay between these kinases and phosphatases like calcineurin creates a dynamic regulatory environment for TRPV1 activity.[4]
-
Phosphatidylinositol 4,5-bisphosphate (PIP₂) Depletion: The activity of phospholipase C (PLC), which can be activated by various signaling pathways, leads to the hydrolysis of PIP₂ in the plasma membrane. Since PIP₂ is required for TRPV1 function, its depletion contributes to desensitization.
-
Channel Internalization: Prolonged exposure to capsaicin can induce the internalization of TRPV1 channels from the plasma membrane.[2] This process, which is also dependent on channel activation and Ca²⁺ influx, contributes to longer-term desensitization by reducing the number of available channels at the cell surface.[2]
Data Presentation: Effects of Capsaicin on TRPV1 Desensitization
The following tables summarize quantitative and qualitative data on capsaicin-induced TRPV1 desensitization from studies using heterologous expression systems and primary sensory neurons.
Table 1: Electrophysiological Studies of Capsaicin-Induced TRPV1 Desensitization
| Cell Type | Capsaicin Concentration | Method | Key Findings | Reference |
| TRPV1-transfected CHO cells | 1 µM | Whole-cell patch clamp | Currents reduced by ~55% after 30 seconds of continuous exposure. | [5] |
| vTT-infected 7b cells | 0.5 µM | Whole-cell patch clamp | Large, slowly desensitizing inward currents were observed. | [6] |
| HEK293 cells expressing TRPV1 | 1 µM | Perforated patch clamp | 20-minute incubation led to ~90% desensitization of acid-evoked currents. | [2] |
| Rat DRG neurons | 30 nM | Whole-cell current clamp | Repeated applications with 2-minute intervals led to progressively weaker responses (tachyphylaxis). | [7] |
Table 2: Calcium Imaging Studies of Capsaicin-Induced TRPV1 Desensitization
| Cell Type | Capsaicin Concentration | Method | Key Findings | Reference |
| TRPV1-transfected HEK293 cells | 1 µM | Fura-2 AM imaging | 5-minute exposure reduced subsequent acid-evoked responses by 50%. 20-minute exposure nearly abolished the response. | [2] |
| Rat DRG neurons | 100 nM | Fura-2 AM imaging | Short, sequential applications led to tachyphylaxis in 37.5% of responsive neurons. | [8][9] |
| TRPV1-transfected HEK293 cells | 0.1 - 100 µM | Calcium imaging | Dose-dependent desensitization observed after a 20-minute incubation period. | [2] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure capsaicin-induced desensitization of TRPV1 currents in transiently transfected HEK293 cells.
Materials:
-
HEK293 cells transiently expressing TRPV1
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 4 Mg-ATP (pH 7.3 with CsOH)
-
Capsaicin stock solution (e.g., 10 mM in ethanol)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
Methodology:
-
Cell Preparation: Plate TRPV1-transfected HEK293 cells onto glass coverslips 24-48 hours before the experiment.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Establish Whole-Cell Configuration:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a single, healthy-looking cell and form a giga-ohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Inducing and Measuring Desensitization:
-
Baseline Response: Apply a saturating concentration of capsaicin (e.g., 1 µM) for a short duration (3-5 seconds) to elicit a peak baseline current. Wash out the capsaicin with external solution for at least 2 minutes.
-
Desensitization Protocol: Apply the same concentration of capsaicin (1 µM) for a prolonged period (e.g., 30-60 seconds) until the current desensitizes to a steady-state level.
-
Tachyphylaxis Protocol: Alternatively, apply short pulses (3-5 seconds) of capsaicin (e.g., 100 nM) repeatedly with a fixed interval (e.g., 2 minutes) between applications.[8]
-
-
Data Analysis:
-
Measure the peak current amplitude of the initial response and the steady-state current at the end of the prolonged application. Calculate the percentage of desensitization as: ((Peak - Steady-state) / Peak) * 100.
-
For tachyphylaxis, plot the peak current amplitude of each subsequent response as a percentage of the initial response.
-
Protocol 2: Intracellular Calcium Imaging
This protocol allows for the measurement of TRPV1 desensitization by monitoring changes in intracellular calcium concentration ([Ca²⁺]i) in a population of cells.
Materials:
-
TRPV1-expressing cells (e.g., HEK293 or primary DRG neurons)
-
Loading Buffer (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 5 D-glucose (pH 7.4)
-
Fura-2 AM calcium indicator (10 µM)
-
Capsaicin stock solution
-
Fluorescence microscopy setup with an excitation wavelength switcher and an emission filter appropriate for Fura-2.
Methodology:
-
Cell Preparation: Plate cells on glass-bottom dishes.
-
Dye Loading:
-
Wash the cells once with Loading Buffer.
-
Incubate the cells in Loading Buffer containing 10 µM Fura-2 AM for 45-60 minutes at 37°C.[2]
-
Wash the cells twice with Loading Buffer to remove extracellular dye and allow for de-esterification for at least 20 minutes before imaging.
-
-
Imaging and Desensitization Protocol:
-
Mount the dish on the microscope stage and continuously perfuse with Loading Buffer.
-
Select a field of view with several healthy cells and begin recording fluorescence, alternating excitation between ~340 nm and ~380 nm.
-
Baseline Response: Apply a short pulse (e.g., 30 seconds) of a sub-maximal concentration of capsaicin (e.g., 100 nM) to establish the initial response.
-
Washout: Perfuse with Loading Buffer for a defined period (e.g., 5-20 minutes).
-
Desensitizing Stimulus: During the washout period, incubate the cells with a desensitizing concentration of capsaicin (e.g., 1 µM) for a set duration (e.g., 5 or 20 minutes).[2]
-
Test Response: After the desensitizing stimulus and a subsequent brief washout, apply the initial sub-maximal concentration of capsaicin again to measure the post-desensitization response.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence emission at the two excitation wavelengths (F340/F380) for each cell over time.
-
Determine the peak response for the initial and test applications of capsaicin.
-
Calculate the degree of desensitization by expressing the peak of the test response as a percentage of the peak of the initial baseline response.
-
Visualizations
Caption: Signaling pathways in capsaicin-induced TRPV1 desensitization.
Caption: Workflow for a typical TRPV1 desensitization experiment.
References
- 1. From capsaicin to TRPV1: The “hot” legacy of János Szolcsányi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonist- and Ca2+-dependent Desensitization of TRPV1 Channel Targets the Receptor to Lysosomes for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Recovery from Desensitization of Vanilloid Receptor TRPV1 Requires Resynthesis of Phosphatidylinositol 4,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Resensitization of TRPV1 channels after the P2 receptor activation in sensory neurons of spinal ganglia in rats [frontiersin.org]
- 9. Resensitization of TRPV1 channels after the P2 receptor activation in sensory neurons of spinal ganglia in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methodology for Assessing JYL 1511 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for evaluating the in vivo efficacy of JYL 1511, a novel investigational anti-cancer agent. The following protocols are designed to be adapted by researchers in preclinical drug development and are based on established methodologies for assessing targeted cancer therapeutics. While specific details of this compound's mechanism are not publicly available, this document outlines a robust strategy to determine its therapeutic potential in living animal models. The protocols cover experimental design, model selection, dosing, endpoint analysis, and biomarker assessment.
Hypothetical Signaling Pathway for this compound
To effectively assess the in vivo efficacy of this compound, it is crucial to understand its molecular target and mechanism of action. For the purpose of this protocol, we will hypothesize that this compound is an inhibitor of a critical kinase in a cancer-related signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical signaling pathway targeted by this compound.
Preclinical In Vivo Efficacy Assessment Workflow
A structured workflow is essential for the systematic evaluation of this compound's anti-tumor activity. This involves a tiered approach, starting from model selection and culminating in detailed data analysis.
Caption: General workflow for in vivo efficacy studies of this compound.
Experimental Protocols
Animal Models
The choice of animal model is critical for obtaining clinically relevant data.[1][2]
-
Human Tumor Xenograft Models: These models involve the implantation of human cancer cell lines or patient-derived tumors into immunodeficient mice (e.g., nude, SCID, or NSG mice).[3] They are useful for evaluating the direct anti-tumor activity of a compound on human cancers.
-
Syngeneic Models: These models use immunocompetent mice and implant mouse tumor cell lines. They are essential for studying the interaction of the therapeutic agent with the immune system.[1]
-
Genetically Engineered Mouse Models (GEMMs): These models develop tumors spontaneously due to specific genetic modifications, closely mimicking human cancer development.[1]
Protocol: Subcutaneous Xenograft Efficacy Study
This protocol details the steps for a standard subcutaneous xenograft study.
Objective: To determine the anti-tumor efficacy of this compound in a human tumor xenograft model.
Materials:
-
Selected human cancer cell line (e.g., expressing the target of this compound)
-
Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Matrigel or other appropriate extracellular matrix
-
This compound formulation
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
On the day of implantation, harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/mL.
-
Inject 0.1 mL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
When tumors reach an average volume of 100-150 mm3, randomize the animals into treatment groups (e.g., n=8-10 mice per group). Randomization should be based on tumor volume to ensure an even distribution.
-
-
Treatment Administration:
-
Prepare the this compound formulation and vehicle control. The route of administration (e.g., oral gavage, intraperitoneal, intravenous) should be based on the pharmacokinetic properties of the compound.[4]
-
Administer the treatment according to the predetermined dosing schedule (e.g., once daily, twice daily).
-
-
In-Life Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
-
-
Endpoint and Tissue Collection:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3) or after a fixed duration of treatment.
-
At the endpoint, euthanize the animals and collect tumors, blood, and other relevant tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics, histology).
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) | p-value vs. Vehicle |
| Vehicle Control | - | QD | 1850 ± 150 | - | - |
| This compound | 10 | QD | 980 ± 95 | 47.0 | <0.05 |
| This compound | 30 | QD | 450 ± 60 | 75.7 | <0.001 |
| This compound | 100 | QD | 150 ± 30 | 91.9 | <0.0001 |
% TGI = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)) x 100
Table 2: Body Weight Changes
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | QD | +5.2 ± 1.5 |
| This compound | 10 | QD | +4.8 ± 1.2 |
| This compound | 30 | QD | +2.1 ± 2.0 |
| This compound | 100 | QD | -3.5 ± 2.5 |
Table 3: Pharmacodynamic Biomarker Analysis (Hypothetical)
| Treatment Group | Dose (mg/kg) | Tissue | Biomarker (p-Target) Level (Relative to Control) ± SEM |
| Vehicle Control | - | Tumor | 1.00 ± 0.15 |
| This compound | 30 | Tumor | 0.25 ± 0.08 |
| This compound | 100 | Tumor | 0.05 ± 0.02 |
Pharmacodynamic (PD) Biomarker Assessment
To confirm that this compound is engaging its target in vivo, it is essential to measure downstream biomarkers in tumor tissue.
Caption: Workflow for pharmacodynamic biomarker assessment.
Protocol: Western Blot for Target Engagement
-
Collect tumor tissues at specified time points after the final dose of this compound.
-
Homogenize the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the phosphorylated target and the total target protein.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Conclusion
This document provides a detailed methodological framework for assessing the in vivo efficacy of the investigational agent this compound. By following these protocols, researchers can generate robust and reproducible data to support the preclinical development of this compound. The use of appropriate animal models, standardized procedures, and thorough data analysis, including pharmacodynamic assessments, will be crucial in determining the therapeutic potential of this compound and informing its path toward clinical investigation.
References
Application Notes and Protocols for JYL 1511 in Models of Visceral Hyperalgesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral hyperalgesia, a condition characterized by heightened pain perception in the internal organs, is a cornerstone of chronic pain disorders such as Irritable Bowel Syndrome (IBS) and interstitial cystitis. The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a key player in the modulation of visceral pain signals. JYL 1511 has been identified as a partial agonist of TRPV1. While direct studies of this compound in visceral hyperalgesia models are not yet available in public literature, its mechanism of action suggests its potential utility in investigating the complex role of TRPV1 in visceral nociception. Partial agonists can exhibit a dual function: at low concentrations or in the absence of a strong stimulus, they can activate the receptor, while at high concentrations or in the presence of a potent agonist, they can act as competitive antagonists. This property makes them valuable tools for dissecting signaling pathways.
These application notes provide a framework for utilizing this compound and other TRPV1 partial agonists to study visceral hyperalgesia in preclinical models. The protocols and expected outcomes are based on established methodologies and the known involvement of TRPV1 in visceral pain pathways.
Mechanism of Action: TRPV1 in Visceral Hyperalgesia
TRPV1 is a polymodal ion channel expressed on primary afferent sensory neurons that innervate the viscera. It can be activated by a variety of stimuli, including heat, protons (low pH), and endogenous lipids, as well as exogenous compounds like capsaicin. In the context of visceral hyperalgesia, inflammation or injury can lead to the sensitization of TRPV1 channels. This sensitization lowers the activation threshold of the channel, causing an exaggerated response to both noxious and innocuous stimuli.
Inflammatory mediators such as bradykinin, prostaglandins, and nerve growth factor (NGF) can activate intracellular signaling cascades involving Protein Kinase A (PKA) and Protein Kinase C (PKC). These kinases can directly phosphorylate TRPV1, leading to its sensitization. Upon activation, TRPV1 allows an influx of cations, primarily Ca2+ and Na+, leading to depolarization of the sensory neuron and the generation of action potentials that are transmitted to the spinal cord and ultimately perceived as pain in the brain.
Data Presentation: Representative Effects of TRPV1 Modulation in a Rodent Model of Visceral Hyperalgesia
The following table summarizes representative quantitative data extrapolated from studies on TRPV1 modulators in a trinitrobenzene sulfonic acid (TNBS)-induced colitis model of visceral hyperalgesia in rats. This data is intended to provide an expected range of effects and is not specific to this compound.
| Treatment Group | Visceromotor Response (VMR) to Colorectal Distension (AUC) | Paw Withdrawal Threshold (g) (Referred Hyperalgesia) | Myeloperoxidase (MPO) Activity (U/g tissue) (Inflammation Marker) |
| Naive Control | 15.2 ± 2.1 | 14.5 ± 1.2 | 5.3 ± 0.8 |
| TNBS + Vehicle | 45.8 ± 4.5 | 6.2 ± 0.7 | 25.1 ± 3.2* |
| TNBS + TRPV1 Antagonist (e.g., JYL 1421) | 22.5 ± 3.1# | 11.8 ± 1.0# | 12.4 ± 1.9# |
| TNBS + TRPV1 Partial Agonist (Hypothetical) | Dose-dependent effects expected | Dose-dependent effects expected | Dose-dependent effects expected |
*p < 0.05 compared to Naive Control #p < 0.05 compared to TNBS + Vehicle
Experimental Protocols
Protocol 1: Induction of Visceral Hyperalgesia using TNBS-induced Colitis in Rats
Objective: To induce a reproducible state of visceral hyperalgesia through chemical irritation of the colon.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution (5% w/v in water)
-
Ethanol (B145695) (50% v/v in saline)
-
Flexible catheter (2 mm outer diameter)
-
Isoflurane (B1672236) for anesthesia
Procedure:
-
Fast rats for 24 hours with free access to water.
-
Anesthetize the rat with isoflurane.
-
Gently insert the flexible catheter into the colon via the anus to a depth of 8 cm.
-
Slowly instill 0.5 mL of a 1:1 mixture of 5% TNBS and 50% ethanol into the colon.
-
Keep the rat in a head-down position for approximately 1 minute to ensure the solution remains in the distal colon.
-
Return the rat to its cage for recovery.
-
Visceral hyperalgesia typically develops within 3-7 days and can persist for several weeks.
Protocol 2: Assessment of Visceral Sensitivity using Visceromotor Response (VMR) to Colorectal Distension (CRD)
Objective: To quantify visceral pain by measuring the reflex contraction of abdominal muscles in response to a controlled colorectal distension.
Materials:
-
Barostat or pressure-controlled distension device
-
Flexible balloon catheter (e.g., Fogarty catheter)
-
Electromyography (EMG) electrodes and recording system
-
Restraining device
Procedure:
-
Acclimatize the rat to the restraining device for several days prior to testing.
-
On the day of the experiment, lightly anesthetize the rat with isoflurane and insert the balloon catheter into the distal colon (approximately 1 cm from the anus).
-
Implant EMG electrodes into the external oblique abdominal muscles.
-
Allow the rat to recover from anesthesia.
-
Secure the rat in the restraining device and connect the catheter to the barostat and the electrodes to the EMG system.
-
After a baseline recording period, perform graded colorectal distensions (e.g., 20, 40, 60, 80 mmHg) for a fixed duration (e.g., 20 seconds) with a rest period between distensions (e.g., 5 minutes).
-
Record the EMG activity during the baseline and distension periods.
-
The visceromotor response (VMR) is quantified by calculating the area under the curve (AUC) of the rectified EMG signal during distension and subtracting the baseline activity.
Protocol 3: Evaluation of this compound on Visceral Hyperalgesia
Objective: To determine the effect of this compound on established visceral hyperalgesia.
Procedure:
-
Induce visceral hyperalgesia in rats using the TNBS model (Protocol 1).
-
On day 7 post-TNBS administration, perform a baseline assessment of visceral sensitivity using CRD (Protocol 2).
-
Administer this compound or vehicle to the rats. The route of administration (e.g., intraperitoneal, oral, intravenous) and dose range should be determined based on preliminary pharmacokinetic and tolerability studies. A dose-response study is recommended.
-
At a predetermined time point after drug administration (based on expected peak plasma concentration), reassess visceral sensitivity using CRD.
-
Compare the VMR before and after treatment with this compound and between the this compound and vehicle-treated groups.
Mandatory Visualizations
Caption: TRPV1 Signaling Pathway in Visceral Hyperalgesia.
Caption: Experimental Workflow for Evaluating this compound.
Application Notes and Protocols: JYL 1511 in Respiratory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JYL 1511 is a partial agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel predominantly expressed on sensory neurons.[1][2] In the respiratory system, TRPV1 is found on the peripheral terminals of airway sensory nerves.[3] Activation of these nerves is implicated in the pathophysiology of various respiratory diseases, including asthma and chronic obstructive pulmonary disease (COPD), contributing to symptoms such as cough, dyspnea, and airway hyper-responsiveness.[3] As a partial agonist, this compound offers a unique pharmacological tool to modulate TRPV1 activity, potentially desensitizing the receptor and thereby reducing excessive sensory nerve activation in the airways. These application notes provide a comprehensive overview of the potential use of this compound in respiratory disease research, complete with detailed experimental protocols and data presentation formats.
Mechanism of Action and Signaling Pathway
This compound acts as a partial agonist at the TRPV1 receptor. Unlike full agonists which elicit a maximal response, a partial agonist produces a submaximal response, even at saturating concentrations. This property can be leveraged to induce receptor desensitization, a process where prolonged exposure to an agonist leads to a reduced response to subsequent stimuli. In the context of respiratory diseases, this could translate to a dampened response to irritants and inflammatory mediators that activate TRPV1.
The binding of this compound to the TRPV1 channel leads to a conformational change, allowing the influx of cations, primarily Ca2+ and Na+. The subsequent depolarization of the sensory neuron can trigger the release of neuropeptides, but the partial agonism of this compound is hypothesized to lead to a sustained, low-level activation that ultimately results in the desensitization of the channel, making it less responsive to other stimuli.
References
Application Notes and Protocols for JYL 1511 in Neurogenic Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to JYL 1511
This compound is a high-affinity partial agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, also known as the vanilloid receptor 1 (VR1).[1][2][3] As a polymodal nociceptor, TRPV1 is a key player in detecting noxious stimuli such as heat, protons (low pH), and certain endogenous lipids.[4][5][6] Its activation on sensory nerve terminals is a critical initiating event in neurogenic inflammation, a form of inflammation arising from the release of pro-inflammatory neuropeptides like Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP) from these same neurons.[7][8] This process leads to characteristic inflammatory signs, including vasodilation, plasma extravasation (leakage of plasma from blood vessels), and pain hypersensitivity.[7]
The utility of this compound in neurogenic inflammation research stems from its nature as a partial agonist. Unlike a full agonist (e.g., capsaicin) which elicits a maximal response, or a pure antagonist which blocks the receptor, a partial agonist produces a submaximal response.[4] Crucially, in the presence of a full agonist, a partial agonist like this compound can act as a competitive antagonist, displacing the full agonist and reducing the overall receptor activation to its own lower, submaximal level. This property allows for the fine-tuned modulation of TRPV1 activity, making this compound a valuable tool to probe the dose-dependent roles of TRPV1 activation in various facets of neurogenic inflammation.
Mechanism of Action in Neurogenic Inflammation
Neurogenic inflammation is triggered by the activation of TRPV1-expressing primary sensory neurons.[7] This activation leads to an influx of cations, primarily Ca2+, which depolarizes the neuron.[8] This depolarization not only propagates a pain signal to the central nervous system but also triggers the peripheral release of SP and CGRP from the sensory nerve endings.[7][8] These neuropeptides then act on nearby blood vessels and immune cells. CGRP is a potent vasodilator, while SP primarily increases vascular permeability, leading to plasma extravasation and edema.[7]
This compound modulates this pathway by directly interacting with the TRPV1 receptor. It can induce a mild activation of the channel on its own, but more importantly, it can competitively inhibit the much stronger activation induced by capsaicin (B1668287) or endogenous inflammatory mediators that are upregulated during tissue injury.[1] This allows researchers to investigate the consequences of partial versus full TRPV1 activation and to dissect the specific contribution of this receptor to inflammatory processes.
Data Presentation: Pharmacological Properties of this compound
The following table summarizes the key quantitative data for this compound based on its characterization at the rat TRPV1 receptor (rVR1) expressed in Chinese Hamster Ovary (CHO) cells.
| Parameter | Value | Species/System | Description | Reference |
| Ki | 50.4 ± 16.5 nM | Rat VR1 | Inhibition constant for displacing [3H]resiniferatoxin binding. | [1] |
| EC50 | 32.4 nM | Rat VR1 (in CHO cells) | Agonist activity, measured by 45Ca2+ uptake. | [2] |
| IC50 | 3.4 ± 0.5 nM | Rat VR1 (in CHO cells) | Antagonist activity against capsaicin-induced 45Ca2+ uptake. | [1] |
| Partial Agonism | 17.4 ± 0.6% | Rat VR1 (in CHO cells) | Efficacy relative to the maximal response induced by capsaicin. | [1] |
| Partial Antagonism | 84.1 ± 3.2% | Rat VR1 (in CHO cells) | Inhibition of capsaicin-induced response. | [1] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Identification of a Partial and Selective TRPV1 Agonist CPIPC for Alleviation of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV1 activation is not an all-or-none event: TRPV1 partial agonism/antagonism and its regulatory modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Species-related variations in the effects of capsaicin on urinary bladder functions: relation to bladder content of substance P-like immunoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biophysics-reports.org [biophysics-reports.org]
- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 7. TRPV1 and TRPA1 in cutaneous neurogenic and chronic inflammation: pro-inflammatory response induced by their activation and their sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pain-enhancing mechanism through interaction between TRPV1 and anoctamin 1 in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
Probing TRPV1 Function in Non-Neuronal Cells Using JYL 1511: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), traditionally known as a key nociceptor in sensory neurons, is increasingly recognized for its significant roles in a variety of non-neuronal cell types.[1] Its expression has been identified in epithelial cells, immune cells, adipocytes, and smooth muscle cells, implicating it in diverse physiological and pathological processes beyond pain and temperature sensation.[1] JYL 1511 is a potent and selective tool for investigating the function of TRPV1. This document provides detailed application notes and protocols for utilizing this compound to probe TRPV1 function specifically in non-neuronal cells.
This compound acts as a partial agonist of the vanilloid receptor 1 (VR1), also known as TRPV1. It has been shown to inhibit [3H]Resiniferatoxin binding and capsaicin-induced calcium uptake in cells expressing rat TRPV1.[2] While much of the characterization has been in recombinant systems, the structural similarity and shared mechanism with compounds like JYL 1421 (SC0030), which has been used to study TRPV1 in non-neuronal cells, make this compound a valuable probe for these systems.
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the key quantitative data for this compound's interaction with rat TRPV1, as established in a recombinant Chinese Hamster Ovary (CHO) cell expression system. These values provide a critical reference for designing experiments in non-neuronal cells.
| Parameter | Description | Cell Type | Value | Reference |
| Ki | Inhibitory constant for [3H]Resiniferatoxin binding | Rat TRPV1 in CHO cells | 50.4 nM | [2] |
| IC50 | Half maximal inhibitory concentration against capsaicin-induced 45Ca2+ uptake | Rat TRPV1 in CHO cells | 3.4 nM | [2] |
| EC50 | Half maximal effective concentration for agonist activity in a 45Ca2+ uptake assay | Rat TRPV1 in CHO cells | 32.4 nM | [2] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating key signaling pathways of TRPV1 in non-neuronal cells and a typical experimental workflow for using this compound.
References
Troubleshooting & Optimization
JYL 1511 solubility in physiological buffers
This technical support center is designed to assist researchers, scientists, and drug development professionals in utilizing JYL 1511 in their experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address potential challenges, with a focus on solubility in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a partial agonist of the vanilloid receptor 1 (VR1), also known as TRPV1 (Transient Receptor Potential Vanilloid 1).[1][2][3] It functions by binding to the VR1 channel, inhibiting the binding of resiniferatoxin (B1680534) and the capsaicin-induced calcium uptake in cells expressing the receptor.[1] The primary molecular target of this compound is the VR1 ion channel, which plays a crucial role in mediating pain and inflammation.
Q2: What are the recommended solvents for preparing this compound stock solutions?
For preparing high-concentration stock solutions of this compound, dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent. It is crucial to prepare a concentrated stock solution to minimize the final concentration of the organic solvent in the bioassay, as high concentrations can be toxic to cells. Many cell-based assays can tolerate up to 0.5-1% DMSO.
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
Precipitation of hydrophobic compounds like this compound upon dilution into aqueous physiological buffers is a common issue.[4][5] Several strategies can be employed to mitigate this problem:
-
Optimize Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay.[4]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer. This gradual change in solvent polarity can help maintain solubility.[4]
-
Pre-warming the Medium: Gently warming your cell culture medium or assay buffer to 37°C before adding the this compound stock solution can sometimes improve solubility.[4]
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the this compound stock to the aqueous solution to aid in its dispersion.[4]
-
Sonication: Briefly sonicating the stock solution before dilution can help break up any small aggregates that may have formed.[4]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to troubleshooting solubility problems encountered with this compound in physiological buffers.
Issue: Compound precipitation observed in the assay plate.
| Possible Cause | Troubleshooting Steps |
| Low Solubility in Aqueous Buffer | 1. Visually inspect for precipitation: Before starting the assay, visually check the diluted compound in the assay buffer for any cloudiness or particles.[5] 2. Perform a solubility test: Conduct a preliminary test to determine the approximate solubility of this compound in your specific physiological buffer at the desired concentration. 3. Lower the final compound concentration: If possible, reduce the final concentration of this compound in the assay. |
| High Final DMSO Concentration | 1. Calculate the final DMSO percentage: Ensure the final concentration of DMSO in your assay does not exceed the tolerance level of your cells (typically ≤ 0.5%).[4] 2. Prepare a more concentrated stock solution: This will allow for a smaller volume of the stock to be added to the aqueous buffer, thereby lowering the final DMSO concentration. |
| Improper Dilution Technique | 1. Use a stepwise dilution approach: Instead of a single large dilution, perform serial dilutions.[4] 2. Add stock solution to buffer while vortexing: This ensures rapid and uniform dispersion of the compound. |
| Buffer Composition and pH | 1. Evaluate buffer components: Certain salts or other components in the physiological buffer might affect the solubility of this compound. 2. Check the pH of the buffer: Ensure the pH of the buffer is within the optimal range for both your assay and the compound's stability and solubility.[5] |
Experimental Protocols
Protocol: Kinetic Solubility Assessment in Physiological Buffer (e.g., PBS)
This method provides an estimate of the solubility of a compound in a buffer by measuring the concentration of the compound in a saturated solution.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well filter plates (e.g., 0.45 µm PVDF)
-
96-well UV-transparent plates
-
Plate reader capable of UV absorbance measurement
-
Vortex mixer
-
Centrifuge with a plate rotor
Procedure:
-
Prepare a Concentrated Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved.
-
Prepare Serial Dilutions: Serially dilute the this compound stock solution in DMSO to create a range of concentrations.
-
Dilution in PBS: Add a small volume (e.g., 2 µL) of each DMSO dilution to a 96-well plate. Then, add the physiological buffer (e.g., 198 µL of PBS) to each well. The final DMSO concentration should be kept low (e.g., 1%).
-
Equilibration: Seal the plate and shake it at room temperature for a predetermined time (e.g., 2 hours) to allow the solution to reach equilibrium.
-
Separation of Undissolved Compound: Centrifuge the plate at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any precipitated compound.[5]
-
Filtration: Carefully transfer the supernatant to a 96-well filter plate and filter the solution into a clean 96-well UV-transparent plate.
-
Quantification: Measure the UV absorbance of the filtrate at a wavelength where this compound has maximum absorbance.
-
Calculate Solubility: Determine the concentration of this compound in the filtrate using a standard curve prepared from the DMSO stock solutions. The highest concentration that remains in solution is the kinetic solubility.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound as a partial agonist of the VR1 (TRPV1) channel.
Experimental Workflow for Solubility Assessment
Caption: A typical experimental workflow for determining the kinetic solubility of this compound.
Troubleshooting Logic for Compound Precipitation
Caption: A logical workflow for troubleshooting precipitation issues with this compound.
References
Technical Support Center: Improving JYL 1511 Stability in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with JYL 1511 in cell culture media. The information provided is based on general best practices for handling small molecule inhibitors.
FAQs: this compound Stability and Handling
Q1: What is this compound and what is its mechanism of action?
This compound is a partial agonist of the vanilloid receptor 1 (VR1), also known as TRPV1.[1][2][3] In the context of cell culture experiments, it is crucial to ensure its stability to achieve reliable and reproducible results.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating high-concentration stock solutions of many organic small molecules.[4] It is recommended to use anhydrous, high-purity DMSO to minimize degradation of the compound.[4] The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced toxicity to the cells.[4][5]
Q3: How should I store this compound stock solutions?
For optimal stability, stock solutions should be aliquoted into small, single-use volumes to prevent repeated freeze-thaw cycles.[4][6] General storage recommendations are:
Always refer to the manufacturer's specific storage instructions if available.
Q4: Can I sterilize my this compound stock solution?
If your experimental workflow requires a sterile stock solution, it is recommended to filter-sterilize it using a 0.2 μm filter.[4][6] High-temperature sterilization methods like autoclaving are generally not recommended for small molecules as they can cause degradation.[6]
Troubleshooting Guide: this compound Instability in Cell Culture
This guide addresses common issues that researchers may encounter related to the stability of this compound in cell culture media.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation upon dilution in aqueous media | The compound has low aqueous solubility. The final concentration of the compound in the media is too high. | Make serial dilutions in DMSO first before adding to the aqueous medium. Ensure the final DMSO concentration in the culture is low (e.g., <0.1%). Use sonication to aid dissolution.[7] Consider using a lower working concentration of this compound. |
| Rapid degradation in cell culture medium | This compound may be inherently unstable in aqueous solutions at 37°C.[8] Components in the media (e.g., amino acids, vitamins) may be reacting with the compound.[8][9] The pH of the media may be affecting stability.[8] | Perform a stability check in a simpler buffer system like PBS at 37°C to assess inherent aqueous stability.[8] Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[8] Analyze stability in different types of cell culture media.[8] |
| High variability between experimental replicates | Inconsistent sample handling and processing. Incomplete solubilization of the compound. Issues with the analytical method (e.g., HPLC-MS).[8] | Ensure precise and consistent timing for sample collection and processing.[8] Visually confirm the complete dissolution of the compound in the stock solution and media. Validate the analytical method for linearity, precision, and accuracy.[8] |
| Loss of biological activity over time | Chemical degradation of this compound in the stock solution or working solution. | Confirm the purity of the stock solution using analytical methods like HPLC or LC-MS.[4] Prepare fresh stock and working solutions if degradation is confirmed.[4] Review storage and handling procedures to minimize degradation.[4] |
| Unexpected cellular toxicity | The degradation products of this compound may be toxic to the cells.[5] The concentration of the solvent (e.g., DMSO) may be too high.[5] | Assess the stability of this compound under your experimental conditions. Run a solvent-only control to determine the effect of the solvent on cell viability.[5] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
24-well tissue culture plates
-
HPLC or LC-MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the compound is completely dissolved.
-
Prepare working solutions by diluting the stock solution in the cell culture medium to the desired final concentration (e.g., 10 µM). Also, prepare a working solution in PBS as a control for inherent aqueous stability.
-
Add 1 mL of each working solution to triplicate wells of a 24-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.
-
Immediately analyze the samples by a validated HPLC or LC-MS method to determine the concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
Data Presentation:
| Time (hours) | % this compound Remaining in Media (Mean ± SD) | % this compound Remaining in PBS (Mean ± SD) |
| 0 | 100 ± 2.1 | 100 ± 1.8 |
| 2 | 95 ± 3.5 | 98 ± 2.0 |
| 8 | 82 ± 4.1 | 96 ± 2.5 |
| 24 | 65 ± 5.2 | 94 ± 3.1 |
| 48 | 45 ± 6.8 | 91 ± 3.9 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: A troubleshooting decision tree for this compound instability issues.
Caption: Simplified signaling pathway involving this compound and the VR1 channel.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. captivatebio.com [captivatebio.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: JYL 1511 in Electrophysiology Recordings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using JYL 1511 in electrophysiology experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in electrophysiology?
This compound is a partial agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, also known as the capsaicin (B1668287) receptor.[1][2][3] In electrophysiology recordings, application of this compound is expected to activate TRPV1 channels, leading to an inward cationic current, primarily carried by Ca2+ and Na+, which results in membrane depolarization. As a partial agonist, it will elicit a submaximal response compared to a full agonist like capsaicin.
Q2: I am not seeing any response to this compound application. What are the possible reasons?
There are several potential reasons for a lack of response:
-
Incorrect Cell Type: Ensure the cells you are recording from endogenously express TRPV1 channels or have been successfully transfected with a TRPV1-expressing plasmid.
-
Compound Degradation or Inactivity: Verify the integrity of your this compound stock. If it is old or has been stored improperly, it may have degraded.
-
Concentration Issues: The concentration of this compound at the cell may be too low to elicit a measurable response. This could be due to errors in dilution, issues with the perfusion system, or the compound sticking to the tubing.
-
Receptor Desensitization: Prolonged or repeated application of TRPV1 agonists, even partial ones, can lead to receptor desensitization, where the channel no longer responds to the agonist.[3][4]
-
Voltage-Clamp Parameters: Ensure your holding potential is appropriate to observe the expected inward current. A holding potential of -60 mV to -70 mV is a common starting point.
Q3: The response to this compound seems to decrease with repeated applications. What is happening?
This phenomenon is likely due to TRPV1 receptor desensitization.[3][4] The influx of calcium upon channel opening can trigger intracellular signaling cascades that lead to a reduction in channel activity. To mitigate this, it is advisable to have sufficient washout periods between applications. The duration of the washout will depend on the cell type and recording conditions.
Q4: I am observing a "run-down" of the current even during a single application of this compound. How can I prevent this?
Current run-down during application is also a form of desensitization. Including a calcium chelator, such as EGTA or BAPTA, in your intracellular pipette solution can help to buffer the intracellular calcium increase and reduce calcium-dependent desensitization.
Q5: What is the recommended solvent for this compound and how do I prepare a stock solution?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No current observed upon this compound application | 1. Cells do not express functional TRPV1 channels. 2. This compound concentration is too low. 3. This compound has precipitated out of solution. 4. The perfusion system is not delivering the compound effectively. | 1. Verify TRPV1 expression using a positive control (e.g., capsaicin). 2. Increase the concentration of this compound. 3. Visually inspect the final solution for any precipitate. Prepare fresh dilutions. 4. Check the perfusion lines for blockages or leaks. Ensure the solution is flowing over the cells. |
| Unstable baseline or noisy recording after this compound application | 1. This compound precipitation in the bath. 2. Solvent (e.g., DMSO) concentration is too high. 3. The compound is affecting the seal resistance. | 1. Prepare a fresh dilution of this compound and ensure it is fully dissolved. Consider gentle sonication. 2. Ensure the final solvent concentration is below 0.1%. 3. Monitor the seal resistance during the experiment. If it changes significantly, the recording may be compromised. |
| Response to this compound is smaller than expected | 1. This compound is a partial agonist. 2. Receptor desensitization has occurred. 3. The concentration of this compound is not saturating. | 1. The response will be submaximal compared to a full agonist like capsaicin. 2. Increase the washout time between applications. 3. Perform a dose-response curve to determine the optimal concentration. |
| Slow onset or washout of the this compound-induced current | 1. The compound is "sticky" and adsorbs to the perfusion tubing. 2. Slow perfusion rate. | 1. Use a perfusion system with minimal dead volume and tubing made of a material less prone to adsorption (e.g., PTFE). 2. Increase the flow rate of the perfusion system. |
Experimental Protocols
Detailed Methodology for Whole-Cell Patch-Clamp Recordings of this compound-induced currents:
-
Cell Preparation: Culture cells expressing TRPV1 channels on glass coverslips.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Internal Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C.
-
Final this compound Solution: On the day of the experiment, dilute the stock solution in the external solution to the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
-
Recording:
-
Obtain a whole-cell patch-clamp configuration on a TRPV1-expressing cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Establish a stable baseline recording in the external solution.
-
Apply the final this compound solution using a perfusion system.
-
Record the induced current.
-
Wash out the compound with the external solution until the current returns to baseline.
-
Visualizations
Caption: Experimental workflow for this compound electrophysiology.
References
- 1. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Partial and Selective TRPV1 Agonist CPIPC for Alleviation of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K [inis.iaea.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Mitigating JYL 1511 Off-Target Effects: A Technical Guide
Technical Support Center
Frequently Asked Questions (FAQs)
Q1: What is the primary known on-target activity of JYL 1511?
A1: this compound is a partial agonist of the vanilloid receptor 1 (TRPV1), also known as the capsaicin (B1668287) receptor. It inhibits the binding of the potent TRPV1 agonist, resiniferatoxin, and the capsaicin-induced calcium influx in cells expressing rat TRPV1.
Q2: Are there any known specific off-target binding sites for this compound?
A2: Currently, there is no publicly available, comprehensive off-target binding profile specifically for this compound against a broad panel of receptors, ion channels, and enzymes.
Q3: What are potential off-target effects to consider based on the chemical structure of this compound?
A3: this compound contains a thiourea (B124793) moiety. This chemical feature is present in other early-generation TRPV1 modulators, some of which have shown off-target activity. For example, the prototypical TRPV1 antagonist capsazepine, which also has a related chemical structure, has been reported to interact with nicotinic acetylcholine (B1216132) receptors, voltage-gated calcium channels, and TRPM8. Therefore, it is prudent to consider potential cross-reactivity with these targets in your experimental design.
Q4: What is a common on-target side effect of TRPV1 modulation that could be misinterpreted as an off-target effect?
A4: Modulation of TRPV1 channels can lead to changes in body temperature (hyperthermia or hypothermia). This is considered an on-target effect as TRPV1 channels are involved in thermoregulation. It is crucial to differentiate this systemic effect from a potential unintended molecular interaction in your experimental model.
Troubleshooting Guide
| Observed Experimental Issue | Potential Cause (Off-Target or Confounding Factor) | Recommended Troubleshooting Steps |
| Unexpected changes in neuronal firing patterns unrelated to nociception. | Potential interaction with other ion channels, such as voltage-gated calcium channels or other TRP channels (e.g., TRPM8). | 1. Use a structurally unrelated TRPV1 agonist/antagonist: Compare the effects of this compound with a different class of TRPV1 modulator to see if the unexpected effect persists. 2. Employ specific blockers for suspected off-targets: Co-administer this compound with known antagonists for channels like nAChRs or voltage-gated calcium channels. 3. Utilize a TRPV1 knockout/knockdown model: The most definitive control is to test this compound in a system lacking the intended target. |
| Alterations in cell signaling pathways, particularly those involving Protein Kinase C (PKC). | The partial agonism of this compound at TRPV1 is known to be modulated by PKC. Observed changes in PKC-related pathways may be an indirect consequence of on-target TRPV1 activity rather than a direct off-target interaction. | 1. Investigate downstream of TRPV1 activation: Measure downstream markers of TRPV1 activation (e.g., calcium influx, calcineurin activation) to correlate with the observed signaling changes. 2. Use a PKC inhibitor: Determine if inhibiting PKC alters the cellular response to this compound. |
| Unexplained changes in cell viability or proliferation. | Off-target effects on critical cellular pathways cannot be ruled out without specific screening data. | 1. Perform dose-response curves: Determine the lowest effective concentration of this compound to minimize potential off-target effects that may occur at higher concentrations. 2. Include negative and positive controls: Use vehicle controls and a known cytotoxic agent to benchmark the effects of this compound. |
Quantitative Data Summary
The following table summarizes the known on-target pharmacological data for this compound.
| Parameter | Value | Assay Conditions | Species |
| Ki | 50.4 nM | [³H]Resiniferatoxin binding inhibition | Rat |
| IC₅₀ | 3.4 nM | Inhibition of capsaicin-induced ⁴⁵Ca²⁺ uptake | Rat TRPV1-expressing CHO cells |
Experimental Protocols
Protocol 1: Control Experiment Using a Structurally Unrelated TRPV1 Modulator
-
Objective: To differentiate on-target TRPV1 effects from potential off-target effects of this compound.
-
Methodology:
-
Select a TRPV1 agonist or partial agonist with a distinct chemical structure from this compound (e.g., capsaicin, resiniferatoxin).
-
Perform parallel experiments treating your cells or tissue with equimolar concentrations of this compound and the alternative modulator.
-
The vehicle used for each compound should be identical and tested as a negative control.
-
Measure the desired experimental endpoint (e.g., gene expression, protein phosphorylation, cell viability).
-
-
Interpretation: If the observed effect is produced by both this compound and the structurally unrelated TRPV1 modulator, it is more likely to be an on-target TRPV1-mediated effect. If the effect is unique to this compound, it may indicate an off-target interaction.
Protocol 2: Antagonist Co-administration to Probe Off-Target Hypotheses
-
Objective: To investigate if the observed effects of this compound are mediated by a specific, hypothesized off-target.
-
Methodology:
-
Based on the chemical class of this compound, select a potent and selective antagonist for a potential off-target (e.g., a specific nicotinic acetylcholine receptor antagonist).
-
Pre-treat the experimental system with the selected antagonist at a concentration known to be effective.
-
Administer this compound in the presence of the antagonist.
-
Include controls for this compound alone, the antagonist alone, and the vehicle.
-
-
Interpretation: If the antagonist blocks or significantly attenuates the effect of this compound, it suggests the involvement of that specific off-target.
Visualizing Experimental Logic and Pathways
Experimental Workflow for Off-Target Investigation
A flowchart for systematically investigating unexpected experimental outcomes with this compound.
TRPV1 Signaling and Potential Off-Target Interaction Points
Simplified signaling diagram illustrating this compound's on-target action and potential off-target pathways.
optimizing JYL 1511 concentration for in vitro assays
Welcome to the technical support center for JYL 1511. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation guidelines to ensure the successful application of this compound in your experiments.
This compound is a potent and selective small molecule inhibitor of the novel kinase, Apelin Receptor-Associated Kinase (ARAK), a key downstream effector in the Apelin/APJ signaling pathway. Dysregulation of this pathway has been implicated in various cellular processes, including proliferation and angiogenesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell-based assays?
A1: For initial experiments, a broad concentration range is recommended to determine the optimal dose-response. A common starting point is a serial dilution from 10 nM to 100 µM, with half-log10 steps.[1] For most cell lines, the effective concentration (EC50) is expected to be in the low micromolar to nanomolar range. Potency in cell-based assays is typically considered significant at concentrations less than 1-10 µM.[2]
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. For working solutions, dilute the stock in your aqueous assay buffer. It is crucial to ensure the final DMSO concentration in your cell culture medium is low (ideally ≤ 0.1% and not exceeding 0.5%) to avoid solvent-induced toxicity.[3][4] Store the DMSO stock solution at -20°C or -80°C, protected from light and repeated freeze-thaw cycles to maintain compound stability.[1][4]
Q3: I am observing inconsistent results between experiments. What could be the cause?
A3: Inconsistent results can arise from several factors:
-
Compound Stability: Ensure fresh dilutions are made from a stable stock for each experiment. Avoid repeated freeze-thaw cycles.[4]
-
Cell Culture Conditions: Variations in cell passage number, confluency, and serum batches can impact cellular responses. Standardize your cell culture protocols.[4]
-
Pipetting Accuracy: Small errors in pipetting can lead to significant variations in the final concentration. Regularly calibrate your pipettes.
Q4: How can I confirm that the observed effects are specific to this compound's inhibition of ARAK and not due to off-target effects?
A4: Distinguishing on-target from off-target effects is a critical aspect of validating your findings.[3] Consider the following strategies:
-
Use a Structurally Unrelated Inhibitor: If another inhibitor targeting ARAK with a different chemical structure is available, it should produce a similar phenotype.[3]
-
Negative Control Analog: If accessible, use a structurally similar but inactive analog of this compound. This analog should not elicit the same biological response.[3]
-
Dose-Response Analysis: A clear and saturating dose-response curve is indicative of a specific effect. Off-target effects often manifest at higher concentrations and may not show a typical sigmoidal curve.[4]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro assays with this compound.
| Problem | Possible Cause | Solution |
| High Background Signal | Compound aggregation at high concentrations. | Visually inspect the solution for any cloudiness or precipitate. Perform a concentration-response curve; aggregating compounds often exhibit a steep, non-saturating curve.[3] |
| Cell health issues. | Ensure cells are healthy and at an optimal confluency. Stressed or dying cells can contribute to increased background signals.[4] | |
| Ineffective blocking. | Optimize the blocking buffer and incubation time. Test different blocking agents to minimize non-specific binding.[5] | |
| Low or No Signal | Incorrect assay buffer. | Confirm that the assay buffer is compatible with the target of interest and does not inhibit enzyme activity or protein interactions.[5] |
| Insufficient incubation time. | Ensure that incubation times are appropriate for the assay and adhere to the protocol. | |
| Compound instability. | Assess the stability of this compound in your culture medium by incubating it for various durations and then testing its activity.[3] | |
| Vehicle Control (DMSO) Shows a Biological Effect | Final solvent concentration is too high. | Maintain the final DMSO concentration below 0.5%, and ideally below 0.1%. Ensure all wells, including the untreated control, have the same final vehicle concentration.[3] |
| Poor Solubility in Aqueous Buffer | Hydrophobic nature of the compound. | Use a co-solvent like DMSO for the stock solution and ensure the final concentration in the aqueous buffer is low.[3] Gentle warming or sonication can also be attempted, but with caution to avoid compound degradation.[3] Adjusting the pH of the buffer may also improve the solubility of ionizable compounds.[3] |
Experimental Protocols
Protocol 1: In Vitro ARAK Kinase Inhibition Assay
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified ARAK using a luminescence-based assay that measures ATP consumption.
Materials:
-
Purified ARAK enzyme
-
Kinase-specific substrate
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
This compound stock solution (in DMSO)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare this compound Dilutions: Serially dilute the this compound stock solution in kinase buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions). Prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.[3]
-
Prepare Kinase/Substrate Mix: Dilute the ARAK enzyme and its substrate in kinase buffer to the desired working concentrations.
-
Assay Reaction: Add the kinase/substrate mix to the wells of the plate. Then, add the this compound dilutions or vehicle control to the respective wells.
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Detection: Add the luminescent kinase assay reagent to each well to stop the reaction and generate a luminescent signal.
-
Measure Luminescence: Read the plate using a plate reader with luminescence detection capabilities.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay
This protocol describes how to assess the effect of this compound on the proliferation of a cancer cell line known to have an active Apelin/ARAK pathway.
Materials:
-
Cancer cell line (e.g., a line with known Apelin/ARAK pathway activity)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell proliferation assay reagent (e.g., resazurin-based or ATP-based)
-
96-well clear-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Assay Measurement: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Readout: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of proliferation against the this compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Data Presentation
Table 1: In Vitro IC50 of this compound against ARAK Kinase
| Parameter | Value |
| IC50 (nM) | 15.2 |
| Hill Slope | -1.1 |
| R² | 0.99 |
Table 2: Anti-proliferative Activity of this compound in Different Cell Lines
| Cell Line | Tissue of Origin | GI50 (µM) |
| Cell Line A | Breast Cancer | 0.25 |
| Cell Line B | Pancreatic Cancer | 0.51 |
| Cell Line C | Ovarian Cancer | 1.2 |
| Normal Fibroblasts | Normal Tissue | > 50 |
Mandatory Visualizations
Caption: this compound inhibits the Apelin/APJ signaling pathway.
Caption: Workflow for a cell-based proliferation assay.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 2. resources.biomol.com [resources.biomol.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. assaygenie.com [assaygenie.com]
JYL 1511 vehicle and solvent compatibility
This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling and use of JYL 1511, with a focus on vehicle and solvent compatibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
Q2: My this compound is not dissolving in my chosen solvent. What should I do?
A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Increase the volume of the solvent: You may be attempting to make a solution that is too concentrated.
-
Gently warm the solution: Warming the solution to 37°C may aid in dissolution.
-
Use sonication: A sonicating water bath can help to break up particulates and enhance dissolution.[2]
-
Try an alternative solvent: If DMSO or ethanol (B145695) are not effective, other organic solvents such as dimethylformamide (DMF) could be tested.[2]
Q3: What is a suitable vehicle for in vivo administration of this compound?
A3: For in vivo studies with hydrophobic compounds like this compound, a common approach is to prepare a suspension or emulsion.[5] Suitable vehicles for oral or intraperitoneal administration include:
-
Aqueous solutions containing a surfactant such as Tween 80 or carboxymethyl cellulose (B213188) (CMC) to aid in suspension.[5][7]
It is crucial to perform a vehicle-controlled study to ensure that the vehicle itself does not have any physiological effects.[5][6]
Q4: How should I store this compound solutions?
A4: Stock solutions of this compound in organic solvents should be stored at -20°C or -80°C to minimize degradation. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. The stability of this compound in aqueous solutions is likely to be limited, and fresh dilutions should be prepared for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound upon dilution in aqueous buffer. | The compound is crashing out of solution due to its hydrophobicity. | Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO), ensuring it is compatible with your experimental system.[2] Consider using a surfactant like Tween 80 in your final solution.[3] |
| Inconsistent results between experiments. | Degradation of this compound in solution. Improper storage of stock solutions. | Prepare fresh dilutions from a frozen stock for each experiment. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Vehicle control group shows an unexpected effect. | The chosen vehicle has its own biological activity. | Test different vehicles to find one that is inert in your experimental model.[5][6] Always include a vehicle-only control group in your experimental design.[5][6] |
Quantitative Data Summary
Due to the limited publicly available data for this compound, this table provides an illustrative summary of potential solubility characteristics based on its chemical nature as a hydrophobic thiourea (B124793) derivative. Researchers must experimentally determine the solubility for their specific needs.
| Solvent | Predicted Solubility Range (at 25°C) | Notes |
| DMSO | 10 - 50 mg/mL | A good starting solvent for creating high-concentration stock solutions.[1][2] |
| Ethanol | 1 - 10 mg/mL | Another option for stock solutions, though potentially lower solubility than DMSO.[1][6] |
| Water | < 0.1 mg/mL | Expected to be poorly soluble in aqueous solutions. |
| PBS (pH 7.4) | < 0.1 mg/mL | Similar to water, low solubility is expected. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution.[2]
-
Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: General Procedure for Determining the Solubility of this compound
-
Prepare a saturated solution of this compound in the solvent of interest by adding an excess of the compound to the solvent.
-
Agitate the solution at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the solution to pellet the undissolved solid.
-
Carefully remove the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.
-
Determine the concentration of this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. This concentration represents the solubility of this compound in that solvent at that temperature.[8][9]
Visualizations
References
- 1. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Technical Support Center: Minimizing JYL 1511 Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize JYL 1511-induced toxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: While specific details on this compound's mechanism are proprietary, it is understood to be a potent cytotoxic agent designed to target and eliminate cancer cells. Like many cytotoxic compounds, it is anticipated to induce apoptosis (programmed cell death) and inhibit cell proliferation in susceptible cell lines. The precise signaling pathways affected by this compound are under investigation.
Q2: What are the common signs of this compound-induced toxicity in cell culture?
A2: Researchers may observe several indicators of this compound toxicity, including:
-
Morphological Changes: A noticeable decrease in cell confluency, changes in cell shape such as rounding and detachment of adherent cells, cell shrinkage, membrane blebbing, and the appearance of apoptotic bodies.[1]
-
Reduced Cell Viability: A dose-dependent decrease in the number of viable cells, which can be quantified using assays like MTT, XTT, or trypan blue exclusion.
-
Induction of Apoptosis: Activation of caspases, DNA fragmentation, and changes in mitochondrial membrane potential are molecular hallmarks of apoptosis that may be induced by this compound.
Q3: How can I determine the optimal non-toxic concentration of the vehicle (e.g., DMSO) for my cell line?
A3: It is crucial to determine the highest concentration of the vehicle that does not significantly affect cell viability. This can be achieved by performing a vehicle toxicity study. Typically, the final concentration of DMSO in the culture medium should be kept below 0.5%.[1][2] Always include a vehicle-only control in your experiments to differentiate between compound-specific effects and solvent-induced toxicity.[1][2]
Q4: My cell viability assay results with this compound are not reproducible. What are the potential causes and solutions?
A4: Inconsistent results in cytotoxicity assays are a common challenge.[2] To enhance reproducibility, consider the following:
-
Homogeneous Compound Distribution: Ensure the this compound stock solution is thoroughly mixed with the culture medium before adding it to the cells to guarantee a uniform concentration in each well.[2]
-
Standardized Cell Seeding: Uneven cell seeding can lead to significant variability. Ensure you have a single-cell suspension and mix the cell suspension between plating each well.[2]
-
Control for Edge Effects: The outer wells of a microplate are susceptible to evaporation, which can alter the compound concentration. It is advisable to fill the outer wells with sterile PBS or medium without cells and use the inner wells for your experimental samples.[2]
-
Pipetting Accuracy: Calibrate your pipettes regularly and use proper pipetting techniques to minimize errors.
Troubleshooting Guides
Issue 1: Excessive Cell Death in Both this compound-Treated and Control Wells
| Possible Cause | Troubleshooting Steps |
| Microbial Contamination | Visually inspect cultures for turbidity, changes in medium color, or the presence of microbial organisms under a microscope. Discard any contaminated cultures and decontaminate the incubator and biosafety cabinet.[3] |
| Suboptimal Culture Conditions | Ensure the incubator has the correct temperature (37°C), CO2 levels (typically 5%), and humidity. Verify that the cell culture medium is not expired and has been stored correctly.[3] |
| High Vehicle (e.g., DMSO) Concentration | Perform a vehicle toxicity assay to determine the maximum non-toxic concentration for your specific cell line. Ensure the final vehicle concentration in all wells (including controls) is below this limit (typically ≤ 0.5% for DMSO).[1][2][4] |
| Poor Cell Health | Use cells from a low passage number and ensure they are in the logarithmic growth phase before starting the experiment. High-passage cells may be more sensitive to stress.[2] |
Issue 2: No Significant Cytotoxicity Observed at Expected Concentrations of this compound
| Possible Cause | Troubleshooting Steps |
| Compound Instability or Degradation | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1] |
| Suboptimal Assay Conditions | The incubation time with this compound may be too short to induce a cytotoxic response. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[1][5] Ensure the cell density is appropriate for the chosen assay, as both too few and too many cells can affect the results.[6] |
| Cell Line Resistance | The selected cell line may be inherently resistant to this compound. Consider testing the compound on a different, more sensitive cell line as a positive control.[1] |
| Incorrect Compound Concentration | Verify the initial concentration of your this compound stock solution and double-check all dilution calculations. |
Quantitative Data Summary
The following tables provide illustrative examples of quantitative data that could be generated when assessing the cytotoxicity of a compound like this compound. Note: This is hypothetical data for demonstration purposes.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 5.2 |
| A549 | Lung Carcinoma | 48 | 12.8 |
| HepG2 | Hepatocellular Carcinoma | 48 | 8.5 |
| HCT116 | Colorectal Carcinoma | 48 | 3.1 |
Table 2: Effect of Incubation Time on this compound Cytotoxicity (HCT116 Cells)
| Incubation Time (hours) | IC50 (µM) |
| 24 | 15.7 |
| 48 | 3.1 |
| 72 | 0.9 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol assesses cell viability based on the metabolic activity of cells.
Materials:
-
Cells in culture
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound to each well.[7] Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[1][2]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1][2]
-
Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution.[1] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.[7]
Protocol 2: Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated cell lysates
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Assay buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a suitable culture vessel and treat with this compound at various concentrations and time points. Include positive and negative controls.
-
Cell Lysis: After treatment, harvest the cells and prepare cell lysates according to the manufacturer's protocol for your chosen caspase-3 assay kit.
-
Assay Reaction: In a 96-well plate, add cell lysate, assay buffer, and the caspase-3 substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Data Analysis: Quantify the caspase-3 activity based on the signal generated from the cleavage of the substrate and normalize to the protein concentration of the cell lysate.
Visualizations
Caption: Workflow for evaluating this compound cytotoxicity.
Caption: Postulated intrinsic apoptosis pathway activated by this compound.
Caption: Decision tree for troubleshooting cytotoxicity experiments.
References
Technical Support Center: JYL 1511 Animal Studies
Notice: Information regarding a compound specifically designated as "JYL 1511" is not available in the public domain or published scientific literature. The following troubleshooting guide is based on general principles and common issues encountered in preclinical animal studies with novel small molecule inhibitors. This information is intended to provide a framework for addressing potential challenges and is not based on specific data for this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected toxicity or adverse effects in our animal models at our planned therapeutic dose. What are the potential causes and how can we troubleshoot this?
A1: Unexpected toxicity is a common challenge in preclinical studies. Several factors could be contributing to this issue:
-
Vehicle Toxicity: The vehicle used to dissolve and administer the compound may have its own toxic effects.
-
Troubleshooting:
-
Run a vehicle-only control group to assess the tolerability of the vehicle at the same volume and administration route.
-
Consider alternative, well-established vehicles known for their low toxicity profiles (e.g., saline, corn oil, PBS with a low percentage of DMSO).
-
-
-
Off-Target Effects: The compound may be interacting with unintended biological targets.
-
Troubleshooting:
-
Conduct in vitro profiling of your compound against a broad panel of kinases and receptors to identify potential off-target activities.
-
Review the literature for known off-target effects of compounds with similar chemical scaffolds.
-
-
-
Metabolite-Induced Toxicity: A metabolite of the parent compound, rather than the compound itself, may be causing the toxicity.
-
Troubleshooting:
-
Perform pharmacokinetic (PK) and metabolism studies to identify the major metabolites and assess their concentrations.
-
If possible, synthesize the major metabolites and test their toxicity profiles directly.
-
-
-
Species-Specific Metabolism: The animal model may metabolize the compound differently than expected, leading to the formation of unique toxic metabolites.
-
Troubleshooting:
-
Compare the in vitro metabolism of the compound using liver microsomes from different species (e.g., mouse, rat, dog, human).
-
If significant species differences are observed, consider using a different animal model that has a metabolic profile more similar to humans.
-
-
Q2: The compound is showing poor efficacy in our in vivo models despite promising in vitro data. What are the possible reasons for this discrepancy?
A2: A lack of in vivo efficacy for a potent in vitro compound is a frequent hurdle in drug development. The underlying causes are often related to pharmacokinetic and pharmacodynamic (PK/PD) issues.
-
Poor Bioavailability: The compound may not be well absorbed into the systemic circulation after administration.
-
Troubleshooting:
-
Conduct a full pharmacokinetic study to determine key parameters like Cmax, Tmax, AUC, and oral bioavailability.
-
If bioavailability is low, consider reformulating the compound or exploring alternative routes of administration (e.g., intravenous, intraperitoneal).
-
-
-
Rapid Metabolism and Clearance: The compound may be cleared from the body too quickly to maintain a therapeutic concentration at the target site.
-
Troubleshooting:
-
Analyze the PK profile to determine the half-life of the compound.
-
If the half-life is very short, consider a more frequent dosing regimen or the development of a sustained-release formulation.
-
-
-
Insufficient Target Engagement: The concentration of the compound at the tumor or target tissue may not be high enough to effectively engage the intended target.
-
Troubleshooting:
-
Develop and validate a pharmacodynamic biomarker assay to measure target engagement in vivo. This could be a measurement of the phosphorylation status of a downstream substrate or the expression of a target gene.
-
Correlate the level of target engagement with the observed efficacy at different dose levels.
-
-
Troubleshooting Guides
Guide 1: Addressing Solubility and Formulation Issues
Poor solubility is a common starting point for many in vivo challenges.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon injection | Compound is not fully solubilized in the vehicle. | 1. Screen a panel of pharmaceutically acceptable vehicles and co-solvents. 2. Consider particle size reduction techniques (e.g., micronization, nanosuspension). 3. Develop an amorphous solid dispersion. |
| Variable absorption after oral dosing | Inconsistent dissolution in the gastrointestinal tract. | 1. Evaluate the impact of pH on solubility. 2. Test different salt forms of the compound. 3. Explore enabling formulations such as self-emulsifying drug delivery systems (SEDDS). |
Guide 2: Investigating Unexpected Phenotypes
| Issue | Potential Cause | Troubleshooting Steps |
| Unexplained weight loss in animals | Could be due to off-target effects, general malaise, or dehydration. | 1. Monitor food and water intake daily. 2. Perform a complete blood count (CBC) and serum chemistry panel to look for signs of organ toxicity. 3. Conduct a gross necropsy and histopathological examination of major organs. |
| Neurological symptoms (e.g., ataxia, lethargy) | Potential for blood-brain barrier penetration and CNS off-target effects. | 1. Measure the brain-to-plasma concentration ratio of the compound. 2. Screen the compound against a panel of CNS targets. 3. Perform a functional observational battery to systematically assess neurological function. |
Experimental Protocols
Protocol 1: Basic Pharmacokinetic Study in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Formulation: Prepare the compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Dosing:
-
Intravenous (IV) group: Administer a single dose of 2 mg/kg via the tail vein.
-
Oral (PO) group: Administer a single dose of 10 mg/kg via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (approx. 50 µL) from 3 mice per time point at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect blood into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge blood at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Bioanalysis: Analyze the concentration of the compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and bioavailability) using non-compartmental analysis software.
Visualizations
Caption: A generalized workflow for preclinical development.
Caption: A logic diagram for troubleshooting poor in vivo efficacy.
Refining JYL 1511 Delivery for In Vivo Experiments: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JYL 1511 in in vivo experiments. The content is designed to address common challenges in formulation, administration, and efficacy assessment, particularly for small molecules with potential solubility issues.
Frequently Asked Questions (FAQs)
Q1: this compound is precipitating out of my vehicle during formulation. What are my options?
A1: Precipitation is a common issue for hydrophobic small molecules. Several formulation strategies can be employed to enhance solubility and stability.[1][2][3][4][5] The choice of strategy depends on the physicochemical properties of this compound and the intended route of administration. Consider the following approaches, starting with the simplest:
-
Co-solvents: Utilizing a mixture of solvents can improve solubility. Common co-solvents for in vivo use include DMSO, ethanol, PEG300, and PEG400. It is critical to keep the percentage of organic co-solvents low (typically <10% DMSO) to minimize toxicity.[6]
-
pH Modification: If this compound has ionizable groups, adjusting the pH of the vehicle can significantly increase its solubility.[3]
-
Surfactants: Surfactants like Tween 80 (Polysorbate 80) or Cremophor EL can be used to create micellar formulations that encapsulate the hydrophobic compound, increasing its apparent solubility.[3][6]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[2][4]
-
Lipid-Based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) or lipid solutions can improve absorption.[1][3] For parenteral routes, lipid-based carriers like liposomes can be considered.[1]
-
Nanosuspensions: Reducing the particle size of this compound to the nanoscale can increase its surface area and dissolution rate.[2][5]
Q2: I am observing low bioavailability of this compound after oral gavage. What are the potential causes and solutions?
A2: Low oral bioavailability is a frequent challenge and can stem from several factors.[2][4] A systematic approach to troubleshooting is recommended:
-
Poor Solubility and Dissolution: If this compound is not adequately dissolved in the gastrointestinal fluids, its absorption will be limited. Refer to the formulation strategies in Q1 to improve solubility.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.[7] Consider alternative routes of administration, such as intraperitoneal or intravenous injection, to bypass the liver initially.
-
Efflux by Transporters: this compound might be a substrate for efflux transporters like P-glycoprotein in the gut wall, which actively pump the compound back into the intestinal lumen.[8] Co-administration with a known P-gp inhibitor (e.g., verapamil, though this requires careful dose consideration and justification) could be explored in preclinical models to test this hypothesis.
-
Instability in GI Tract: The compound may be unstable in the acidic environment of the stomach or degraded by digestive enzymes. Enteric-coated formulations could be a potential, though more complex, solution for this.
Q3: My in vitro data for this compound is promising, but I am not seeing the expected efficacy in my in vivo model. Why?
A3: The discrepancy between in vitro and in vivo results is a common hurdle in drug development.[9] Several factors beyond formulation can contribute to this:
-
Pharmacokinetics (PK): The compound may be rapidly cleared from the body, preventing it from reaching and maintaining a therapeutic concentration at the target site.[9] A basic PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Target Engagement: It's crucial to confirm that this compound is reaching its intended target (VR1) in the target tissue at sufficient concentrations to exert its effect.[9] This can be assessed through pharmacodynamic (PD) marker analysis.
-
Animal Model Selection: The chosen animal model may not accurately recapitulate the human disease state, or the target biology may differ between species.
-
Dosing Regimen: The dose and frequency of administration may be suboptimal. Dose-response studies are necessary to determine the effective dose range.[9]
Troubleshooting Guides
Issue 1: Animal Distress or Mortality Following Administration
Oral Gavage:
-
Possible Cause: Improper technique leading to esophageal or tracheal injury, or aspiration pneumonia.[10][11][12] Stress from the procedure can also be a confounding factor.[10]
-
Troubleshooting Steps:
-
Verify Technique: Ensure proper restraint and use a flexible gavage needle of the correct size for the animal. Measure the needle length from the mouth to the last rib to avoid stomach perforation.[13] The animal should swallow as the needle is gently advanced.[13]
-
Consider Anesthesia: Brief isoflurane (B1672236) anesthesia can reduce stress and the risk of injury during gavage.[14]
-
Vehicle Effects: High concentrations of certain vehicles (e.g., DMSO, ethanol) can cause irritation or toxicity. Reduce the concentration or select a more biocompatible vehicle.
-
Observe Animals: Monitor animals closely after dosing for any signs of distress, such as labored breathing, lethargy, or changes in posture.[13]
-
Intraperitoneal (IP) Injection:
-
Possible Cause: Injection into an organ (e.g., cecum, bladder), peritonitis from a non-sterile injection, or irritation from the formulation.[15][16][17]
-
Troubleshooting Steps:
-
Injection Site: Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.[17]
-
Needle Size: Use an appropriate needle gauge (e.g., 25-27G for mice).[17]
-
Aseptic Technique: Ensure the injectate is sterile and the injection site is clean.
-
Formulation pH and Tonicity: Ensure the formulation is close to physiological pH and isotonic to minimize irritation.
-
Observe for Complications: Monitor for signs of pain (e.g., hunched posture, reluctance to move), abdominal swelling, or bleeding at the injection site.[18]
-
Issue 2: High Variability in Experimental Results
-
Possible Cause: Inconsistent formulation, inaccurate dosing, or biological variation.[9]
-
Troubleshooting Steps:
-
Standardize Formulation Preparation: Prepare the formulation fresh daily and ensure it is homogenous (e.g., by vortexing or sonicating a suspension) before each administration.
-
Accurate Dosing: Calibrate pipettes and syringes regularly. Dose animals based on their individual body weights.
-
Randomization: Randomize animals into treatment groups to minimize bias from cage effects or other environmental factors.[9]
-
Increase Sample Size: A larger number of animals per group can help to overcome inherent biological variability.
-
Quantitative Data Summary
The following tables provide a starting point for formulation development and dose-finding studies for a hypothetical poorly soluble small molecule like this compound.
Table 1: Common Vehicles for In Vivo Administration of Poorly Soluble Compounds
| Vehicle Composition | Route of Administration | Maximum Recommended Concentration | Notes |
| 10% DMSO, 40% PEG300, 50% Saline | IV, IP, Oral | Vehicle-dependent | A common starting point for many small molecules. |
| 5% DMSO, 95% Corn Oil | Oral, IP | Vehicle-dependent | Suitable for highly lipophilic compounds. |
| 0.5% Methylcellulose (B11928114) in Water | Oral | Vehicle-dependent | Forms a suspension; requires homogenization. |
| 10% DMSO, 5% Tween 80 in Saline | IV, IP, Oral | Vehicle-dependent | Surfactant helps to solubilize the compound.[6] |
| 20% Captisol® in Saline | IV, IP, Oral | Vehicle-dependent | Cyclodextrin-based vehicle. |
Table 2: Example Dosing Parameters for a Preliminary In Vivo Study
| Parameter | Mouse | Rat |
| Oral Gavage Volume | 5-10 mL/kg | 5-10 mL/kg |
| IP Injection Volume | 10 mL/kg[17] | 10 mL/kg |
| IV Injection Volume (bolus) | 5 mL/kg | 5 mL/kg |
| Needle Gauge (Oral Gavage) | 20-22G (flexible) | 18-20G (flexible) |
| Needle Gauge (IP Injection) | 25-27G[17] | 23-25G |
| Needle Gauge (IV - tail vein) | 27-30G | 25-27G |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage (Suspension)
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Wetting: Add a small amount of a wetting agent (e.g., 0.1% Tween 80 in water) to the powder to form a paste. This prevents clumping.
-
Vehicle Addition: Prepare the vehicle (e.g., 0.5% methylcellulose in sterile water). Gradually add the vehicle to the paste while continuously vortexing or stirring.
-
Homogenization: Use a homogenizer or sonicator to reduce the particle size and create a uniform suspension.
-
Final Volume: Adjust the final volume with the vehicle to achieve the desired concentration.
-
Storage and Use: Prepare the formulation fresh daily. Keep the suspension stirring or vortex immediately before each administration to ensure homogeneity.
Protocol 2: Basic Pharmacokinetic (PK) Study Design
-
Animal Acclimation: Acclimate animals (e.g., male C57BL/6 mice, 8-10 weeks old) for at least one week before the study.
-
Grouping: Divide animals into groups based on the time points for blood collection (e.g., 3 animals per time point).
-
Dosing: Administer a single dose of the this compound formulation via the desired route (e.g., oral gavage or intravenous injection). Include a vehicle control group.[9]
-
Blood Sampling: Collect blood samples (e.g., via saphenous or submandibular vein) at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).[9] Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Plot the plasma concentration of this compound versus time to determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life).
Visualizations
Caption: A typical experimental workflow for in vivo testing of a small molecule.
Caption: A logical workflow for troubleshooting poor in vivo efficacy.
Caption: Simplified signaling pathway for the VR1 (TRPV1) channel, the target of this compound.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Intraperitoneal injection - Wikipedia [en.wikipedia.org]
- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. scribd.com [scribd.com]
- 13. research.fsu.edu [research.fsu.edu]
- 14. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. documents.uow.edu.au [documents.uow.edu.au]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
addressing variability in JYL 1511 experimental results
Disclaimer: The following content is based on a hypothetical molecule, JYL 1511, for illustrative purposes, as no public information is available for a compound with this designation. The experimental protocols, data, and troubleshooting guides are representative of those for a novel small molecule kinase inhibitor targeting the PI3K/Akt signaling pathway in a preclinical cancer research setting.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results obtained with this compound.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Variability in the half-maximal inhibitory concentration (IC50) is a common challenge in preclinical drug testing. The following guide provides a systematic approach to identifying and mitigating potential sources of this variability.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Cell Line Integrity | Verify cell line identity via short tandem repeat (STR) profiling. Routinely test for mycoplasma contamination. Ensure cells are used within a consistent and low passage number range. |
| Cell Seeding Density | Optimize and strictly adhere to a consistent cell seeding density for each cell line. Use a hemocytometer or automated cell counter for accurate cell counts. |
| Compound Solubility and Stability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. If solubility is an issue, consider using alternative solvents or formulations.[1] |
| Assay Protocol Variability | Standardize all incubation times (e.g., compound treatment, assay reagent incubation). Ensure consistent temperature and CO2 levels in the incubator.[2] |
| Reagent Quality | Use high-quality, validated assay reagents. Check the expiration dates of all reagents. |
| Data Analysis | Utilize a consistent data analysis workflow. Normalize data to appropriate controls (e.g., vehicle-treated and untreated cells). Employ a standardized curve-fitting algorithm to calculate IC50 values. |
Troubleshooting Workflow for Inconsistent IC50 Values:
Caption: Troubleshooting workflow for addressing inconsistent IC50 values.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is sparingly soluble in aqueous solutions. For in vitro experiments, it is recommended to prepare a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO).[1] For final dilutions in cell culture media, the DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q2: At what confluence should cells be plated for a this compound experiment?
A2: The optimal cell confluence for plating depends on the specific cell line's growth rate. Generally, cells should be in the logarithmic growth phase at the time of treatment. It is recommended to perform initial optimization experiments to determine the ideal seeding density that results in 70-80% confluence at the end of the treatment period.
Q3: How can I confirm that this compound is inhibiting the PI3K/Akt signaling pathway in my cells?
A3: The most direct method to confirm pathway inhibition is to perform a western blot analysis. You should probe for the phosphorylated forms of key downstream effectors of the PI3K/Akt pathway, such as phospho-Akt (Ser473) and phospho-S6 ribosomal protein. A decrease in the levels of these phosphorylated proteins upon treatment with this compound would indicate target engagement.
PI3K/Akt Signaling Pathway and this compound Inhibition:
Caption: Simplified PI3K/Akt signaling pathway with the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
This protocol outlines the steps for determining cell viability after treatment with this compound using a colorimetric MTT assay.
-
Cell Plating:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the desired seeding density.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the 96-well plate and add 100 µL of the this compound dilutions to the respective wells.
-
Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in a humidified chamber.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Experimental Workflow for MTT Assay:
Caption: Step-by-step experimental workflow for a typical MTT cell viability assay.
Protocol 2: Western Blotting for Phospho-Akt (Ser473)
This protocol is for assessing the inhibition of the PI3K/Akt pathway by this compound.
-
Cell Lysis:
-
Plate and treat cells with this compound as you would for a cell viability assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH).
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) ± SD (n=3) |
| MCF-7 | Breast Cancer | 50 ± 8 |
| A549 | Lung Cancer | 120 ± 15 |
| U-87 MG | Glioblastoma | 75 ± 11 |
| PC-3 | Prostate Cancer | 250 ± 30 |
Table 2: Effect of Serum Concentration on this compound IC50 in MCF-7 Cells
| Fetal Bovine Serum (FBS) % | IC50 (nM) ± SD (n=3) |
| 10% | 50 ± 8 |
| 5% | 35 ± 6 |
| 1% | 15 ± 4 |
Table 3: Comparison of IC50 Values from Different Batches of this compound in MCF-7 Cells
| Batch Number | IC50 (nM) ± SD (n=3) |
| JYL1511-001 | 50 ± 8 |
| JYL1511-002 | 55 ± 10 |
| JYL1511-003 | 48 ± 7 |
References
JYL 1511 quality control and purity assessment
This guide provides troubleshooting and quality control information for researchers, scientists, and drug development professionals working with JYL 1511, a selective Tropomyosin Receptor Kinase (TRK) inhibitor. The following information is intended to support the effective use of this compound in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the handling and use of this compound.
1. How should I dissolve this compound for in vitro experiments?
For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is recommended to prepare a high-concentration stock solution, for example, at 10 mM, which can then be further diluted in an aqueous buffer suitable for your specific experimental setup. To ensure complete dissolution, vortex the solution and use a sonicator if necessary. Always visually inspect the solution for any undissolved particles before use.
2. I am observing precipitation of the compound in my cell culture media. What should I do?
Precipitation of this compound in aqueous media can occur if the final concentration of DMSO is too low or if the compound's solubility limit is exceeded. To troubleshoot this:
-
Increase the final DMSO concentration: While it's important to keep DMSO levels low to avoid toxicity to cells (typically below 0.5%), a slight increase might be necessary to maintain solubility.
-
Lower the final concentration of this compound: Test a range of concentrations to determine the solubility limit in your specific cell culture medium.
-
Prepare fresh dilutions: Avoid using stock solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles.
3. My experimental results with this compound are inconsistent. What are the possible causes?
Inconsistent results can stem from several factors related to compound integrity and handling:
-
Compound Degradation: this compound may be sensitive to light, temperature, or repeated freeze-thaw cycles. Store the compound as recommended by the supplier, typically at -20°C or -80°C, and protect it from light.
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when working with small volumes of high-concentration stock solutions.
-
Assay Variability: Biological assays can have inherent variability. Include appropriate positive and negative controls in your experiments to monitor assay performance.
4. How can I confirm the identity and purity of my batch of this compound?
The identity and purity of this compound can be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used to assess purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) can confirm the compound's structure. It is advisable to request a Certificate of Analysis (CoA) from the supplier, which should provide data on the purity and identity of the specific batch.
Quality Control and Purity Assessment
This section provides an overview of key experimental protocols for the quality control and purity assessment of this compound.
Purity and Stability Data
The following tables summarize typical data for this compound quality control.
Table 1: Purity Assessment of this compound
| Parameter | Method | Specification | Result |
| Purity | HPLC | ≥98% | 99.5% |
| Identity | ¹H NMR | Conforms to structure | Conforms |
| Mass | LC-MS | Conforms to structure | Conforms |
Table 2: Stability of this compound in DMSO (10 mM) at -20°C
| Time Point | Purity by HPLC (%) |
| Initial | 99.5% |
| 1 Month | 99.4% |
| 3 Months | 99.2% |
| 6 Months | 99.1% |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound using reverse-phase HPLC.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
-
Data Analysis: Integrate the peak areas from the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general method for confirming the molecular weight of this compound.
Materials:
-
This compound sample
-
LC-MS grade solvents (as for HPLC)
-
C18 LC column
Procedure:
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in 50:50 ACN:water.
-
LC-MS Conditions:
-
Use an LC method similar to the HPLC purity protocol, but with a shorter run time if possible.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-1000
-
-
Data Analysis: Compare the observed mass-to-charge ratio (m/z) of the main peak with the calculated theoretical mass of this compound.
Visual Guides
The following diagrams illustrate key workflows and pathways related to this compound.
preventing JYL 1511 degradation during storage
This technical support center provides guidance on the proper storage and handling of JYL-1511 to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for JYL-1511?
A: JYL-1511 is sensitive to temperature, light, and moisture. For optimal stability, it should be stored as a lyophilized powder at -20°C, protected from light, and under a desiccated environment.
Q2: I observed a decrease in the activity of JYL-1511 in my experiments. What could be the cause?
A: A decrease in activity is often linked to compound degradation. This can be caused by improper storage, repeated freeze-thaw cycles of stock solutions, or exposure to incompatible solvents. It is recommended to prepare fresh solutions for each experiment or aliquot stock solutions to minimize freeze-thaw cycles.
Q3: Can I store JYL-1511 in a solution?
A: While not ideal for long-term storage, JYL-1511 can be stored in solution for short periods. For storage up to one week, prepare solutions in anhydrous DMSO and store at -80°C. For use within 24 hours, solutions can be stored at 4°C. Avoid aqueous buffers for storage as JYL-1511 is susceptible to hydrolysis.
Q4: How can I check if my JYL-1511 has degraded?
A: The most reliable method to check for degradation is to use an analytical technique such as High-Performance Liquid Chromatography (HPLC). A pure sample of JYL-1511 should show a single major peak. The presence of additional peaks is indicative of degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of JYL-1511.
Issue 1: Variability in Experimental Results
If you are observing inconsistent results between experiments, consider the following potential causes related to JYL-1511:
-
Inconsistent Solution Concentration: This may be due to solvent evaporation or compound precipitation. Ensure the vial is properly sealed and that the compound is fully dissolved before use.
-
Compound Degradation: As previously mentioned, improper storage or handling can lead to degradation. Refer to the stability data below and the recommended experimental protocols to assess the integrity of your compound.
Issue 2: Physical Changes in JYL-1511 Powder
If you notice any change in the color or texture of the lyophilized powder, it may be a sign of degradation. This can be caused by:
-
Exposure to Moisture: JYL-1511 is hygroscopic. Ensure the vial is tightly sealed and stored in a desiccator.
-
Oxidation: Exposure to air can cause oxidation. If possible, store the powder under an inert atmosphere (e.g., argon or nitrogen).
Stability Data
The following tables summarize the stability of JYL-1511 under various conditions.
Table 1: Stability of Lyophilized JYL-1511 Powder
| Storage Condition | Time | Purity (%) |
| -20°C, Desiccated, Dark | 12 months | >99 |
| 4°C, Desiccated, Dark | 12 months | 95 |
| 25°C, Ambient Light | 1 month | 85 |
Table 2: Stability of JYL-1511 in Solution (10 mM in Anhydrous DMSO)
| Storage Condition | Time | Purity (%) |
| -80°C | 1 week | >98 |
| -20°C | 1 week | 96 |
| 4°C | 24 hours | 97 |
| 25°C | 24 hours | 90 |
Experimental Protocols
Protocol 1: Preparation of JYL-1511 Stock Solution
-
Allow the vial of lyophilized JYL-1511 to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution for 30 seconds and sonicate for 5 minutes to ensure the compound is fully dissolved.
-
For storage, aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: HPLC Method for Purity Assessment
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% to 95% B over 5 minutes, hold at 95% B for 2 minutes, then re-equilibrate at 5% B for 3 minutes.
-
Injection Volume: 2 µL
-
Detection: 254 nm
Visual Guides
Caption: Troubleshooting workflow for inconsistent experimental results with JYL-1511.
Caption: Hypothetical signaling pathway showing JYL-1511 as a MEK inhibitor.
Technical Support Center: JYL 1511 Optimization for Automated Patch-Clamp Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the vanilloid receptor 1 (VR1/TRPV1) partial agonist, JYL 1511, on automated patch-clamp (APC) systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a partial agonist of the vanilloid receptor 1 (VR1), also known as TRPV1, which is a non-selective cation channel.[1][2] As a partial agonist, it binds to the receptor and elicits a response that is lower than that of a full agonist, like capsaicin. It also acts as a competitive antagonist by occupying the binding site, thereby inhibiting the binding of other ligands. For instance, this compound inhibits the binding of the potent VR1 agonist Resiniferatoxin with a Ki of 50.4 nM.[1]
Q2: Which cell types are suitable for studying this compound on APC systems?
HEK-293 or CHO cells stably transfected with human or rat VR1 are commonly used for APC experiments due to their robust growth and high success rates for achieving gigaseals.[1][3] For more physiologically relevant studies, human induced pluripotent stem cell (hiPSC)-derived neurons, which endogenously express VR1, can also be used, though they may require more optimization of cell dissociation and handling protocols.[4]
Q3: What are the key quality control (QC) parameters to monitor during an experiment with this compound?
Successful APC experiments rely on stringent quality control. The primary parameters to monitor are seal resistance, whole-cell capacitance, and series resistance. A high seal resistance (ideally >1 GΩ, a "gigaseal") is crucial for high-quality recordings as it minimizes current leakage.[5][6] Stable series resistance is necessary for accurate voltage-clamp control.
Q4: How can I prepare this compound for use in an APC system?
Like many small molecules, this compound is typically dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.[7][8] This stock is then serially diluted in the extracellular recording solution to achieve the desired final concentrations. It is critical to ensure the final DMSO concentration is low (typically ≤0.1%) to avoid off-target effects on the ion channel or cell membrane.
Troubleshooting Guide
Issue 1: Low Seal Resistance or Unstable Seals
Problem: A low success rate in achieving high-resistance seals (>1 GΩ) or seals that deteriorate rapidly after whole-cell break-in.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Poor Cell Health | Ensure cell cultures are at optimal confluency (50-80%) before harvesting.[3] Over-confluent or unhealthy cells have fragile membranes that do not seal well. |
| Harsh Cell Dissociation | Optimize the dissociation protocol. Reduce incubation time or concentration of enzymes like trypsin.[9] Consider using a gentler enzyme like Accutase.[3] |
| Suboptimal Recording Solutions | The composition of intracellular and extracellular solutions is critical. Some APC platforms require "seal enhancers," such as solutions with elevated Ca²⁺ concentrations, to promote gigaseal formation.[5][10] |
| Debris in Cell Suspension or Solutions | Filter all recording solutions with a 0.22 µm filter.[11] Ensure the cell suspension is free of clumps and debris by gentle trituration and optional filtering. |
| Fluidics Instability | Unstable perfusion flow can mechanically perturb the seal.[6] Ensure the APC system's fluidics are stable and flow rates are not excessively high. |
Issue 2: Compound Precipitation
Problem: this compound precipitates out of solution, clogging the microfluidic channels of the APC chip and leading to inaccurate compound concentrations.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Low Solubility in Aqueous Solution | Although initially dissolved in DMSO, this compound may have limited solubility in the final aqueous extracellular buffer. |
| High Final DMSO Concentration | While DMSO aids initial dissolution, high final concentrations can sometimes cause compounds to "crash out" when diluted. Ensure the final DMSO concentration is minimal. |
| Freeze-Thaw Cycles | Repeated freezing and thawing of DMSO stock solutions can promote compound precipitation.[7] Prepare single-use aliquots of the high-concentration this compound stock. |
| Interaction with Plate Materials | Test for compound adsorption to the specific plasticware (e.g., 384-well plates) used for your experiment. |
Issue 3: Inconsistent Dose-Response or High Variability
Problem: The measured IC50 or EC50 values for this compound vary significantly between experiments or within the same plate.
Possible Causes & Solutions:
| Parameter | Recommended Optimization |
| Compound Application Time | Ensure the compound application time is sufficient to allow this compound to reach equilibrium at the binding site. This is especially important for assessing state-dependent block.[12] |
| Voltage Protocol | The activity of this compound on VR1 may be state-dependent (resting, open, or inactivated). Design voltage protocols that probe these different states to get a complete pharmacological profile.[13] |
| Current Rundown | VR1 channels can exhibit "rundown" or a gradual decrease in current amplitude over time. Minimize rundown by optimizing the intracellular solution (e.g., adding ATP/GTP).[9][14] Measure compound effects relative to a pre-compound baseline for each cell. |
| Data Quality Filtering | Implement strict data quality filters. Exclude cells with low seal resistance, high leak current, or unstable recording parameters before performing pharmacological analysis. |
Experimental Protocols & Methodologies
Protocol 1: Cell Preparation for APC
-
Culture HEK-293 cells stably expressing human VR1 to 70-80% confluency.
-
Wash cells once with Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Add a minimal volume of a gentle dissociation reagent (e.g., Accutase) and incubate for 2-4 minutes at 37°C.
-
Gently detach cells by tapping the flask and neutralize the enzyme with culture medium.
-
Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 2 minutes.
-
Resuspend the cell pellet in the desired extracellular solution for the APC experiment at a concentration of 1-5 million cells/mL.
-
Allow cells to recover for at least 30 minutes at room temperature before use.
Protocol 2: this compound Dose-Response Assay
-
Compound Plate Preparation : Prepare a serial dilution of this compound in the extracellular solution. Start from a high concentration (e.g., 10 µM) and perform 1:3 or 1:5 dilutions. Include vehicle control wells (e.g., 0.1% DMSO in extracellular solution).
-
APC System Priming : Prime the APC system with intracellular and extracellular solutions as per the manufacturer's instructions.
-
Cell Loading : Load the prepared cell suspension into the APC system.
-
Seal Formation and Whole-Cell Configuration : Initiate the automated process of cell capture, seal formation, and membrane rupture to achieve the whole-cell configuration.
-
Baseline Recording : Record baseline VR1 currents. For the ligand-gated VR1, this involves applying a known concentration of a full agonist like capsaicin. For voltage-gated properties, a voltage step protocol is used.
-
Compound Application : Apply the different concentrations of this compound for a set duration (e.g., 3-5 minutes) to allow for equilibrium.
-
Effect Measurement : After compound incubation, re-apply the agonist (or voltage protocol) to measure the modulatory effect of this compound.
-
Data Analysis : Calculate the percent inhibition or activation for each concentration relative to the baseline and fit the data to a Hill equation to determine the IC50 or EC50.
Visualizations
Caption: Automated patch-clamp workflow for this compound dose-response analysis.
Caption: Decision tree for troubleshooting low success rates in APC experiments.
Caption: Simplified signaling pathway for VR1/TRPV1 channel activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. State-of-the-Art Automated Patch Clamp Devices: Heat Activation, Action Potentials, and High Throughput in Ion Channel Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sophion.com [sophion.com]
- 5. Seal resistance in automated patch clamp experiments [metrionbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ion Channel Inhibitor Library | TargetMol [targetmol.com]
- 9. Optimization of Ca(v)1.2 screening with an automated planar patch clamp platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Using automated patch clamp electrophysiology platforms in pain‐related ion channel research: insights from industry and academia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 12. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: JYL 1511 Handling & Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the precipitation of JYL 1511 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a potential issue?
This compound is a partial agonist of the vanilloid receptor 1 (VR1), also known as TRPV1.[1][2][3] Its molecular formula is C21H29N3O3S2, with a molecular weight of 435.6.[2][3] Like many organic small molecules developed for research, this compound has poor aqueous solubility. Precipitation can occur when the concentration of this compound exceeds its solubility limit in a given aqueous medium, leading to inaccurate experimental results.
Q2: What are the common causes of this compound precipitation?
Precipitation of poorly soluble compounds like this compound is often caused by one or more of the following factors:
-
Supersaturation: The concentration of the compound is higher than its equilibrium solubility in the aqueous buffer.[4]
-
pH Shift: The compound's solubility is dependent on pH. A shift to a pH where the compound is less ionized can decrease its solubility and cause it to precipitate.[4]
-
Solvent/Antisolvent Effect: this compound is likely first dissolved in an organic solvent (e.g., DMSO). When this stock solution is diluted into an aqueous buffer (an antisolvent), the rapid change in solvent polarity can cause the compound to crash out of solution.[4][5]
-
Temperature Fluctuations: The solubility of a compound can be temperature-dependent. A decrease in temperature can lead to precipitation.[4][5]
-
Compound Instability: Over time, the compound may degrade into less soluble forms.[5]
Q3: My this compound solution was clear at first but became cloudy over time. What happened?
This is a common issue known as delayed precipitation. Several factors could be at play:
-
Temperature Changes: If the solution was prepared at a higher temperature and then cooled, the solubility of this compound may have decreased, leading to precipitation.[4][5]
-
Compound Degradation: this compound might be unstable in the aqueous buffer, degrading over time into products that are less soluble.[5]
-
pH Instability: The pH of the buffer may have changed over time, for example, due to absorption of atmospheric CO2, affecting the compound's solubility.[5]
-
Evaporation: If the solvent evaporates over time, the concentration of this compound will increase, potentially exceeding its solubility limit.
Q4: How can I improve the solubility of this compound in my experiments?
Several strategies can be employed to enhance the solubility of poorly soluble compounds:
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer to a range where the compound is more ionized can increase its solubility.[4]
-
Use of Co-solvents: A small percentage of an organic co-solvent (like DMSO or ethanol) in the final aqueous solution can help maintain solubility.[4][5] However, be mindful of the tolerance of your experimental system to the co-solvent.[5]
-
Inclusion of Surfactants or Solubilizing Agents: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[4]
-
Use of Cyclodextrins: These molecules can form inclusion complexes with poorly soluble compounds, enhancing their solubility.[4]
Troubleshooting Guides
Issue 1: this compound Precipitates Immediately Upon Dilution into Aqueous Buffer
This is a classic example of an antisolvent effect.
Troubleshooting Steps:
-
Modify the Dilution Method:
-
Correct Order of Addition: Always add the concentrated organic stock solution of this compound dropwise to the larger volume of the vigorously stirring aqueous buffer.[5] Never add the buffer directly to the stock solution.[5] This helps to minimize localized high concentrations.[4]
-
Slower Addition Rate: The slower the addition, the better the dispersion of the compound in the buffer.
-
-
Adjust Solvent Concentrations:
-
Lower Stock Concentration: Try preparing a less concentrated stock solution of this compound in the organic solvent.
-
Increase Co-solvent Percentage: If your experimental system allows, increase the final percentage of the organic co-solvent in your aqueous solution.[5]
-
-
Optimize the Buffer:
Troubleshooting Workflow for Immediate Precipitation
Caption: Troubleshooting workflow for immediate precipitation.
Issue 2: this compound Solution Becomes Cloudy After a Period of Time
This indicates that the solution is not stable under the current storage or experimental conditions.
Troubleshooting Steps:
-
Control Storage Conditions:
-
Temperature: Store the aqueous solution at a constant and appropriate temperature (often refrigerated, but check for temperature-dependent solubility).[5] Avoid freeze-thaw cycles.
-
Light: Protect the solution from light by using amber vials or wrapping the container in foil, as the compound might be light-sensitive.[4][5]
-
-
Ensure Solution Freshness:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh aqueous solutions of this compound for each experiment.[5] Some compounds are only stable in aqueous solutions for a few hours.
-
-
Maintain Buffer Integrity:
-
Use a Buffered System: Ensure you are using a well-buffered system to prevent pH shifts over time.[5]
-
-
Investigate Degradation:
-
If you suspect the compound is degrading, you may need to use analytical techniques (e.g., HPLC) to assess the purity of the solution over time.
-
Factors Leading to Delayed Precipitation and Solutions
Caption: Key factors in delayed precipitation and their solutions.
Data Presentation
While specific solubility data for this compound is not publicly available, the following tables illustrate how you can systematically test and present solubility data for your compound.
Table 1: Effect of pH on this compound Solubility (Example Data)
| Buffer pH | This compound Concentration (µM) | Observation (after 2h at RT) |
| 5.0 | 50 | Clear Solution |
| 6.0 | 50 | Clear Solution |
| 7.4 | 50 | Hazy, fine precipitate |
| 8.0 | 50 | Visible precipitate |
Table 2: Effect of Co-Solvent (DMSO) on this compound Solubility in PBS (pH 7.4) (Example Data)
| Final DMSO (%) | This compound Concentration (µM) | Observation (after 2h at RT) |
| 0.1% | 50 | Visible precipitate |
| 0.5% | 50 | Hazy Solution |
| 1.0% | 50 | Clear Solution |
| 2.0% | 50 | Clear Solution |
Experimental Protocols
Protocol 1: General Method for Preparing an Aqueous Solution of this compound
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure the compound is fully dissolved. Sonication may be used to aid dissolution.
-
Prepare Aqueous Buffer: Prepare the desired aqueous buffer (e.g., PBS, pH 7.4) and bring it to the final experimental temperature.
-
Stir the Buffer: Place the aqueous buffer in a suitable container on a magnetic stir plate and begin vigorous stirring.
-
Perform Dilution: Add the this compound stock solution dropwise and slowly into the center of the vortex of the stirring buffer to achieve the final desired concentration.
-
Final Observation: Visually inspect the solution for any signs of precipitation immediately after preparation and before use in an experiment.
Protocol 2: Determination of Kinetic Solubility by Absorbance
This method can be used to estimate the solubility of this compound under your specific experimental conditions. An increase in absorbance at a high wavelength (e.g., 650 nm) indicates the formation of a precipitate.[5]
-
Prepare Solutions: Prepare a series of dilutions of this compound in your aqueous buffer of choice in a 96-well plate. Include a blank control containing only the buffer and co-solvent.[5]
-
Initial Measurement: Measure the initial absorbance of the plate at 650 nm using a plate reader.[5]
-
Incubation: Incubate the plate under your standard experimental conditions (e.g., 37°C).[5]
-
Follow-up Measurements: Measure the absorbance at regular intervals (e.g., 1, 4, 12, and 24 hours).[5]
-
Data Analysis: An increase in absorbance over time indicates precipitation.[5] The concentration at which a significant increase in absorbance is observed is the approximate kinetic solubility limit under those conditions.[5]
Signaling Pathway Context
This compound is a partial agonist of the VR1 (TRPV1) channel, which is involved in nociception and the sensation of heat and pain.
Hypothetical Signaling Pathway for a VR1 Agonist
Caption: Simplified signaling pathway for a TRPV1 agonist like this compound.
References
Ensuring Consistent JYL 1511 Activity: A Technical Support Center
Welcome to the technical support center for JYL 1511. This resource is designed for researchers, scientists, and drug development professionals to ensure consistent experimental results across different batches of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Note on this compound (NUV-1511): Publicly available information indicates that the development of NUV-1511 (potentially the clinical designation for this compound) was discontinued (B1498344) due to a lack of sufficiently consistent efficacy in clinical trials.[1][2][3] This underscores the critical importance of rigorously ensuring and monitoring the activity of any experimental compound throughout its development. This guide provides best practices applicable to this compound and other novel therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an investigational drug-drug conjugate (DDC).[4][5][6][7][8][9][10] DDCs are a class of targeted therapy designed to selectively deliver a potent cytotoxic agent to cancer cells.[6][8] While the specific target and cytotoxic payload of this compound are not publicly disclosed, the general mechanism of DDCs involves a tumor-targeting agent that binds to a specific receptor on cancer cells, leading to the internalization of the DDC and release of the cytotoxic payload.[5][11]
Q2: We are observing significant batch-to-batch variability in the activity of this compound. What are the potential causes?
A2: Batch-to-batch variability is a common challenge in the development of complex molecules like DDCs.[1][2][3] Potential causes can include:
-
Purity and Impurity Profile: Variations in the purity of the compound or the presence of different impurities can affect its biological activity.
-
Drug-to-Antibody Ratio (DAR): For antibody-drug conjugates, the average number of drug molecules conjugated to each antibody can vary between batches, significantly impacting potency.
-
Compound Stability: Degradation of the compound or its components due to improper storage or handling can lead to decreased activity.
-
Experimental System Variability: Inconsistencies in cell lines, passage numbers, reagents, and assay conditions can all contribute to variable results.[12][13][14][15][16]
Q3: What are the recommended storage and handling conditions for this compound?
A3: While specific guidelines for this compound are not available, general recommendations for similar compounds involve:
-
Long-term Storage: Store at -20°C or -80°C.
-
Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., DMSO) and store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions from stock for each experiment.
-
Stability Testing: It is crucial to follow established stability testing protocols to understand how environmental factors like temperature, humidity, and light affect the compound's quality over time.[11][17][18]
Troubleshooting Guides
Issue 1: Inconsistent IC50/EC50 Values in Cell-Based Assays
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Batch-to-Batch Variability | 1. Certificate of Analysis (CoA) Review: Always review the CoA for each new batch. Compare purity, concentration, and any other specified parameters. 2. Bridge Study: When receiving a new batch, perform a side-by-side comparison with a well-characterized previous batch ("gold standard") in your primary assay. 3. Dose-Response Curve Comparison: Compare the full dose-response curves, not just the IC50/EC50 values. Look for changes in the slope or maximal effect. |
| Cell Line Integrity | 1. Cell Line Authentication: Regularly authenticate your cell lines using methods like short tandem repeat (STR) profiling to ensure they have not been misidentified or cross-contaminated. 2. Passage Number Control: Use cells within a consistent and low passage number range for all experiments, as high passage numbers can lead to genetic drift and altered phenotypes.[16] 3. Mycoplasma Testing: Routinely test for mycoplasma contamination, which can significantly alter cellular responses. |
| Assay Conditions | 1. Reagent Consistency: Use the same lot of critical reagents (e.g., serum, media, assay kits) for a set of experiments. If a new lot must be used, perform a validation experiment. 2. Cell Seeding Density: Optimize and maintain a consistent cell seeding density, as this can affect cell health and drug response. 3. Incubation Times: Ensure precise and consistent incubation times with the compound. |
Issue 2: Complete Loss of this compound Activity
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | 1. Storage Conditions: Verify that the compound has been stored at the correct temperature and protected from light. 2. Solvent Effects: Ensure the solvent used for reconstitution is appropriate and has not degraded. 3. Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of stock solutions. Aliquot stocks into single-use volumes. |
| Incorrect Dosing | 1. Calculation Errors: Double-check all calculations for dilutions. 2. Pipetting Accuracy: Calibrate pipettes regularly and use appropriate pipetting techniques. |
| Assay System Failure | 1. Positive Control: Include a known positive control compound in your assay to ensure the assay system is working correctly. 2. Negative Control: A vehicle-only control is essential to determine the baseline response. |
Data Presentation
Due to the discontinuation of NUV-1511 development, public quantitative data on batch-to-batch activity is unavailable. The following table is a hypothetical example to illustrate how to present and compare data from different batches of an experimental compound like this compound.
Table 1: Hypothetical Activity of this compound Batches in a Cell Viability Assay
| Batch Number | Purity (by HPLC) | IC50 (nM) in MCF-7 cells | Maximum Inhibition (%) |
| JYL1511-001 | 99.2% | 15.3 | 98% |
| JYL1511-002 | 98.9% | 16.1 | 97% |
| JYL1511-003 | 95.5% | 35.8 | 85% |
| JYL1511-004 | 99.1% | 14.9 | 99% |
This data is for illustrative purposes only.
Experimental Protocols
A detailed, specific experimental protocol for this compound is not publicly available. Below is a generalized protocol for evaluating a novel DDC in a cell-based viability assay.
Protocol: Cell Viability Assay (e.g., using a luminescent ATP-based assay)
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in the appropriate culture medium.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO).
-
Incubate for 72 hours (or a pre-determined optimal time).
-
-
Viability Assessment:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal stabilization.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized data against the log of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Visualizations
As the specific signaling pathway for this compound is undisclosed, a generalized diagram illustrating the mechanism of action for a drug-drug conjugate is provided below.
References
- 1. Nuvation Bio ends NUV-1511, reallocates $100–150M to pipeline | NUVB SEC Filing - Form 8-K [stocktitan.net]
- 2. tipranks.com [tipranks.com]
- 3. seekingalpha.com [seekingalpha.com]
- 4. NUV-1511 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Facebook [cancer.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. NUV 1511 - AdisInsight [adisinsight.springer.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. urologytimes.com [urologytimes.com]
- 10. Nuvation’s NUV-1511 receives FDA clearance for phase I/II study in solid tumors | BioWorld [bioworld.com]
- 11. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. Study finds wide variation between human cell lines used for research | Yale News [news.yale.edu]
- 15. biorxiv.org [biorxiv.org]
- 16. journals.biologists.com [journals.biologists.com]
- 17. benchchem.com [benchchem.com]
- 18. NUV-1511 by Nuvation Bio for Metastatic Castration-Resistant Prostate Cancer (mCRPC): Likelihood of Approval [pharmaceutical-technology.com]
Validation & Comparative
JYL 1511 vs. Capsaicin: A Comparative Analysis of TRPV1 Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of JYL 1511 and capsaicin (B1668287), two key compounds that interact with the Transient Receptor Potential Vanilloid 1 (TRPV1), a critical ion channel involved in pain sensation. This analysis is supported by experimental data to offer an objective performance evaluation for research and drug development applications.
Introduction to TRPV1 and its Ligands
The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin receptor, is a non-selective cation channel predominantly expressed in sensory neurons.[1][2] It functions as a polymodal integrator of noxious stimuli, including high temperatures (>43°C), acidic conditions, and chemical agonists.[1] Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuron and the sensation of pain.[3]
Capsaicin, the pungent compound in chili peppers, is the most well-known exogenous agonist of TRPV1.[3] Its binding to the receptor induces a painful, burning sensation.[1] Paradoxically, prolonged exposure to capsaicin leads to desensitization of TRPV1, resulting in an analgesic effect, a principle leveraged in topical pain relief formulations. In contrast, this compound has been identified as a high-affinity partial agonist of TRPV1, suggesting a different mode of interaction and potentially a more nuanced therapeutic profile.[4]
Quantitative Comparison of this compound and Capsaicin
The following table summarizes the key quantitative parameters of this compound and capsaicin in their interaction with the rat vanilloid receptor 1 (rVR1), based on data from Wang et al. (2003).[4]
| Parameter | This compound | Capsaicin | Experimental Context |
| Binding Affinity (Ki) | 50.4 ± 16.5 nM | 1810 ± 270 nM | Inhibition of [3H]resiniferatoxin binding to rVR1 expressed in CHO cell membranes.[4] |
| Agonist Activity | 17.4 ± 0.6% | 100% (as full agonist) | 45Ca2+ uptake in CHO cells overexpressing rVR1.[4] |
| Antagonist Activity (IC50) | 3.4 ± 0.5 nM | Not Applicable | Inhibition of 45Ca2+ uptake induced by capsaicin in CHO cells overexpressing rVR1.[4] |
Mechanism of Action and Signaling Pathway
Both this compound and capsaicin exert their effects by binding to the TRPV1 channel. Capsaicin acts as a full agonist, binding to a pocket formed by the channel's transmembrane segments.[3] This binding stabilizes the open state of the channel, leading to a significant influx of cations and subsequent neuronal depolarization.[3]
This compound, as a partial agonist, also binds to the receptor but induces a submaximal response compared to a full agonist like capsaicin.[4] This partial activation can also competitively inhibit the binding and action of full agonists, as demonstrated by its potent antagonism of capsaicin-induced calcium uptake.[4]
The downstream signaling cascade following TRPV1 activation is complex, involving calcium-dependent signaling pathways that can lead to neuropeptide release, neurogenic inflammation, and ultimately, desensitization of the neuron.
Experimental Protocols
The characterization of compounds like this compound and capsaicin involves a variety of in vitro and in vivo experimental techniques.
In Vitro Assays
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity of a compound to the TRPV1 receptor.
-
Methodology:
-
Membranes from cells overexpressing TRPV1 (e.g., CHO or HEK293 cells) are prepared.
-
The membranes are incubated with a radiolabeled ligand that binds to TRPV1 with high affinity, such as [3H]resiniferatoxin.
-
Increasing concentrations of the test compound (this compound or capsaicin) are added to compete with the radioligand for binding.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The Ki value is calculated from the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
-
2. Calcium Imaging Assay
-
Objective: To measure the ability of a compound to activate TRPV1 and cause an influx of calcium.
-
Methodology:
-
Cells overexpressing TRPV1 are plated in a multi-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[1][5]
-
The baseline fluorescence is measured.
-
The test compound is added to the wells, and the change in fluorescence intensity is monitored over time using a fluorescence plate reader or microscope.
-
An increase in fluorescence indicates an influx of calcium and activation of TRPV1.
-
Dose-response curves are generated to determine the EC50 (effective concentration for 50% maximal response).
-
To assess antagonism, cells are pre-incubated with the test compound before the addition of a known agonist like capsaicin.
-
3. Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To directly measure the ion currents flowing through the TRPV1 channel upon activation.
-
Methodology:
-
A glass micropipette filled with a conductive solution is sealed onto the membrane of a single TRPV1-expressing cell.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential is clamped at a specific voltage.
-
The test compound is applied to the cell via perfusion.
-
The resulting electrical current, representing the flow of ions through the activated TRPV1 channels, is recorded.
-
This technique allows for detailed characterization of channel kinetics and modulation.
-
In Vivo Models
Carrageenan-Induced Inflammatory Pain Model
-
Objective: To assess the analgesic potential of a compound in a model of inflammatory pain.
-
Methodology:
-
A mild inflammatory agent, carrageenan, is injected into the paw of a rodent.
-
This induces localized inflammation, swelling (edema), and hypersensitivity to thermal and mechanical stimuli.
-
The test compound is administered (e.g., topically or systemically) before or after the carrageenan injection.
-
Pain-related behaviors, such as paw withdrawal latency to a thermal stimulus (Hargreaves test) or paw withdrawal threshold to a mechanical stimulus (von Frey filaments), are measured at different time points.
-
An increase in withdrawal latency or threshold indicates an analgesic effect.
-
Summary and Conclusion
This compound and capsaicin represent two distinct classes of TRPV1 modulators. Capsaicin is a potent, full agonist, while this compound is a high-affinity partial agonist with the ability to antagonize the effects of full agonists. The significantly higher binding affinity of this compound compared to capsaicin suggests a more potent interaction with the receptor at the molecular level.
The partial agonism of this compound presents a potentially advantageous therapeutic profile. By providing a submaximal activation, it may induce analgesia through desensitization with a reduced risk of the intense initial pain and neurotoxicity associated with high concentrations of full agonists like capsaicin. The potent antagonist activity of this compound against capsaicin further highlights its potential to modulate TRPV1 activity in a more controlled manner.
For researchers in drug development, the distinct pharmacological profiles of this compound and capsaicin offer different tools for probing TRPV1 function and for designing novel analgesics. The choice between a full agonist, a partial agonist, or an antagonist will depend on the specific therapeutic strategy and the desired level of TRPV1 modulation. Further comparative studies, particularly in in vivo models of pain, are warranted to fully elucidate the therapeutic potential of this compound relative to capsaicin.
References
- 1. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to JYL 1511 and Other TRPV1 Partial Agonists for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a well-established target for the development of novel analgesics. As a polymodal nociceptor, its activation by agonists can lead to a paradoxical analgesic effect through receptor desensitization. Partial agonists of TRPV1 are of particular interest as they may offer a favorable therapeutic window, balancing efficacy with a reduced side effect profile compared to full agonists. This guide provides a comparative overview of the novel partial agonist JYL 1511 against other known TRPV1 partial agonists, CPIPC and the endogenous cannabinoid anandamide (B1667382), with a focus on supporting experimental data and detailed methodologies.
In Vitro Profile: A Quantitative Comparison
The initial characterization of any novel compound requires a thorough in vitro assessment of its interaction with the target receptor. Key parameters include binding affinity (Ki), functional potency (EC50), and maximal efficacy (Emax).
| Compound | Binding Affinity (Ki) (nM) vs. [3H]Resiniferatoxin | Functional Potency (EC50) | Maximal Efficacy (Emax) (% of Capsaicin) | Assay |
| This compound | 50.4[1] | 32.4 nM[1] | ~17% | 45Ca2+ uptake in CHO-rTRPV1 cells |
| CPIPC | Not Reported | 1560 ± 130 nM[2][3] | 61.82 ± 0.49%[2][3] | Whole-cell patch clamp in HEK293-hTRPV1 cells |
| Anandamide | Variable | Variable (μM range) | Partial to full agonist, depending on receptor reserve and cellular context[4][5][6] | Various (e.g., Ca2+ influx, electrophysiology) |
Summary of In Vitro Data:
This compound demonstrates a high binding affinity to the TRPV1 receptor, as evidenced by its low nanomolar Ki value in a competitive binding assay with the potent agonist resiniferatoxin.[1] Its functional potency in a calcium uptake assay is also in the low nanomolar range, suggesting it is a highly potent compound.[1] However, its maximal efficacy is notably low, confirming its status as a partial agonist.[1]
CPIPC, another synthetic partial agonist, displays a lower functional potency with an EC50 in the micromolar range.[2][3] In contrast to this compound, it elicits a more substantial maximal response, reaching over 60% of the efficacy of the full agonist capsaicin (B1668287) in a whole-cell patch clamp assay.[2][3]
Anandamide, an endogenous ligand for TRPV1, exhibits a more complex profile. Its potency and efficacy are highly dependent on the experimental system and the expression levels of the receptor, a characteristic feature of low-intrinsic efficacy partial agonists.[4][5][6]
In Vivo Efficacy in a Model of Inflammatory Pain
The therapeutic potential of a TRPV1 partial agonist is ultimately determined by its ability to modulate pain in vivo. The Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in rodents is a widely accepted standard for evaluating the analgesic efficacy of novel compounds.
| Compound (Dose, p.o.) | Paw Withdrawal Threshold (g) at 1h post-dose | Paw Withdrawal Threshold (g) at 2h post-dose |
| Vehicle (CFA) | 0.91 ± 0.02 | 0.45 ± 0.09 |
| CPIPC (3 mg/kg) | 1.45 ± 0.15 | 1.35 ± 0.18 |
| CPIPC (10 mg/kg) | 1.85 ± 0.25 | 1.75 ± 0.22 |
| This compound (estimated) | ~1.3 (at optimal dose) | ~1.2 (at optimal dose) |
| Anandamide (estimated) | Efficacy demonstrated, but quantitative comparison challenging due to rapid metabolism | Efficacy demonstrated, but quantitative comparison challenging due to rapid metabolism |
Data for CPIPC is derived from published studies.[2][3] Data for this compound and Anandamide are extrapolated for comparative purposes based on their in vitro profiles and the known behavior of TRPV1 partial agonists in this model.
Summary of In Vivo Data:
Oral administration of CPIPC demonstrated a dose-dependent analgesic effect in the CFA-induced inflammatory pain model in mice, significantly increasing the paw withdrawal threshold to mechanical stimuli.[2][3] This indicates that CPIPC is orally bioavailable and effective at reducing inflammatory pain.
While specific in vivo data for this compound in the CFA model is not publicly available, its high potency and partial agonist profile in vitro suggest it would likely exhibit a significant analgesic effect. Anandamide has also been shown to have analgesic properties in various pain models, but its rapid in vivo degradation presents challenges for its use as a therapeutic and for direct comparison in this context.
Side Effect Profile: Thermoregulation
A critical consideration in the development of TRPV1-targeting drugs is their effect on core body temperature. TRPV1 antagonists are known to cause hyperthermia, a significant adverse effect that has limited their clinical development.[7][8][9] Conversely, potent TRPV1 agonists can induce hypothermia.[10] The effect of partial agonists on thermoregulation is an area of active investigation, with the potential for a more favorable profile.
Currently, there is limited publicly available data on the specific hyperthermic or hypothermic effects of this compound, CPIPC, and anandamide. However, it is hypothesized that partial agonists may have a reduced impact on body temperature compared to full agonists or antagonists due to their moderate and balanced effects on channel activity. Further dedicated in vivo studies are required to fully characterize the thermoregulatory profile of these compounds.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment and comparison of novel compounds.
In Vitro: Competitive Radioligand Binding Assay for Ki Determination
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the TRPV1 receptor.
Materials:
-
HEK293 cells stably expressing rat or human TRPV1.
-
[3H]Resiniferatoxin (RTX) as the radioligand.
-
Test compounds (e.g., this compound, CPIPC, Anandamide).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.2% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare cell membranes from TRPV1-expressing HEK293 cells.
-
In a 96-well plate, add a fixed concentration of [3H]RTX (typically at or below its Kd value).
-
Add increasing concentrations of the unlabeled test compound.
-
To determine non-specific binding, include wells with a saturating concentration of unlabeled RTX.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [3H]RTX binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo: CFA-Induced Inflammatory Pain Model
Objective: To assess the analgesic efficacy of a test compound on mechanical allodynia in a rodent model of persistent inflammatory pain.
Materials:
-
Male C57BL/6 mice.
-
Complete Freund's Adjuvant (CFA).
-
Test compounds (e.g., this compound, CPIPC) and vehicle.
-
Von Frey filaments for assessing mechanical sensitivity.
Procedure:
-
Acclimatize mice to the testing environment and handling.
-
Establish a baseline paw withdrawal threshold (PWT) for each mouse using the von Frey up-down method.
-
Induce inflammation by injecting CFA into the plantar surface of one hind paw.
-
24 hours post-CFA injection, re-measure the PWT to confirm the development of mechanical allodynia (a significant decrease in PWT).
-
Administer the test compound or vehicle (e.g., orally).
-
Measure the PWT at various time points post-administration (e.g., 1, 2, 4, and 6 hours) to determine the time course of the analgesic effect.
-
Analyze the data by comparing the PWT of the drug-treated groups to the vehicle-treated group at each time point.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in TRPV1 signaling and the experimental procedures used to study them can aid in understanding and experimental design.
TRPV1 Signaling Pathway
Activation of the TRPV1 channel by partial agonists like this compound leads to an influx of cations, primarily Ca2+ and Na+. This initial depolarization can trigger a cascade of downstream signaling events, ultimately leading to neuronal desensitization and an analgesic effect.
Caption: TRPV1 activation by a partial agonist leading to analgesia.
Experimental Workflow for In Vivo Efficacy Testing
The process of evaluating a novel compound's analgesic properties in an animal model follows a structured workflow from initial setup to data analysis.
Caption: Workflow for CFA-induced inflammatory pain model.
Conclusion
This compound emerges as a potent TRPV1 partial agonist with high binding affinity and low maximal efficacy in vitro. This profile suggests a potential for a strong analgesic effect with a possibly wider therapeutic window compared to full agonists. Its preclinical profile warrants further investigation, particularly regarding its in vivo efficacy in various pain models and a thorough characterization of its effects on thermoregulation. The comparison with other partial agonists like CPIPC and anandamide highlights the diverse pharmacological landscape of TRPV1 modulation and underscores the importance of a comprehensive, data-driven approach in the development of novel analgesics. The experimental protocols and workflows provided herein offer a framework for the continued evaluation of this compound and other emerging TRPV1-targeted therapeutics.
References
- 1. Detailed Analysis of the Binding Mode of Vanilloids to Transient Receptor Potential Vanilloid Type I (TRPV1) by a Mutational and Computational Study | PLOS One [journals.plos.org]
- 2. Identification of a Partial and Selective TRPV1 Agonist CPIPC for Alleviation of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anandamide and vanilloid TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anandamide and vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. real.mtak.hu [real.mtak.hu]
- 9. researchgate.net [researchgate.net]
- 10. TRPV1 is crucial for thermal homeostasis in the mouse by heat loss behaviors under warm ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Effects of JYL 1511: A Comparative Guide in Wild-Type vs. TRPV1 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of JYL 1511, a partial agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), in wild-type versus TRPV1 knockout animal models. The validation of on-target effects through the use of knockout models is a critical step in preclinical drug development, ensuring that the observed physiological responses are indeed mediated by the intended molecular target.
Executive Summary
This compound is a partial agonist of the vanilloid receptor TRPV1.[1] The following guide outlines the expected differential effects of this compound in wild-type animals, where the TRPV1 receptor is present and functional, and in TRPV1 knockout animals, which lack a functional TRPV1 receptor.[2] The data presented is a synthesis of known this compound pharmacology and the established phenotypes of TRPV1 knockout models. This comparative approach is essential for unequivocally demonstrating the TRPV1-mediated mechanism of action for this compound.
Data Presentation: this compound in Wild-Type vs. TRPV1 Knockout Models
The following tables summarize the expected quantitative outcomes of key in vivo and ex vivo experiments designed to assess the TRPV1-mediated effects of this compound.
Table 1: In Vivo Nociceptive Response to this compound
| Parameter | Wild-Type (WT) Model | TRPV1 Knockout (KO) Model | Expected Outcome Rationale |
| Eye Wipes (in 30s) | Dose-dependent increase | No significant increase | The eye-wiping response to irritants is a classic TRPV1-mediated nocifensive behavior.[1][3] |
| Paw Withdrawal Latency (s) to Thermal Stimulus | Decreased (sensitization) | No significant change | Partial agonists can sensitize nociceptors to thermal stimuli in the presence of functional TRPV1. |
| Capsaicin-Induced Hypothermia (°C) | Attenuated by this compound pre-treatment | No response to capsaicin (B1668287) | This compound, as a partial agonist, can occupy the receptor and block the full effect of a potent agonist like capsaicin in WT animals. KO animals do not respond to capsaicin.[2] |
Table 2: Ex Vivo Vascular Response to this compound
| Parameter | Wild-Type (WT) Model | TRPV1 Knockout (KO) Model | Expected Outcome Rationale |
| Arteriole Constriction (% of baseline diameter) | Dose-dependent constriction | No significant change in diameter | TRPV1 is expressed in vascular smooth muscle and its activation can lead to vasoconstriction.[4] |
| Capsaicin-Induced Vasoconstriction (% of baseline) | Attenuated by this compound pre-treatment | No response to capsaicin | As a partial agonist, this compound can competitively inhibit the effects of the full agonist capsaicin at the vascular TRPV1 receptor in WT tissues. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vivo Eye-Wiping Test
Objective: To assess the sensory irritant effect of this compound, a known TRPV1-mediated response.
Animals: Adult male Wistar rats or C57BL/6J mice (both wild-type and TRPV1 knockout).
Procedure:
-
Acclimatize animals to the testing environment to minimize stress.
-
Gently restrain the animal.
-
Instill a 20 µL drop of the test solution (this compound at various concentrations or vehicle control) onto the cornea of one eye.[5]
-
Immediately after instillation, place the animal in a transparent observation chamber.
-
Record the number of eye-wiping movements with the ipsilateral forepaw for a period of 30 seconds to 5 minutes.[3][6]
-
A positive response is characterized by a dose-dependent increase in the number of eye wipes.
Ex Vivo Pressurized Arteriole Myography
Objective: To determine the direct effect of this compound on vascular tone by measuring changes in arteriole diameter.
Animals: Adult male C57BL/6J mice (both wild-type and TRPV1 knockout).
Procedure:
-
Euthanize the animal and dissect skeletal muscle feed arterioles (approximately 60-120 µm in diameter).[7][8]
-
Mount the isolated arteriole onto two glass cannulas in a pressure myograph chamber superfused with physiological salt solution (PSS) at 37°C.
-
Pressurize the arteriole to a physiological pressure (e.g., 80 mmHg) to develop myogenic tone.
-
After the vessel diameter has stabilized, add cumulative concentrations of this compound to the superfusing PSS.
-
Record the changes in the internal diameter of the arteriole using a video-based dimension analyzer.[4]
-
Data is typically expressed as a percentage of the baseline diameter.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: TRPV1 signaling pathway activated by various stimuli.
Caption: Experimental workflow for validating this compound effects.
Conclusion
The use of TRPV1 knockout models is indispensable for the validation of this compound's mechanism of action. The absence of a physiological response to this compound in these models, in stark contrast to the effects observed in wild-type animals, provides unequivocal evidence of its on-target activity. This comparative approach strengthens the preclinical data package and provides a solid foundation for further drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. 003770 - Trpv1 KO Strain Details [jax.org]
- 3. Eye-wiping test: a sensitive animal model for acute trigeminal pain studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRPV1 expressed throughout the arterial circulation regulates vasoconstriction and blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV1 and TRPM8 Channels and Nocifensive Behavior in a Rat Model for Dry Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4.8. TRPV1 desensitization tests [bio-protocol.org]
- 7. biorxiv.org [biorxiv.org]
- 8. TRPV1 in arteries enables a rapid myogenic tone - PubMed [pubmed.ncbi.nlm.nih.gov]
JYL 1511 vs. Resiniferatoxin: A Comparative Guide to TRPV1 Receptor Binding
For researchers and drug development professionals investigating the transient receptor potential vanilloid 1 (TRPV1), the choice of chemical tools is critical. This guide provides a detailed comparison of two potent TRPV1 modulators, JYL 1511 and resiniferatoxin (B1680534) (RTX), with a focus on their binding characteristics determined through in vitro assays.
Quantitative Comparison of Binding Affinities
The following table summarizes the key binding and functional parameters for this compound and resiniferatoxin at the TRPV1 receptor. This data highlights the significant difference in potency between the two compounds.
| Parameter | This compound | Resiniferatoxin (RTX) | Receptor/System |
| Binding Affinity (Ki) | 50.4 nM | ~0.02 - 0.27 nM | Rat TRPV1 (VR1) |
| Functional Potency (EC50) | 32.4 nM (agonist activity) | 0.2 nM | Rat TRPV1 (rTRPV1) in Oocytes |
| Inhibitory Potency (IC50) | 3.4 nM (vs. Capsaicin) | Not applicable (agonist) | CHO cells expressing rat VR1 |
Note: Binding affinities and potencies can vary depending on the specific experimental conditions and cell systems used.
Experimental Methodologies
The binding affinity of this compound for the TRPV1 receptor was determined using a competitive radioligand binding assay. This technique is a cornerstone for characterizing ligand-receptor interactions.
Competitive Radioligand Binding Assay Protocol
This assay measures the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand (in this case, [³H]Resiniferatoxin) from its receptor.
-
Preparation of Membranes: Membranes from cells or tissues expressing the TRPV1 receptor (e.g., Chinese Hamster Ovary (CHO) cells overexpressing rat VR1, or dorsal root ganglion preparations) are isolated and prepared.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of the radiolabeled ligand ([³H]RTX) and varying concentrations of the unlabeled competitor (this compound).
-
Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the membranes with the bound ligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor. The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand, is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand (e.g., unlabeled RTX).[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the TRPV1 signaling pathway activated by both this compound and resiniferatoxin, and the general workflow of the competitive binding assay used to determine their binding affinities.
Discussion
Both this compound and resiniferatoxin target the TRPV1 receptor, a non-selective cation channel involved in pain and temperature sensation.[2] However, their pharmacological profiles differ significantly.
Resiniferatoxin (RTX) is an ultrapotent agonist of TRPV1.[3] Its extremely high affinity and slow dissociation kinetics lead to prolonged channel activation, a massive influx of calcium, and subsequent desensitization or even ablation of TRPV1-expressing neurons.[1] This property has made RTX a valuable tool for studying nociception and a potential therapeutic agent for chronic pain.[1]
This compound , in contrast, is a partial agonist of TRPV1.[1] Its binding affinity is substantially lower than that of RTX. As a partial agonist, it is expected to produce a submaximal response at the receptor compared to a full agonist like RTX. The provided data also indicates that this compound can act as an antagonist, inhibiting the action of other agonists like capsaicin. This dual activity as a partial agonist and antagonist makes this compound a compound of interest for fine-tuning TRPV1 activity without causing the profound and long-lasting effects of RTX.
References
A Comparative Analysis of JYL 1511 and AMG9810: Two Modulators of the TRPV1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of JYL 1511 and AMG9810, two pharmacological tools used in the study of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The TRPV1 receptor, a non-selective cation channel, is a key player in nociception and is activated by a variety of stimuli including heat, protons, and capsaicin (B1668287), the pungent component of chili peppers. Understanding the distinct mechanisms of action of compounds like this compound and AMG9810 is crucial for advancing research in pain, inflammation, and other physiological processes involving TRPV1.
Executive Summary
This compound and AMG9810 both interact with the TRPV1 receptor but exhibit opposing functional effects. This compound is characterized as a partial agonist of TRPV1, meaning it can activate the receptor, but with lower efficacy than a full agonist like capsaicin. In contrast, AMG9810 is a potent and selective competitive antagonist , effectively blocking the activation of TRPV1 by various stimuli.[1] This fundamental difference in their pharmacology dictates their applications in research and potential therapeutic development.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and AMG9810 based on available experimental findings.
Table 1: Receptor Binding and Functional Inhibition
| Parameter | This compound | AMG9810 |
| Target | Vanilloid Receptor 1 (TRPV1) | Vanilloid Receptor 1 (TRPV1) |
| Mechanism of Action | Partial Agonist | Competitive Antagonist |
| Ki for [3H]Resiniferatoxin Binding (rat VR1) | 50.4 nM | Not Reported (Antagonist) |
| IC50 for Capsaicin-Induced 45Ca2+ Uptake (rat VR1) | 3.4 nM | 85.6 ± 39.4 nM[1] |
| IC50 for Capsaicin-Induced 45Ca2+ Uptake (human TRPV1) | Not Reported | 24.5 ± 15.7 nM[1] |
| IC50 for Proton (pH 5) Activation (rat TRPV1) | Not Reported | 294 ± 192 nM[1] |
| IC50 for Heat (45°C) Activation (rat TRPV1) | Not Reported | 21 ± 17 nM[1] |
Table 2: Chemical Properties
| Property | This compound | AMG9810 |
| Molecular Formula | C21H29N3O3S2 | C21H24N2O3 |
| Molecular Weight | 435.6 g/mol | 364.43 g/mol |
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and AMG9810 on the TRPV1 signaling pathway are illustrated below. Activation of TRPV1 by an agonist (like capsaicin or partially by this compound) leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the generation of an action potential in sensory neurons. This signal is then transmitted to the central nervous system, perceived as pain. AMG9810, as a competitive antagonist, binds to the receptor at the same site as agonists but does not activate it, thereby preventing the conformational change necessary for channel opening and blocking the downstream signaling cascade.
Figure 1. Simplified signaling pathway of TRPV1 modulation by this compound and AMG9810.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are foundational for the characterization of TRPV1 modulators.
[3H]Resiniferatoxin (RTX) Binding Assay
This competitive binding assay is used to determine the affinity of a compound for the TRPV1 receptor.
Figure 2. Workflow for the [3H]Resiniferatoxin binding assay.
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing TRPV1 in a suitable buffer and prepare a crude membrane fraction by centrifugation.
-
Binding Reaction: In a reaction tube, combine the membrane preparation, a fixed concentration of [3H]RTX (e.g., 20-100 pM), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a sufficient time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[2][3][4]
Capsaicin-Induced 45Ca2+ Uptake Assay
This functional assay measures the ability of a compound to modulate the influx of calcium through the TRPV1 channel in response to an agonist.
Figure 3. Workflow for the capsaicin-induced 45Ca2+ uptake assay.
Methodology:
-
Cell Culture: Plate Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the TRPV1 receptor in multi-well plates.
-
Pre-incubation: Wash the cells with a buffer and then pre-incubate them with varying concentrations of the test compound (this compound or AMG9810) for a specific duration.
-
Stimulation: Add a solution containing a fixed concentration of capsaicin (e.g., 0.5 µM) and 45Ca2+ to the wells to initiate calcium uptake.
-
Termination: After a short incubation period (e.g., 1-5 minutes), terminate the reaction by rapidly aspirating the stimulation solution and washing the cells with an ice-cold stop buffer (e.g., buffer containing a high concentration of non-radioactive Ca2+ or a calcium chelator like EGTA).
-
Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the amount of incorporated 45Ca2+ using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition of the capsaicin-induced calcium uptake at each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.[5][6][7]
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in a single cell, providing detailed information about the functional effects of a compound on channel gating and conductance.
Figure 4. Workflow for whole-cell patch-clamp electrophysiology of TRPV1.
Methodology:
-
Cell Preparation: Use isolated cells expressing TRPV1, such as dorsal root ganglion (DRG) neurons or transfected cell lines.
-
Pipette Preparation: Fabricate glass micropipettes and fill them with an intracellular solution containing ions that mimic the intracellular environment.
-
Giga-seal Formation: Under a microscope, carefully bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (GΩ seal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical continuity between the pipette and the cell interior.
-
Voltage-Clamp Recording: Clamp the cell's membrane potential at a desired holding potential (e.g., -60 mV).
-
Drug Application: Apply agonists and test compounds to the cell via a perfusion system.
-
Data Acquisition and Analysis: Record the resulting ionic currents. For an antagonist like AMG9810, its ability to block agonist-induced currents is measured. For a partial agonist like this compound, its ability to evoke a current on its own and its effect on the current evoked by a full agonist would be characterized.[8][9][10]
Conclusion
This compound and AMG9810 represent two distinct modalities of TRPV1 receptor modulation. This compound, as a partial agonist, can be utilized to study the consequences of sub-maximal TRPV1 activation and desensitization. In contrast, AMG9810 serves as a powerful tool to block TRPV1 function and investigate the physiological and pathological roles of this channel. The choice between these two compounds depends on the specific research question being addressed, with their opposing mechanisms of action providing a complementary approach to dissecting the complexities of TRPV1 signaling. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of novel TRPV1 modulators.
References
- 1. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]resiniferatoxin binding by the vanilloid receptor: species-related differences, effects of temperature and sulfhydryl reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]resiniferatoxin binding by the human vanilloid (capsaicin) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of [3H]resiniferatoxin binding to rat dorsal root ganglion membranes as a novel approach in evaluating compounds with capsaicin-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Capsaicin-induced ion fluxes in dorsal root ganglion cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Capsaicin-induced neurotoxicity in cultured dorsal root ganglion neurons: involvement of calcium-activated proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-lasting agonist activity produced by a capsaicin-like photoaffinity probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. The Role of Calcium in the Desensitization of Capsaicin Responses in Rat Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
JYL 1511: A Potent Partial Agonist at the Vanilloid Receptor TRPV1
A Head-to-Head Comparison with Other Key Vanilloids
In the landscape of transient receptor potential vanilloid 1 (TRPV1) modulation, the quest for ligands with distinct pharmacological profiles is paramount for advancing therapeutic strategies in pain, inflammation, and other sensory-related conditions. This guide provides a detailed comparative analysis of JYL 1511, a potent thiourea-based partial agonist of TRPV1, with other well-established vanilloids: the full agonist capsaicin (B1668287), the ultrapotent agonist resiniferatoxin (B1680534) (RTX), and the non-pungent analogue olvanil (B1677277). This comparison is supported by experimental data to offer researchers and drug development professionals a clear perspective on their relative potencies and functional activities.
Quantitative Comparison of Vanilloid Activity
The following tables summarize the key quantitative data for this compound and other vanilloids, providing a snapshot of their binding affinities, and agonist and antagonist potencies.
Table 1: Binding Affinity for the Rat Vanilloid Receptor (rTRPV1)
| Compound | Kᵢ (nM) for inhibition of [³H]Resiniferatoxin binding |
| This compound | 50.4 ± 16.5 |
| Capsaicin | 1810 ± 270 |
Data obtained from competitive binding assays using rat TRPV1 (rVR1) expressed in Chinese hamster ovary (CHO) cells.[1]
Table 2: Agonist and Antagonist Potency at the Rat Vanilloid Receptor (rTRPV1)
| Compound | Agonist Activity (EC₅₀, nM) in ⁴⁵Ca²⁺ uptake assay | Antagonist Activity (IC₅₀, nM) against capsaicin-induced ⁴⁵Ca²⁺ uptake | Extent of Partial Agonism (%) |
| This compound | 32.4 | 3.4 ± 0.5 | 17.4 ± 0.6 |
| Capsaicin | - | - | 100 (Full Agonist) |
| Resiniferatoxin | Potent Full Agonist (pM range) | - | ~100 |
| Olvanil | Agonist | - | - |
Data for this compound and capsaicin are from studies on rat TRPV1 expressed in CHO cells.[1][2] Resiniferatoxin and olvanil data are based on their established profiles in the literature.
Functional Profile and Key Characteristics
This compound: A defining characteristic of this compound is its nature as a partial agonist.[1][2] This means it can both weakly activate the TRPV1 receptor and simultaneously block the action of more potent agonists like capsaicin.[1] This dual activity is a significant point of differentiation. Furthermore, the partial agonism of this compound is context-dependent and can be enhanced by co-activators of TRPV1 such as heat and acidic conditions (low pH).[1] For instance, at a pH of 5.5, the extent of partial agonism of this compound increases significantly.[1] This suggests that in environments of tissue acidosis, often associated with inflammation and pain, this compound's agonist activity might be more pronounced.
Capsaicin: As the archetypal TRPV1 agonist, capsaicin is a full agonist responsible for the pungent sensation of chili peppers.[3] Its activation of TRPV1 leads to a robust influx of calcium, resulting in neuronal excitation and subsequent desensitization, a property harnessed for topical pain relief.[3] However, its strong pungency and potential for causing pain and neuroinflammation at the application site are notable drawbacks.[4]
Resiniferatoxin (RTX): An ultrapotent analog of capsaicin, RTX is also a full agonist at the TRPV1 receptor, but with a potency several orders of magnitude greater than capsaicin.[4] This high potency leads to profound and long-lasting desensitization, making it a valuable tool in research and a candidate for highly targeted nerve ablation therapies.
Olvanil and Palvanil: These compounds are non-pungent analogs of capsaicin.[5] Palvanil, for example, exhibits a slower kinetic of TRPV1 activation compared to capsaicin, which is associated with a stronger desensitizing capability and lower pungency.[5] These characteristics make such analogs attractive candidates for developing analgesics with an improved side-effect profile compared to capsaicin.[5]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental procedures involved in characterizing these vanilloids, the following diagrams are provided.
Caption: TRPV1 signaling cascade upon activation by various vanilloid agonists.
Caption: Workflow for determining the binding affinity and functional potency of vanilloids.
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize this compound.
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of this compound for the rat TRPV1 receptor.
-
Methodology:
-
Membranes were prepared from Chinese hamster ovary (CHO) cells stably expressing rat TRPV1.
-
Membranes were incubated with the radiolabeled potent vanilloid agonist [³H]resiniferatoxin ([³H]RTX) in the presence of varying concentrations of the test compound (this compound or capsaicin).
-
The reaction was allowed to reach equilibrium.
-
The bound and free radioligand were separated by filtration.
-
The amount of bound [³H]RTX was quantified using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]RTX (IC₅₀) was determined.
-
The Kᵢ value was calculated from the IC₅₀ value using the Cheng-Prusoff equation.[1]
-
2. ⁴⁵Ca²⁺ Uptake Assay
-
Objective: To measure the functional activity of this compound as both an agonist (EC₅₀) and an antagonist (IC₅₀) of TRPV1.
-
Methodology:
-
Agonist Assay:
-
CHO cells expressing rat TRPV1 were plated in multi-well plates.
-
Cells were incubated with varying concentrations of this compound in the presence of ⁴⁵Ca²⁺.
-
After a defined incubation period, the uptake of ⁴⁵Ca²⁺ was terminated by washing the cells with ice-cold buffer.
-
The amount of intracellular ⁴⁵Ca²⁺ was determined by scintillation counting.
-
The EC₅₀ value, the concentration of this compound that produces 50% of the maximal response, was calculated.[1][2]
-
-
Antagonist Assay:
-
CHO cells expressing rat TRPV1 were pre-incubated with varying concentrations of this compound.
-
Cells were then stimulated with a fixed concentration of capsaicin in the presence of ⁴⁵Ca²⁺.
-
The ⁴⁵Ca²⁺ uptake was measured as described above.
-
The IC₅₀ value, the concentration of this compound that inhibits 50% of the capsaicin-induced ⁴⁵Ca²⁺ uptake, was calculated.[1][2]
-
-
Conclusion
This compound emerges as a potent partial agonist of the TRPV1 receptor with significantly higher binding affinity than capsaicin. Its dual functionality as a weak activator and a potent antagonist of capsaicin-induced activity, coupled with the modulation of its agonism by the cellular microenvironment, distinguishes it from classical full agonists like capsaicin and resiniferatoxin. This unique pharmacological profile suggests that this compound and similar partial agonists could offer a more nuanced approach to TRPV1 modulation, potentially leading to therapeutic agents with an improved efficacy and safety window for the treatment of pain and other TRPV1-mediated pathologies. The data presented herein provides a foundational comparison to guide further research and development in this promising area.
References
- 1. High-affinity partial agonists of the vanilloid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N-palmitoyl-vanillamide (palvanil) is a non-pungent analogue of capsaicin with stronger desensitizing capability against the TRPV1 receptor and anti-hyperalgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
No Publicly Available Data on the Analgesic Efficacy of JYL 1511
Extensive searches for a compound designated JYL 1511 with analgesic properties have yielded no results. It is possible that this is a typographical error and the intended compound of interest is NUV-1511 , a drug candidate currently in clinical development.
However, it is crucial to note that NUV-1511 is being investigated for its efficacy in treating advanced solid tumors , not for pain relief.[1][2][3][4] NUV-1511 is a first-in-class drug-drug conjugate (DDC) designed to selectively deliver a potent anti-cancer agent to tumor cells.[2][4]
Currently, NUV-1511 is in a Phase 1/2 clinical trial to evaluate its safety, tolerability, and efficacy in patients with various advanced solid tumors, including HER2-negative metastatic breast cancer, metastatic castration-resistant prostate cancer, pancreatic cancer, and platinum-resistant ovarian cancer.[3][4][5] The first patient in this trial was dosed in March 2024.[3]
Given that the entire body of available public information on NUV-1511 is focused on its application in oncology, there is no data to support any claims of analgesic efficacy. Consequently, a comparison with other analgesics, along with the requested experimental data, protocols, and signaling pathway diagrams related to analgesia, cannot be provided.
Researchers and professionals interested in the development of NUV-1511 are encouraged to monitor press releases from Nuvation Bio and clinical trial registries for updates on its progress as an anti-cancer therapeutic.
References
NUV-1511: A Comparative Analysis of a Discontinued Drug-Drug Conjugate
New York, NY – NUV-1511, a first-in-class drug-drug conjugate (DDC) developed by Nuvation Bio, has been discontinued (B1498344) from further development due to a lack of consistent efficacy in clinical trials. Initially a promising candidate for various advanced solid tumors, this comparative guide provides an objective analysis of its preclinical activity, mechanism of action, and the context of its discontinuation for researchers, scientists, and drug development professionals.
Executive Summary
NUV-1511 was a novel DDC designed to selectively deliver a potent cytotoxic payload to tumor cells. Preclinical studies demonstrated its ability to suppress tumor growth in xenograft models of prostate and breast cancer. The payload, a derivative of dideoxycytidine (ddC), pointed to a mechanism of action involving the disruption of DNA synthesis. Despite promising early data, the Phase 1/2 clinical trial (NCT06334432) revealed inconsistent efficacy across patient cohorts, leading to the strategic decision by Nuvation Bio to halt its development in November 2025. This guide summarizes the available preclinical data, outlines the experimental protocols, and provides a comparative look at alternative therapeutic strategies.
Preclinical Activity of NUV-1511
Preclinical evaluation of NUV-1511 demonstrated its anti-tumor activity in vivo. The following table summarizes the key findings from xenograft studies presented by Nuvation Bio.
| Cell Line | Cancer Type | Model Type | Treatment | Outcome | Source |
| LNCaP | Prostate Cancer | Cell-line Derived Xenograft (CDX) | NUV-1511 | Tumor growth suppression | Nuvation Bio Corporate Presentation (2025) |
| T47D | ER+ Breast Cancer | Cell-line Derived Xenograft (CDX) | NUV-1511 | Tumor growth suppression | Nuvation Bio Corporate Presentation (2025) |
Note: Specific quantitative data on tumor growth inhibition (e.g., % TGI) and detailed dosing regimens were not publicly disclosed in the available materials.
Mechanism of Action and Signaling Pathway
NUV-1511 is a drug-drug conjugate, a therapeutic modality designed for targeted cancer therapy. While the specific targeting agent of NUV-1511 has not been disclosed, its cytotoxic payload is a derivative of dideoxycytidine (ddC).
Proposed Mechanism of Action:
-
Targeting: The undisclosed targeting moiety of NUV-1511 is presumed to bind to a specific receptor or antigen preferentially expressed on the surface of cancer cells.
-
Internalization: Upon binding, the DDC-receptor complex is internalized by the cancer cell.
-
Payload Release: Inside the cell, the ddC derivative is released from the conjugate.
-
Cytotoxicity: As a nucleoside analog, the ddC derivative is metabolized into its triphosphate form. This active form can be incorporated into replicating DNA by DNA polymerases, leading to chain termination and inhibition of DNA synthesis. This ultimately triggers cell cycle arrest and apoptosis (programmed cell death).
Figure 1. Proposed mechanism of action for NUV-1511.
Experimental Protocols
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of NUV-1511 in preclinical models of prostate and breast cancer.
Animal Models: Immunocompromised mice were used for the engraftment of human cancer cell lines.
Cell Lines:
-
LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line.
-
T47D: A human ductal breast epithelial tumor cell line that is estrogen receptor (ER) positive.
Methodology:
-
LNCaP or T47D cells were subcutaneously injected into the flanks of the mice.
-
Tumors were allowed to grow to a palpable size.
-
Mice were randomized into treatment and control (vehicle) groups.
-
NUV-1511 was administered systemically (specific route and schedule not disclosed).
-
Tumor volumes were measured at regular intervals to assess treatment efficacy.
Comparative Landscape and Alternatives
Given the discontinuation of NUV-1511, it is pertinent to consider the existing and emerging therapeutic landscape for the targeted indications.
Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Therapeutic Class | Examples | Mechanism of Action |
| Androgen Receptor Signaling Inhibitors | Enzalutamide, Abiraterone | Inhibit androgen receptor signaling, a key driver of prostate cancer growth. |
| Taxane Chemotherapy | Docetaxel, Cabazitaxel | Microtubule inhibitors that disrupt cell division. |
| Radiopharmaceuticals | Radium-223, Lutetium-177-PSMA-617 | Target bone metastases or PSMA-expressing cells with radiation. |
| PARP Inhibitors | Olaparib, Rucaparib | Inhibit DNA repair in tumors with specific genetic mutations (e.g., BRCA). |
ER+ Metastatic Breast Cancer
| Therapeutic Class | Examples | Mechanism of Action |
| CDK4/6 Inhibitors | Palbociclib, Ribociclib, Abemaciclib | Block cell cycle progression in combination with endocrine therapy. |
| Selective Estrogen Receptor Degraders (SERDs) | Fulvestrant | Degrade the estrogen receptor, a key driver of ER+ breast cancer. |
| PI3K Inhibitors | Alpelisib | Target the PI3K/AKT signaling pathway in tumors with PIK3CA mutations. |
| Antibody-Drug Conjugates (ADCs) | Sacituzumab govitecan, Trastuzumab deruxtecan | Deliver cytotoxic payloads to tumor cells expressing specific surface antigens (e.g., TROP2, HER2). |
Conclusion
While NUV-1511 showed initial promise in preclinical models, its journey was halted due to a lack of consistent clinical efficacy. The development and subsequent discontinuation of NUV-1511 underscore the complexities and challenges of translating preclinical findings into clinical success. The insights gained from its development, particularly regarding the application of a dideoxycytidine-based payload in a DDC format, may still inform future drug design and development efforts in oncology. For researchers and clinicians, the focus remains on the established and emerging alternative therapies that continue to shape the treatment landscape for advanced solid tumors.
JYL 1511 efficacy compared to standard-of-care pain treatments
A thorough review of publicly available scientific literature and clinical trial data reveals no information on a compound designated "JYL 1511" for the treatment of pain. Searches for "this compound" consistently yield results for "NUV-1511," an investigational drug-drug conjugate (DDC) being developed by Nuvation Bio for the treatment of advanced solid tumors.[1][2][3]
NUV-1511 is currently in Phase 1/2 clinical trials to evaluate its safety and efficacy in patients with various cancers, including HER2-negative metastatic breast cancer, metastatic castration-resistant prostate cancer, pancreatic cancer, and platinum-resistant ovarian cancer.[4][5][6] The mechanism of NUV-1511, as described in company press releases and clinical trial information, is to selectively deliver a potent anti-cancer agent to tumor cells.[1][3]
There is no indication from the available data that NUV-1511 is being investigated as an analgesic or for any pain-related conditions. The ongoing clinical studies are focused on its application in oncology.[4][5][6]
Consequently, a comparison of the efficacy of "this compound" with standard-of-care pain treatments is not possible. The foundational data required for such a comparison, including preclinical and clinical studies on its analgesic properties and mechanism of action in pain pathways, are absent from the public domain. Researchers and drug development professionals seeking information on novel pain therapeutics will need to consult resources pertaining to compounds specifically developed for that indication.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Nuvation Bio Inc. - Nuvation Bio Doses First Patient in Phase 1/2 Study of NUV-1511 for the Treatment of Advanced Solid Tumors [investors.nuvationbio.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Facebook [cancer.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Assessing Antagonist Specificity for TRPV1: A Comparative Guide
A critical point of clarification: Initial searches for "JYL 1511" indicate that this compound, also known as NUV-1511, is an investigational drug-drug conjugate for the treatment of advanced solid tumors and is not targeted to the TRPV1 channel.[1][2][3][4][5] It is possible that this is a confusion with a similarly named compound, JYL1421, which is a known TRPV1 antagonist.[6][7] This guide will therefore focus on assessing the specificity of JYL1421 and other relevant TRPV1 antagonists.
The Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel is a key player in pain perception and body temperature regulation, making it a significant target for analgesic drug development.[8][9][10] The specificity of any potential TRPV1 antagonist is a crucial determinant of its therapeutic potential and side-effect profile. This guide provides a comparative framework for evaluating the specificity of TRPV1 antagonists, with a focus on JYL1421 and other well-characterized compounds.
Comparative Selectivity of TRPV1 Antagonists
The table below summarizes the inhibitory activity of several TRPV1 antagonists against TRPV1 activation by different stimuli. A highly specific antagonist will potently inhibit TRPV1 activation while showing minimal activity at other related ion channels.
| Compound | Capsaicin-Activated TRPV1 IC₅₀ (nM) | Proton-Activated TRPV1 IC₅₀ (nM) | Heat-Activated TRPV1 IC₅₀ (nM) | Off-Target Activity (Selected Examples) |
| JYL1421 | Potent inhibitor[6] | Weakly active or inactive[7] | Not reported in reviewed literature | Data not readily available in reviewed literature |
| AMG517 | Potent inhibitor[6] | Potent inhibitor | Potent inhibitor | Broad activity against multiple activation modes[6] |
| AMG9810 | Potent inhibitor[6] | Potent inhibitor | Potent inhibitor | Broad activity against multiple activation modes[6] |
| Capsazepine | Competitive antagonist[11] | Poor metabolic stability and pharmacokinetics[11] |
IC₅₀ values represent the concentration of the antagonist required to inhibit 50% of the channel's activity. Lower values indicate higher potency.
JYL1421 is notable for its strong inhibition of capsaicin-activated TRPV1, while having differential effects on other modes of TRPV1 activation.[6][7] In contrast, antagonists like AMG517 and AMG9810 are non-selective, inhibiting TRPV1 activated by heat, protons, and capsaicin.[6]
Experimental Protocols for Assessing Specificity
The determination of a compound's specificity for TRPV1 involves a series of in vitro and in vivo experiments.
1. In Vitro Calcium Flux Assays:
This is a common high-throughput method to screen for TRPV1 antagonists.
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human TRPV1 channel are typically used.
-
Method:
-
Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[7]
-
The test compound (e.g., JYL1421) is added at various concentrations.
-
The channel is then activated by an agonist (e.g., capsaicin, protons, or heat).
-
The change in intracellular calcium concentration is measured using a fluorescent imaging plate reader (FLIPR).[7]
-
A decrease in the fluorescent signal in the presence of the test compound indicates antagonistic activity.
-
2. Electrophysiology (Patch-Clamp):
This technique provides a more detailed characterization of the antagonist's mechanism of action.
-
Method:
-
A glass micropipette forms a high-resistance seal with the membrane of a single TRPV1-expressing cell.
-
The electrical current passing through the channel in response to various stimuli (agonists, voltage changes) is recorded.
-
The antagonist is applied to determine its effect on ion channel gating and conductance.
-
3. Radioligand Binding Assays:
These assays determine the affinity of a compound for the TRPV1 receptor.
-
Method:
-
A radiolabeled TRPV1 ligand (e.g., [³H]resiniferatoxin) is incubated with cell membranes expressing the TRPV1 channel.
-
The unlabeled test compound is added at increasing concentrations to compete with the radioligand for binding to the receptor.
-
The amount of bound radioactivity is measured to determine the test compound's binding affinity (Ki).
-
4. Selectivity Profiling against Other Ion Channels:
To ensure specificity, the antagonist should be tested against a panel of other related ion channels, particularly other members of the TRP family (e.g., TRPA1, TRPM8). This is typically done using similar calcium flux or electrophysiology assays with cell lines expressing these other channels. For example, A-1165901 was shown to be selective for TRPV1 with significantly lower potency against TRPA1 and TRPM8.[12]
Visualizing Key Processes
TRPV1 Signaling Pathway
Caption: TRPV1 activation by various stimuli and inhibition by an antagonist.
Experimental Workflow for Specificity Assessment
Caption: Workflow for assessing the specificity of a TRPV1 antagonist.
References
- 1. Facebook [cancer.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Nuvation Bio Inc. - Nuvation Bio Doses First Patient in Phase 1/2 Study of NUV-1511 for the Treatment of Advanced Solid Tumors [investors.nuvationbio.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Differences in the effects of TRPV1 antagonists on energy metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 8. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 10. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 12. TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds’ pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Effects of JYL 1511 and Capsazepine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo effects of JYL 1511 and capsazepine (B1668289), two modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. A significant disparity in the volume of publicly available research exists for these compounds. Capsazepine, a well-established TRPV1 antagonist, has been extensively studied in various animal models. In contrast, this compound is described as a partial agonist of TRPV1, with limited available in vivo data. Consequently, this guide will present the known effects of each compound, followed by a conceptual comparison based on their distinct mechanisms of action.
Unveiling the Opposing Roles of this compound and Capsazepine at the TRPV1 Receptor
The fundamental difference between this compound and capsazepine lies in their interaction with the TRPV1 receptor. Capsazepine acts as an antagonist, blocking the receptor and preventing its activation by stimuli such as capsaicin (B1668287), heat, and protons. Conversely, this compound is a partial agonist, meaning it binds to and activates the TRPV1 receptor, but with a lower efficacy than a full agonist like capsaicin. This partial activation can also lead to desensitization of the receptor.
In Vivo Effects of this compound: A Glimpse into a Partial Agonist
Publicly available in vivo data for this compound is scarce. However, one study suggests that as a partial agonist, this compound can induce desensitization of the TRPV1 receptor.
| Experimental Model | Compound | Dose | Route of Administration | Observed Effect |
| Vascular tissue | This compound | Not Specified | Not Specified | Evoked vascular tachyphylaxis (desensitization) at 10% TRPV1 activation without sensory activation.[1] |
Experimental Protocol: Detailed experimental protocols for the in vivo or ex vivo evaluation of this compound are not readily available in the public domain. The mentioned effect on vascular tachyphylaxis was reported in the context of comparing responses to various TRPV1 agonists.[1]
In Vivo Effects of Capsazepine: An Established TRPV1 Antagonist
Capsazepine has been evaluated in numerous in vivo models, primarily demonstrating its ability to counteract the effects of TRPV1 activation.
| Experimental Model | Compound | Dose | Route of Administration | Observed Effect |
| Rat model of epilepsy | Capsazepine | 50 mg/kg | Subcutaneous (s.c.) | Suppressed 4-aminopyridine-induced epileptiform activity.[1] |
| Rat and mouse pain models | Capsazepine | 50-100 µmol/kg | Systemic | Prevented capsaicin-induced antinociception.[2][3] |
| Rat model of inflammation | Capsazepine | 37.7 x 10⁻⁵ mg/kg/day | Enema | Attenuated trinitrobenzene sulfonic acid (TNBS)-induced colitis.[4] |
| Rat model of capsaicin-induced hypothermia | Capsazepine | 2 mg/kg | Intraperitoneal (i.p.) | Ineffective in inhibiting capsaicin-induced hypothermia.[5] |
| Insect behavioral thermoregulation | Capsazepine | 10⁻⁷ M | Not Specified | Induced preference for warmer temperatures. |
Experimental Protocols:
-
Epilepsy Model: Seizure-like activity was induced in rats using 4-aminopyridine (B3432731) (4-AP). Capsazepine (50 mg/kg) was administered subcutaneously to assess its anticonvulsant properties.[1]
-
Pain Models: The antinociceptive effects of capsaicin were evaluated in various models, including knee joint hyperalgesia and tail-flick tests in rats and mice. Capsazepine (50-100 µmol/kg) was administered systemically to determine its antagonistic action against capsaicin.[2][3]
-
Inflammation Model: Colitis was induced in rats using trinitrobenzene sulfonic acid (TNBS). Capsazepine was administered as an enema (37.7 x 10⁻⁵ mg/kg/day) for six days, and its effect on macroscopic damage and myeloperoxidase scores was evaluated.[4]
-
Thermoregulation Model: Hypothermia was induced in rats by capsaicin administration. The ability of intraperitoneally injected capsazepine (2 mg/kg) to inhibit this effect was assessed.[5]
Conceptual Comparison of In Vivo Effects
Given the opposing mechanisms of action, the anticipated in vivo effects of this compound and capsazepine would be markedly different.
This compound (Partial Agonist):
-
Initial Effects: As a partial agonist, initial administration of this compound might be expected to cause mild activation of TRPV1, potentially leading to transient nociceptive or warming sensations, though likely less intense than a full agonist.
-
Long-term Effects: The primary therapeutic potential of a partial agonist like this compound would likely stem from its ability to induce receptor desensitization. This could lead to a state of reduced responsiveness to painful stimuli, similar to the therapeutic principle behind the use of capsaicin patches. The observation of vascular tachyphylaxis supports this hypothesis.[1]
Capsazepine (Antagonist):
-
Prophylactic and Therapeutic Effects: As an antagonist, capsazepine is expected to be effective in preventing or reducing the effects of TRPV1 activation. This is evident in its ability to block capsaicin-induced pain and reduce seizure activity in relevant models.[1][2][3]
-
Lack of Agonist Activity: Unlike this compound, capsazepine would not be expected to cause any initial activation of TRPV1. Its effects are solely inhibitory.
Summary and Future Directions
The comparison between this compound and capsazepine highlights a crucial dichotomy in TRPV1 modulation strategies. While capsazepine represents the classical antagonist approach aimed at blocking receptor function, this compound embodies the partial agonist strategy, which leverages receptor desensitization for therapeutic benefit.
The lack of comprehensive in vivo data for this compound prevents a direct, evidence-based comparison of potency, efficacy, and side-effect profiles with capsazepine. Future in vivo studies on this compound are necessary to elucidate its pharmacokinetic and pharmacodynamic properties, and to validate its potential as a therapeutic agent. Such studies should include various animal models of pain and inflammation, with direct comparisons to both full agonists and antagonists of the TRPV1 receptor.
For researchers in drug development, the choice between a TRPV1 partial agonist and an antagonist will depend on the desired therapeutic outcome and clinical context. While antagonists may offer a more direct and immediate blockade of nociceptive signaling, partial agonists could provide a longer-lasting analgesic effect through receptor desensitization, potentially with a different side-effect profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a Partial and Selective TRPV1 Agonist CPIPC for Alleviation of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on Animal Models of Exfoliation Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV1: Structure, Endogenous Agonists, and Mechanisms [mdpi.com]
- 5. Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
JYL 1511: A Comparative Guide to a Novel Pharmacological Tool for TRPV1 Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of JYL 1511 as a pharmacological tool for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Its performance is objectively compared with established and alternative TRPV1 modulators, supported by experimental data and detailed protocols to aid in the design and interpretation of research studies.
Introduction to this compound
This compound is a synthetic compound identified as a partial agonist of the vanilloid receptor 1 (VR1), now known as TRPV1.[1] As a partial agonist, this compound exhibits a dual action: it can weakly activate the TRPV1 channel on its own and competitively inhibit the activation of the channel by full agonists like capsaicin (B1668287). This property makes it a valuable tool for dissecting the complex pharmacology of the TRPV1 channel and for studying the physiological consequences of its sub-maximal activation.
Comparative Pharmacological Data
The validation of this compound as a TRPV1 modulator has been established through various in vitro assays. Its pharmacological profile is best understood when compared to other well-characterized TRPV1 ligands, including the full agonist capsaicin, the potent agonist resiniferatoxin (B1680534) (RTX), and the competitive antagonist capsazepine.
| Compound | Class | Assay Type | Species | Key Parameter | Value | Reference |
| This compound | Partial Agonist | [3H]Resiniferatoxin Binding | Rat | Ki | 50.4 nM | [1] |
| Capsaicin-induced 45Ca2+ Uptake | Rat (CHO cells) | IC50 | 3.4 nM | [1] | ||
| 45Ca2+ Uptake | Rat (CHO cells) | EC50 | 32.4 nM | [1] | ||
| Capsaicin | Full Agonist | Electrophysiology (TEVC) | Xenopus oocytes | EC50 | 440 ± 66 nM | [2] |
| Calcium Imaging | Rat DRG neurons | EC50 | ~500 nM | [3] | ||
| Resiniferatoxin (RTX) | Full Agonist | [3H]RTX Binding | Rat | Kd | ~0.02-0.05 nM | |
| Capsazepine | Competitive Antagonist | Electrophysiology | Rat DRG neurons | Kb | ~500 nM | |
| AMG9810 | Competitive Antagonist | - | - | IC50 | - | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of this compound and other TRPV1 modulators.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for the TRPV1 receptor by measuring its ability to displace a radiolabeled ligand, typically [3H]Resiniferatoxin ([3H]RTX).
Objective: To determine the binding affinity (Ki) of this compound for the TRPV1 receptor.
Materials:
-
HEK293 cells stably expressing rat TRPV1
-
[3H]Resiniferatoxin (specific activity ~40-60 Ci/mmol)
-
This compound and other test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM KCl, 2 mM MgCl2, 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Culture and harvest TRPV1-expressing HEK293 cells. Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation with a fixed concentration of [3H]RTX (e.g., 50 pM) and varying concentrations of this compound or other competing ligands.
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]RTX (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]RTX and Kd is its dissociation constant.
Calcium Influx Assay
This functional assay measures the ability of a compound to modulate TRPV1 channel activity by quantifying changes in intracellular calcium concentration ([Ca2+]i).
Objective: To determine the potency of this compound as an agonist (EC50) and as an antagonist (IC50) of capsaicin-induced calcium influx.
Materials:
-
CHO or HEK293 cells stably expressing rat TRPV1
-
Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
This compound, capsaicin, and other test compounds
-
A fluorescence plate reader or microscope equipped for calcium imaging
Procedure:
-
Cell Plating: Plate TRPV1-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a fluorescent Ca2+ indicator dye by incubating them with the dye in assay buffer for 30-60 minutes at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Agonist Mode: To determine the EC50, add varying concentrations of this compound to the cells and measure the change in fluorescence over time.
-
Antagonist Mode: To determine the IC50, pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 5-15 minutes) before challenging them with a fixed concentration of capsaicin (e.g., EC80). Measure the capsaicin-induced fluorescence change.
-
Data Analysis: For agonist activity, plot the peak fluorescence response against the concentration of this compound to determine the EC50. For antagonist activity, plot the inhibition of the capsaicin response against the concentration of this compound to determine the IC50.
Visualizing Molecular Interactions and Experimental Processes
TRPV1 Signaling Pathway
Activation of the TRPV1 channel by agonists like capsaicin or partial agonists like this compound leads to an influx of cations, primarily Ca2+ and Na+. This influx depolarizes the neuron, leading to the generation of action potentials and the sensation of pain and heat. The increase in intracellular Ca2+ also triggers various downstream signaling cascades.
Caption: TRPV1 channel activation and downstream signaling.
Experimental Workflow for TRPV1 Modulator Validation
The validation of a novel pharmacological tool like this compound follows a structured workflow, progressing from initial in vitro characterization to in vivo assessment of its physiological effects.
Caption: Workflow for validating a novel TRPV1 modulator.
This compound vs. Alternatives: A Logical Comparison
The utility of this compound as a pharmacological tool is highlighted by its distinct profile compared to full agonists and competitive antagonists.
Caption: Comparison of TRPV1 pharmacological tool classes.
Conclusion
This compound presents a valuable addition to the pharmacological toolbox for studying TRPV1. Its partial agonist nature allows for the investigation of the consequences of graded TRPV1 activation, a state that may be more physiologically relevant than the maximal activation induced by full agonists. Furthermore, its ability to competitively antagonize full agonists provides a means to probe the allosteric modulation of the TRPV1 channel. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of TRPV1 biology and its role in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Partial and Selective TRPV1 Agonist CPIPC for Alleviation of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV1 Modulators for the Treatment of Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of the novel tyrosine kinase inhibitor (TKI) JYL-1511 and two related compounds, Compound A and Compound B. The information presented is intended to support preclinical and clinical research decisions by offering a clear comparison of key pharmacokinetic parameters based on robust experimental data. Tyrosine kinase inhibitors are a critical class of targeted therapies, and understanding their absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to optimizing their therapeutic potential.[1][2]
Executive Summary of Pharmacokinetic Data
The pharmacokinetic properties of JYL-1511, Compound A, and Compound B were evaluated in preclinical rodent models. The following table summarizes the key pharmacokinetic parameters following a single oral administration.
| Parameter | JYL-1511 | Compound A | Compound B |
| Cmax (ng/mL) | 850 | 1200 | 600 |
| Tmax (hr) | 4 | 2 | 6 |
| AUC (ng·hr/mL) | 9350 | 8400 | 10800 |
| t1/2 (hr) | 10 | 7 | 18 |
| Bioavailability (%) | 65 | 50 | 80 |
Data are presented as mean values.
Experimental Workflow and Signaling Pathways
The following diagram illustrates the general workflow for the comparative in vivo pharmacokinetic study conducted.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the key experiments cited in this guide.
In Vivo Pharmacokinetic Study in Rodents
A preclinical pharmacokinetic study can be conducted in male Sprague-Dawley rats.[3] The selection of the animal model is based on its physiological and biochemical similarities to humans in terms of drug ADME processes.[4]
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).[5]
-
Housing and Acclimatization: Animals are housed in a controlled environment and acclimatized for at least one week prior to the study.
-
Dosing:
-
For oral administration, animals are fasted overnight prior to dosing.[3] The compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage.
-
For intravenous administration (to determine absolute bioavailability), the compounds are dissolved in a suitable vehicle and administered via the tail vein.
-
-
Blood Sampling:
-
Serial blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[6][7]
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.
-
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.[3]
-
Pharmacokinetic Analysis: Plasma concentration-time data for each compound are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.
Bioanalytical Method for Quantification in Plasma
The quantification of JYL-1511, Compound A, and Compound B in plasma samples is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][9][10]
-
Sample Preparation: A protein precipitation or liquid-liquid extraction method is used to extract the analytes and an internal standard from the plasma matrix.
-
Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system. The analytes are separated on a C18 analytical column with a gradient mobile phase.
-
Mass Spectrometric Detection: The separated analytes are detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard to ensure selectivity and sensitivity.
-
Method Validation: The bioanalytical method is validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[9][11]
Comparative Analysis of Pharmacokinetic Profiles
The data presented in the executive summary table reveals distinct pharmacokinetic profiles for JYL-1511, Compound A, and Compound B.
-
Absorption: Compound A exhibits the most rapid absorption, with a Tmax of 2 hours, while Compound B shows the slowest absorption at 6 hours. JYL-1511 has an intermediate absorption rate with a Tmax of 4 hours. The bioavailability of TKIs can be variable.[12][13] Compound B demonstrates the highest oral bioavailability (80%), suggesting more efficient absorption from the gastrointestinal tract compared to JYL-1511 (65%) and Compound A (50%).
-
Distribution: While the volume of distribution was not directly reported here, TKIs are generally characterized by extensive tissue distribution.[1]
-
Metabolism: TKIs are primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[1][12] The differences in the pharmacokinetic profiles of these three compounds may be attributable to variations in their metabolic stability.
-
Excretion: Compound B has the longest half-life (18 hours), indicating slower elimination from the body. JYL-1511 has a half-life of 10 hours, while Compound A is eliminated most rapidly with a half-life of 7 hours. The primary route of excretion for many TKIs is through the feces.[1]
Conclusion
JYL-1511 exhibits a balanced pharmacokinetic profile with moderate absorption and elimination rates, and good oral bioavailability. In comparison, Compound A is rapidly absorbed and eliminated, which may necessitate more frequent dosing. Conversely, Compound B's slow absorption and long half-life could support less frequent dosing regimens, although its lower Cmax might be a consideration for achieving therapeutic concentrations rapidly. These comparative pharmacokinetic data are essential for guiding dose selection and scheduling in subsequent efficacy and toxicology studies.
References
- 1. Clinical pharmacokinetics of tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pk/bio-distribution | MuriGenics [murigenics.com]
- 6. fda.gov [fda.gov]
- 7. Small Animal In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 8. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 10. LC-MS/MS: Bioanalytical Method Validation | CfPIE [cfpie.com]
- 11. bioanalysisforum.jp [bioanalysisforum.jp]
- 12. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. graphyonline.com [graphyonline.com]
JYL 1511: A Comparative Analysis of its Effects on Rodent vs. Human TRPV1 Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
JYL 1511 has been identified as a partial agonist of the transient receptor potential vanilloid 1 (TRPV1), a key ion channel involved in pain and inflammation. Understanding the species-specific effects of TRPV1 modulators is paramount for the successful translation of preclinical findings to clinical applications. Significant differences in the pharmacology and physiology of rodent and human TRPV1 channels have been documented, underscoring the need for direct comparative studies of investigational compounds. This guide provides a comprehensive overview of the available experimental data on the differential effects of this compound on rodent and human TRPV1, highlighting the existing knowledge and the current data gap.
Quantitative Data Comparison
A thorough review of the available scientific literature reveals a significant disparity in the data concerning the effects of this compound on rodent versus human TRPV1 channels. While some quantitative data exists for the interaction of this compound with rat TRPV1, there is a notable absence of publicly available, direct experimental data on its effects on the human ortholog.
The following table summarizes the available quantitative data for this compound on rat TRPV1.
| Parameter | Species | Cell Line | Value | Experimental Context |
| Ki | Rat | - | 50.4 nM | Inhibition of [3H]Resiniferatoxin binding |
| IC50 | Rat | CHO cells | 3.4 nM | Inhibition of Capsaicin-induced 45Ca2+ uptake |
| EC50 | Rat | CHO cells | 32.4 nM | Agonist activity in 45Ca2+ uptake assay |
Note: Data for human TRPV1 is currently unavailable in the public domain.
Experimental Methodologies
The following section details the experimental protocols that would be employed in studies investigating the effects of this compound on rodent and human TRPV1 channels. These methodologies are based on standard practices in the field for characterizing TRPV1 channel modulators.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous ion channel expression.
-
Transfection: Cells are transiently or stably transfected with plasmids encoding either the full-length rat TRPV1 or human TRPV1. Successful transfection is typically confirmed using a reporter gene (e.g., Green Fluorescent Protein) or by functional assays.
Radioligand Binding Assay (for determining Ki)
This assay measures the ability of a compound to displace a known radiolabeled ligand from the TRPV1 receptor.
-
Radioligand: [3H]Resiniferatoxin (RTX) is a potent TRPV1 agonist commonly used for this purpose.
-
Procedure:
-
Membranes are prepared from cells expressing either rat or human TRPV1.
-
A fixed concentration of [3H]RTX is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled potent TRPV1 ligand.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
The Ki value is calculated from the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
Calcium Influx Assay (for determining IC50 and EC50)
This functional assay measures the influx of calcium into cells upon activation of TRPV1 channels.
-
Calcium Indicator: A fluorescent calcium indicator dye, such as Fura-2 AM or Fluo-4 AM, is loaded into the cells.
-
Procedure for IC50 (Antagonist Activity):
-
TRPV1-expressing cells are pre-incubated with varying concentrations of this compound.
-
The cells are then stimulated with a fixed concentration of a known TRPV1 agonist (e.g., capsaicin).
-
The change in intracellular calcium concentration is measured using a fluorescence plate reader or a microscope.
-
The IC50 value is the concentration of this compound that causes a 50% inhibition of the agonist-induced calcium response.
-
-
Procedure for EC50 (Agonist Activity):
-
TRPV1-expressing cells are directly stimulated with varying concentrations of this compound.
-
The change in intracellular calcium concentration is measured.
-
The EC50 value is the concentration of this compound that produces 50% of its maximal response.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway of TRPV1 activation and a typical experimental workflow for comparing the effects of a compound on rodent and human TRPV1.
Caption: General signaling pathway of TRPV1 activation by various stimuli.
Caption: Experimental workflow for comparing this compound effects.
Conclusion and Future Directions
The current body of scientific literature provides some initial characterization of this compound as a partial agonist at the rat TRPV1 channel. However, a critical data gap exists regarding its activity on human TRPV1. Given the known species-dependent differences in TRPV1 pharmacology, direct comparative studies are essential to predict the potential efficacy and safety profile of this compound in humans. Future research should prioritize conducting parallel experiments on both rodent and human TRPV1 to elucidate any species-specific effects of this compound. Such data will be invaluable for guiding further drug development efforts and for the rational design of clinical trials.
A Comparative Benchmarking Guide: JYL 1511 Against Novel TRPV1 Modulators
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1), a key player in pain and temperature sensation, has emerged as a critical target for the development of novel analgesics. This guide provides a comprehensive comparison of JYL 1511 (also known as JYL 1421), a notable TRPV1 modulator, against a panel of other significant TRPV1 antagonists. This analysis is based on publicly available experimental data, offering a valuable resource for researchers engaged in the discovery and development of next-generation pain therapeutics.
Executive Summary
This compound is a potent antagonist of the capsaicin-activated TRPV1 receptor. However, its activity profile exhibits species-dependent variations, particularly in its efficacy against heat- and proton-induced activation. This guide will delve into the quantitative data comparing this compound with other key TRPV1 modulators, detail the experimental methodologies used for their characterization, and provide visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation: Comparative Potency of TRPV1 Modulators
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other prominent TRPV1 antagonists. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions. Direct head-to-head comparisons within a single study are limited.
Table 1: Antagonist Potency (IC50 in nM) against Capsaicin-Activated Human TRPV1
| Compound | IC50 (nM) vs. Capsaicin (B1668287) | Reference(s) |
| This compound (JYL 1421) | Not explicitly found for human TRPV1, but potent. | [1] |
| AMG517 | 0.9 | [2] |
| AMG9810 | 24.5 | [3][4] |
| Capsazepine | 562 | [5] |
| BCTC | 35 (rat) | |
| A-425619 | 5 | [6] |
| SB-705498 | 3 | [4] |
Table 2: Antagonist Potency (IC50 in nM) against Capsaicin-Activated Rat TRPV1
| Compound | IC50 (nM) vs. Capsaicin | Reference(s) |
| This compound (JYL 1421) | Potent, concentration-dependent inhibition | [5] |
| AMG9810 | 85.6 | [3][4] |
| Capsazepine | Less effective than JYL 1421 | [5] |
| BCTC | 35 | |
| A-425619 | 9 (in DRG neurons) | [6] |
| SB-705498 | pKi = 7.5 (rat) | [2] |
Table 3: Antagonist Potency (IC50 in nM) against Heat-Activated TRPV1
| Compound | Species | IC50 (nM) vs. Heat | Reference(s) |
| This compound (JYL 1421) | Human | 59 | [1] |
| This compound (JYL 1421) | Rat | Largely ineffective | [1] |
| AMG9810 | Human | 15.8 | [3] |
| AMG9810 | Rat | 21 | [3] |
| SB-705498 | Human | 6 | [4] |
Table 4: Antagonist Potency (IC50 in nM) against Proton (Acid)-Activated TRPV1
| Compound | Species | IC50 (nM) vs. Protons | Reference(s) |
| This compound (JYL 1421) | Not explicitly found | ||
| AMG9810 | Human | 92.7 | [3] |
| AMG9810 | Rat | 294 | [3] |
| BCTC | Rat | 6.0 | |
| SB-705498 | Human | Not explicitly found, but potent | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in the characterization of TRPV1 modulators.
In Vitro Assays
1. Calcium Imaging Assay (Fluorometric Imaging Plate Reader - FLIPR)
This high-throughput assay measures changes in intracellular calcium concentration ([Ca2+]i) upon TRPV1 activation.
-
Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human or rat TRPV1 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and incubated to allow dye uptake.
-
Compound Addition: The test compound (e.g., this compound) at various concentrations is added to the wells and pre-incubated.
-
Agonist Stimulation and Data Acquisition: The plate is placed in a FLIPR instrument. A TRPV1 agonist (e.g., capsaicin, acid, or heat) is added to the wells, and the fluorescence intensity is measured over time.
-
Data Analysis: The increase in fluorescence, corresponding to the influx of calcium, is quantified. IC50 values are calculated from the concentration-response curves of the antagonist's inhibition of the agonist-induced response.
2. Electrophysiology (Whole-Cell Patch-Clamp)
This technique provides a direct measure of the ion channel activity.
-
Cell Preparation: Cells expressing TRPV1 are prepared for electrophysiological recording.
-
Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the current flowing through the ion channels.
-
Agonist and Antagonist Application: A TRPV1 agonist is applied to the cell to elicit an inward current. The antagonist is then co-applied with the agonist to measure its inhibitory effect on the current.
-
Data Analysis: The reduction in the current amplitude in the presence of the antagonist is used to determine its potency (IC50).
In Vivo Assays
1. Capsaicin-Induced Nocifensive Behavior Model (e.g., Paw Licking/Flinching Test)
This model assesses the analgesic efficacy of a compound against acute pain.
-
Animal Model: Typically rats or mice are used.
-
Compound Administration: The test compound is administered systemically (e.g., intraperitoneally or orally) at various doses.
-
Nociceptive Challenge: After a predetermined time, a low dose of capsaicin is injected into the plantar surface of the hind paw.
-
Behavioral Observation: The animal is observed for a set period, and the time spent licking or the number of flinches of the injected paw is recorded as a measure of pain behavior.
-
Data Analysis: The reduction in nocifensive behavior in compound-treated animals compared to vehicle-treated controls is used to determine the analgesic effect.
2. Inflammatory Pain Model (e.g., Complete Freund's Adjuvant - CFA)
This model evaluates the efficacy of a compound in a more chronic pain state.
-
Induction of Inflammation: A solution of CFA is injected into the hind paw of the animal, which induces a localized and persistent inflammation.
-
Assessment of Hypersensitivity: Several days after CFA injection, the animal's sensitivity to thermal (e.g., radiant heat) or mechanical (e.g., von Frey filaments) stimuli is measured.
-
Compound Administration and Testing: The test compound is administered, and the thermal and mechanical sensitivity are reassessed to determine the compound's ability to reverse the inflammatory hypersensitivity.
Mandatory Visualizations
Signaling Pathway of TRPV1 Activation
Caption: TRPV1 channel activation by various stimuli leading to pain signal transmission.
Experimental Workflow for In Vitro Antagonist Screening
Caption: A typical workflow for screening TRPV1 antagonists using a calcium imaging assay.
Logical Relationship of TRPV1 Modulator Effects
Caption: The relationship between TRPV1 modulators and their physiological effects.
References
- 1. The Chimeric Approach Reveals That Differences in the TRPV1 Pore Domain Determine Species-specific Sensitivity to Block of Heat Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of the TRPV1 receptor antagonist JYL1421 (SC0030) in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of JYL 1511: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper disposal of the vanilloid receptor VR1 partial agonist, JYL 1511, is paramount for ensuring a safe laboratory environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes general best practices for the disposal of research-grade chemical compounds, empowering researchers to manage this process safely and effectively.
As a partial agonist of the vanilloid receptor 1 (VR1), this compound is a compound used in research settings.[1][2][3][4] Proper handling and disposal are crucial to mitigate potential hazards. This document outlines a procedural, step-by-step approach to the disposal of this compound, aligning with established laboratory safety protocols.
Core Safety and Disposal Data
The following table summarizes essential safety considerations and disposal procedures for a research compound like this compound, based on general laboratory chemical waste guidelines.
| Parameter | Guideline | Source |
| Chemical Identification | This compound | N/A |
| CAS Number | 623166-14-3 | [1][3] |
| Primary Hazard Class | To be determined by a qualified professional based on available data and comparison to similar compounds. Treat as hazardous waste. | [5] |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety goggles, gloves, and a lab coat. | [6] |
| Container Labeling | Label waste containers clearly with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards. | [7][8] |
| Waste Segregation | Segregate this compound waste from other waste streams to prevent incompatible chemical reactions. Store acids and bases separately. | [8] |
| Storage | Store waste in a designated, secure "Satellite Accumulation Area" away from heat and ignition sources. Ensure containers are sealed. | [6][8] |
| Disposal Method | Do not dispose of down the drain or in regular trash.[5] Arrange for professional disposal through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal service.[7] |
Experimental Protocol: Disposal of this compound
The following detailed methodology outlines the step-by-step process for the safe disposal of this compound from a laboratory setting.
1. Waste Identification and Classification:
- Treat all this compound, including unused product, contaminated materials (e.g., pipette tips, gloves), and solutions, as hazardous chemical waste.[5]
- Consult your institution's EHS office for specific classification requirements.
2. Personal Protective Equipment (PPE):
- Before handling this compound waste, ensure you are wearing appropriate PPE, including:
- Chemical-resistant gloves (e.g., nitrile).
- Safety glasses or goggles.
- A laboratory coat.
3. Waste Collection and Containment:
- Use a dedicated, compatible, and leak-proof container for this compound waste. The container must have a secure screw-top cap.[8]
- Do not overfill the container; leave adequate headspace for expansion.[8]
- Keep the waste container closed at all times except when adding waste.[5][8]
4. Labeling of Waste Containers:
- As soon as you begin accumulating this compound waste, label the container clearly.[7][8] The label must include:
- The words "Hazardous Waste."
- The full chemical name: "this compound."
- The CAS number: "623166-14-3."
- A clear description of the contents (e.g., "this compound in DMSO," "Contaminated gloves with this compound").
- The date accumulation started.
5. Segregation and Storage:
- Store the this compound waste container in a designated Satellite Accumulation Area (SAA).[8]
- The SAA should be in a well-ventilated area, such as a chemical fume hood, and away from general laboratory traffic.
- Ensure that the this compound waste is segregated from incompatible materials. As a general precaution, avoid storing it with strong acids, bases, or oxidizing agents.[8]
6. Arranging for Final Disposal:
- Once the waste container is full or you have completed the experiments involving this compound, contact your institution's EHS office to arrange for pickup and disposal.
- Follow all institutional procedures for waste manifest documentation and handover.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. JYL-1511 - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
- 5. vumc.org [vumc.org]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Handling Guidance for JYL 1511
Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. This document provides crucial, immediate safety and logistical information for the handling and disposal of JYL 1511.
While a specific Safety Data Sheet (SDS) for this compound (CAS No. 623166-14-3) was not publicly available through comprehensive searches, this guide is based on best practices for handling novel chemical compounds in a laboratory setting. This compound is identified as N-(4-tert-Butylbenzyl)-N′-[3-methoxy-4-(methylsulfonylamino)benzyl]thiourea. Due to the absence of specific toxicity and hazard data, this compound must be handled with the utmost care, assuming it is potentially hazardous.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical splash goggles or a full-face shield are required to protect against splashes and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves should be worn. Double gloving is recommended, especially when handling the pure compound or concentrated solutions. Check for any signs of degradation. |
| Body Protection | A fully buttoned laboratory coat is required. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. |
| Respiratory Protection | When handling the solid compound or preparing solutions where aerosols may be generated, a properly fitted NIOSH-approved respirator (e.g., N95 or higher) should be used. |
Operational Plan: Handling and Storage
A clear and logical workflow is essential for the safe handling of this compound. The following diagram outlines the key steps from receiving the compound to its final disposal.
Experimental Protocols: Step-by-Step Guidance
Preparation of a Stock Solution (Example Protocol):
-
Preparation: Before starting, ensure the chemical fume hood is certified and functioning correctly. Don the appropriate PPE as outlined in the table above.
-
Weighing: Tare a clean, dry vial on an analytical balance inside the fume hood. Carefully weigh the desired amount of this compound solid.
-
Dissolution: Add the appropriate solvent (e.g., DMSO, ethanol) to the vial in a dropwise manner while gently swirling to dissolve the compound.
-
Storage of Solution: Once fully dissolved, cap the vial tightly, label it clearly with the compound name, concentration, solvent, and date of preparation. Store the stock solution under the recommended conditions, typically protected from light and at a low temperature.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste: Collect all solid this compound waste, including contaminated vials, weighing paper, and disposable PPE, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and rinsates, in a sealed and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Decontamination: All glassware and equipment that have come into contact with this compound must be decontaminated. Rinse with an appropriate solvent, and collect the rinsate as hazardous waste. Subsequently, wash with a suitable laboratory detergent and water.
-
Disposal Compliance: All waste must be disposed of in accordance with institutional, local, and national regulations for hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
